Product packaging for DL-Isocitric acid trisodium salt(Cat. No.:CAS No. 1637-73-6)

DL-Isocitric acid trisodium salt

Katalognummer: B032071
CAS-Nummer: 1637-73-6
Molekulargewicht: 215.11 g/mol
InChI-Schlüssel: CHFLVYSWZGDPQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isocitric acid trisodium salt is a critical biochemical reagent primarily utilized as a substrate for the enzyme isocitrate dehydrogenase (IDH) in studies of the tricarboxylic acid (TCA) cycle. This water-soluble salt facilitates research into cellular respiration, energy metabolism, and metabolic flux analysis. Its high purity makes it essential for kinetic assays, enzyme characterization, and elucidating the regulatory mechanisms of the TCA cycle. Furthermore, it serves as a key intermediate in exploring the role of IDH mutations in various diseases, including cancer and glioblastoma, providing insights into oncometabolite production such as 2-hydroxyglutarate. Researchers rely on this compound for its consistent performance in spectrophotometric and fluorometric applications to accurately measure enzymatic activity and metabolic pathways in cell cultures and purified enzyme systems. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8NaO7 B032071 DL-Isocitric acid trisodium salt CAS No. 1637-73-6

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1637-73-6

Molekularformel

C6H8NaO7

Molekulargewicht

215.11 g/mol

IUPAC-Name

trisodium;1-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);

InChI-Schlüssel

CHFLVYSWZGDPQD-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na]

Andere CAS-Nummern

1637-73-6

Verwandte CAS-Nummern

320-77-4 (Parent)

Synonyme

Sodium isocitrate;  3-Carboxy-2,3-dideoxypentaric Acid Trisodium Salt; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Role of DL-Isocitric Acid Trisodium Salt in the Krebs Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular respiration and energy production. A pivotal step in this cycle is the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH). DL-Isocitric acid trisodium (B8492382) salt serves as a crucial substrate for studying this enzymatic reaction in vitro, providing researchers with a stable and soluble form of isocitrate. This technical guide delves into the core role of isocitrate in the Krebs cycle, the properties of DL-isocitric acid trisodium salt, and detailed methodologies for its use in research.

The Role of Isocitrate in the Krebs Cycle

Isocitrate is a key intermediate in the Krebs cycle. It is formed from the isomerization of citrate (B86180) and is subsequently converted to α-ketoglutarate.[1][2] This conversion is a critical regulatory point in the cycle and is the first of four oxidation-reduction reactions. The reaction proceeds in two steps: the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step that produces α-ketoglutarate and carbon dioxide (CO2).[2] This process also reduces a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH or a nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) to NADPH, which are essential electron carriers for the electron transport chain, ultimately leading to the production of ATP.[2]

There are three main isoforms of isocitrate dehydrogenase in eukaryotes:

  • IDH1: Found in the cytoplasm and peroxisomes, uses NADP⁺ as a cofactor.

  • IDH2: Located in the mitochondria and also uses NADP⁺.

  • IDH3: A mitochondrial enzyme that is a key component of the Krebs cycle and uses NAD⁺ as its cofactor.[2]

The activity of IDH is tightly regulated by the cell's energy status. It is allosterically activated by ADP and inhibited by ATP and NADH.[3] This regulation ensures that the rate of the Krebs cycle is matched to the cell's demand for energy.

This compound: A Tool for Research

This compound is a commercially available, water-soluble salt of isocitric acid.[4] It is widely used in biochemical and medical research as a substrate for isocitrate dehydrogenase.[4] Its stability and purity make it an ideal reagent for in vitro enzyme kinetics studies, inhibitor screening, and metabolic assays.[4] The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-isomers of isocitric acid. The biologically active form that acts as the substrate for isocitrate dehydrogenase is the D-isomer.

Quantitative Data: Enzyme Kinetics of Isocitrate Dehydrogenase

The following tables summarize key kinetic parameters for different isoforms of isocitrate dehydrogenase from various sources. These values are crucial for designing and interpreting experiments.

Table 1: Kinetic Parameters for NAD⁺-Dependent Isocitrate Dehydrogenase (IDH3)

Organism/TissueSubstrateK_m_V_max_ActivatorsInhibitorsReference
Bovine HeartD-Isocitrate0.10 mmol/L-ADP, Mg²⁺, Ca²⁺ATP, NADH[5]
Saccharomyces cerevisiaeIsocitrate--AMP-[1]

Table 2: Kinetic Parameters for NADP⁺-Dependent Isocitrate Dehydrogenase (IDH1 & IDH2)

Organism/TissueSubstrateK_m_ (Isocitrate)K_m_ (NADP⁺)V_max_InhibitorsReference
Bovine AdrenalsD,L-Isocitrate2.3 µM and 63 µM3.6-9 µM-High concentrations of NADP⁺, NADPH[6]
Pseudomonas nauticaD-Isocitrate6.6-15 µM25-27 µM--[7]
Mycobacterium tuberculosisIsocitrate----[8]

Experimental Protocols

I. Preparation of Reagents

A comprehensive list of reagents and their preparation is provided below for a standard isocitrate dehydrogenase activity assay.

Table 3: Reagent Preparation for IDH Activity Assay

ReagentPreparationStorage
IDH Assay Buffer 250 mM Glycylglycine, pH 7.4 at 37°C. Adjust pH with 1 M NaOH.[9]Room Temperature
This compound Solution 6.6 mM solution in IDH Assay Buffer.[9]-20°C
NAD⁺/NADP⁺ Solution 20 mM solution in deionized water.[9]-20°C (protect from light)
Manganese Chloride (MnCl₂) Solution 18 mM solution in deionized water.[9]Room Temperature
NADH/NADPH Standard 10 mM stock solution in deionized water.[10]-20°C
Developer Solution (for colorimetric assays) Reconstitute with deionized water as per manufacturer's instructions.[10]-20°C (protect from light)
Enzyme Solution (Isocitrate Dehydrogenase) Prepare a solution of 0.3 - 0.6 units/ml in cold IDH Assay Buffer immediately before use.[9]On ice
II. Isocitrate Dehydrogenase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and allows for the measurement of IDH activity by monitoring the production of NADH or NADPH.[10][11]

A. Sample Preparation:

  • Tissues: Homogenize 50 mg of tissue in 200 µL of ice-cold IDH Assay Buffer.[11]

  • Cells: Homogenize 1 x 10⁶ cells in 200 µL of ice-cold IDH Assay Buffer.[11]

  • Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.[11]

  • Collect the supernatant for the assay.

  • Serum: Serum samples can be used directly.[11]

B. NADH/NADPH Standard Curve:

  • Prepare a 1 mM NADH or NADPH standard by diluting the 10 mM stock solution with IDH Assay Buffer.[10]

  • Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.[10]

  • Adjust the final volume of each well to 50 µL with IDH Assay Buffer.[10]

C. Reaction Mix Preparation:

  • Prepare a master mix for the number of assays to be performed. For each well, the reaction mix should contain:

    • IDH Assay Buffer: 40 µL

    • Developer: 8 µL

    • IDH Substrate (DL-Isocitric acid): 2 µL

    • NAD⁺ or NADP⁺: 2 µL[10][11]

  • For a background control, prepare a similar mix but replace the IDH Substrate with IDH Assay Buffer.[11]

D. Measurement:

  • Add 50 µL of the sample (or positive control) to the wells of a 96-well plate.

  • Add 50 µL of the Reaction Mix to each sample well and 50 µL of the Background Control Mix to the background control wells.

  • Incubate the plate at 37°C for 3 minutes.

  • Measure the absorbance at 450 nm in a microplate reader (A₀).

  • Continue to incubate the plate at 37°C and take readings every 5 minutes for 30-120 minutes (A₁).[10]

  • The NADH/NADPH standard curve can be read at the end of the incubation period.

E. Calculation:

  • Subtract the 0 standard reading from all standard readings and plot the standard curve.

  • For each sample, calculate the change in absorbance (ΔOD = A₁ - A₀).

  • Apply the ΔOD to the standard curve to determine the amount of NADH or NADPH produced (B) in nmol.

  • Calculate the IDH activity using the following formula:

    • Activity (nmol/min/mL or mU/mL) = B / (ΔT x V)

    • Where:

      • B = Amount of NADH/NADPH from the standard curve (nmol)

      • ΔT = Reaction time (minutes)

      • V = Sample volume added to the well (mL)

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of isocitrate in the Krebs cycle and a typical workflow for an IDH activity assay.

Krebs_Cycle cluster_products Products of IDH Reaction Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase NADH_CO2 NADH + CO2 Isocitrate->NADH_CO2 Succinyl_CoA Succinyl_CoA alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Acetyl_CoA Acetyl_CoA Acetyl_CoA->Citrate

Caption: The Krebs Cycle highlighting the conversion of Isocitrate.

IDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Tissue, Cells, or Serum) Add_Sample Add Sample to 96-well Plate Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation (Buffer, Substrate, Cofactor) Add_Reaction_Mix Add Reaction Mix Reagent_Prep->Add_Reaction_Mix Standard_Curve Prepare NADH/NADPH Standard Curve Determine_Product_Conc Determine [NADH/NADPH] from Standard Curve Standard_Curve->Determine_Product_Conc Add_Sample->Add_Reaction_Mix Incubate Incubate at 37°C Add_Reaction_Mix->Incubate Measure_Absorbance Measure Absorbance (450 nm) Kinetic Readings Incubate->Measure_Absorbance Calculate_Delta_OD Calculate ΔOD Measure_Absorbance->Calculate_Delta_OD Calculate_Delta_OD->Determine_Product_Conc Calculate_Activity Calculate IDH Activity Determine_Product_Conc->Calculate_Activity

Caption: A typical experimental workflow for an IDH activity assay.

IDH_Regulation IDH Isocitrate Dehydrogenase Activators Activators Activators->IDH Inhibitors Inhibitors Inhibitors->IDH ADP ADP ADP->Activators Ca2 Ca²⁺ Ca2->Activators ATP ATP ATP->Inhibitors NADH NADH NADH->Inhibitors

Caption: Allosteric regulation of Isocitrate Dehydrogenase.

References

An In-depth Technical Guide to the Biochemical Properties of DL-Isocitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Isocitric acid trisodium (B8492382) salt is a key endogenous metabolite and a crucial intermediate in the citric acid cycle (Krebs cycle), a fundamental pathway for cellular energy production.[1][2] This guide provides a comprehensive overview of its biochemical properties, its role in metabolic pathways, and its significance in various research and development applications. The DL-form is a racemic mixture of D-threo-isocitric acid and L-threo-isocitric acid.[3] Isocitric acid is an isomer of citric acid and its trisodium salt is commonly used in biochemical assays and as a marker for fruit product authenticity.[1][4]

Core Biochemical and Physical Properties

DL-Isocitric acid trisodium salt is typically a white to light yellow crystalline powder.[5][6] Its stability and solubility in aqueous solutions make it a versatile reagent in various experimental settings.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₅Na₃O₇ (anhydrous)[7]
C₆H₅Na₃O₇ · xH₂O (hydrated)
C₆H₇Na₃O₈ (hydrated)[8]
Molecular Weight 258.07 g/mol (anhydrous basis)[7]
276.08 g/mol (hydrated)[8]
Appearance White to light yellow crystalline powder[5][6]
Solubility Readily soluble in water[6]
5 mg/mL in PBS (pH 7.2)[3]
Insoluble in DMSO and Ethanol[9]
Stability Stable for ≥ 4 years at -20°C[3]
Hygroscopic[4]
Store in a dry place, away from direct sunlight and moisture[10]

Role in Cellular Metabolism and Signaling

Isocitrate's primary role is as a substrate in the citric acid cycle, where it is converted to α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH).[11] This reaction is a critical regulatory point in metabolism and is linked to several key cellular processes.

The Citric Acid Cycle

The conversion of isocitrate to α-ketoglutarate is a two-step process involving oxidation and decarboxylation, catalyzed by isocitrate dehydrogenase (IDH).[2] This reaction is a rate-limiting step in the Krebs cycle and generates NADH, a crucial electron carrier for ATP synthesis in the electron transport chain.[12]

Krebs_Cycle_Isocitrate cluster_products Products Citrate Citrate Isocitrate DL-Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase (IDH) NADH NADH Isocitrate->NADH CO2 CO₂ Isocitrate->CO2

Figure 1: Conversion of Isocitrate in the Krebs Cycle.

Production of NADPH and Oxidative Stress Response

In addition to the NAD⁺-dependent IDH in the Krebs cycle (IDH3), there are NADP⁺-dependent isoforms (IDH1 in the cytoplasm and peroxisomes, and IDH2 in the mitochondria). These enzymes also catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, but with the concurrent reduction of NADP⁺ to NADPH.[13] NADPH is a critical reducing agent for antioxidant systems, protecting the cell from oxidative damage by reactive oxygen species (ROS).[13]

NADPH_Production Isocitrate Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG IDH1/2 NADP NADP⁺ NADPH NADPH NADP->NADPH Reduction Antioxidant_Defense Antioxidant Defense (e.g., Glutathione Reductase) NADPH->Antioxidant_Defense Reducing Power ROS Reactive Oxygen Species (ROS) Antioxidant_Defense->ROS Neutralizes

Figure 2: Role of Isocitrate in NADPH Production and Antioxidant Defense.

Relevance in Drug Development and Disease

Mutations in the genes encoding for isocitrate dehydrogenase (IDH1 and IDH2) are frequently observed in various cancers, including glioma, acute myeloid leukemia, and chondrosarcoma.[14][15] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG).[14][15] The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[15] This has made mutant IDH enzymes a significant target for cancer drug development.

Mutant_IDH_Pathway Isocitrate Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG Wild-type IDH mutant_IDH Mutant IDH1/2 alphaKG->mutant_IDH Two_HG D-2-Hydroxyglutarate (Oncometabolite) mutant_IDH->Two_HG Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Leads to Differentiation_Block Block in Cellular Differentiation Two_HG->Differentiation_Block Leads to Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Differentiation_Block->Tumorigenesis

Figure 3: The Neomorphic Activity of Mutant IDH in Cancer.

Experimental Protocols

Enzymatic Assay of Isocitrate Dehydrogenase (NADP⁺-dependent)

This protocol is adapted from standard procedures for measuring the activity of NADP⁺-dependent isocitrate dehydrogenase using this compound as the substrate. The activity is determined by monitoring the increase in absorbance at 340 nm due to the formation of NADPH.

Materials:

  • This compound

  • Glycylglycine buffer (250 mM, pH 7.4 at 37°C)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP) solution (20 mM)

  • Manganese chloride (MnCl₂) solution (18 mM)

  • Isocitrate Dehydrogenase (NADP) enzyme solution

  • Deionized water

  • UV-Vis Spectrophotometer thermostatted at 37°C

  • Cuvettes (1 cm light path)

Procedure:

  • Prepare Reagent Solutions:

    • Reagent A (Buffer): 250 mM Glycylglycine Buffer, pH 7.4 at 37°C.

    • Reagent B (Substrate): 6.6 mM DL-Isocitric Acid Solution in Reagent A.

    • Reagent C (Cofactor): 20 mM β-NADP Solution in deionized water.

    • Reagent D (Activator): 18 mM Manganese Chloride Solution in deionized water.

    • Reagent E (Enzyme): Prepare a solution containing 0.3 - 0.6 units/ml of Isocitric Dehydrogenase (NADP) in cold Reagent A immediately before use.

  • Assay Mixture: In a cuvette, pipette the following reagents:

    • Deionized Water: 1.95 ml

    • Reagent A (Buffer): 0.50 ml

    • Reagent B (DL-Isocitric Acid): 0.20 ml

    • Reagent C (β-NADP): 0.15 ml

    • Reagent D (Manganese Chloride): 0.10 ml

  • Blank Preparation: For the blank, use 0.60 ml of Reagent A and omit the enzyme solution.

  • Reaction Initiation and Measurement:

    • Mix the contents of the cuvette by inversion and equilibrate to 37°C.

    • Monitor the absorbance at 340 nm (A₃₄₀ₙₘ) until it is constant.

    • Initiate the reaction by adding 0.10 ml of Reagent E (Enzyme Solution).

    • Immediately mix by inversion and record the increase in A₃₄₀ₙₘ for approximately 5 minutes.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀ₙₘ/min) from the linear portion of the curve for both the test and the blank.

    • The activity of the enzyme can be calculated using the Beer-Lambert law, where the millimolar extinction coefficient of NADPH at 340 nm is 6.22.

Enzymatic_Assay_Workflow Start Start: Prepare Reagents Prepare_Assay_Mix Prepare Assay Mixture (Buffer, Substrate, Cofactor, Activator) Start->Prepare_Assay_Mix Equilibrate Equilibrate to 37°C Prepare_Assay_Mix->Equilibrate Add_Enzyme Initiate Reaction: Add Enzyme Solution Equilibrate->Add_Enzyme Measure_Absorbance Measure Increase in Absorbance at 340 nm Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 4: Workflow for the Enzymatic Assay of Isocitrate Dehydrogenase.

Analytical Methods for Quality Control

The purity and identity of this compound can be confirmed using various analytical techniques.

Purity Determination:

  • Titration: Purity can be assessed by titration with a standardized acid, such as perchloric acid (HClO₄), for the trisodium salt.[5]

  • Karl Fischer Titration: To determine the water content in the hydrated salt.[5]

Identification:

  • Infrared (IR) Spectroscopy: The IR spectrum should conform to the reference spectrum of this compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure.[8][16]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. Isotope-labeled DL-Isocitric acid is available for use as an internal standard in quantitative MS analysis.[17]

Conclusion

This compound is a fundamental metabolite with a central role in cellular bioenergetics and redox homeostasis. Its involvement in the citric acid cycle and NADPH production underscores its importance in both normal physiology and disease states, particularly in the context of cancer metabolism. A thorough understanding of its biochemical properties and the development of robust analytical and experimental protocols are essential for researchers and drug development professionals working in these fields. The emergence of IDH mutations as key drivers in oncology has further highlighted the significance of isocitrate metabolism as a critical area of investigation and a promising target for therapeutic intervention.

References

DL-Isocitric Acid Trisodium Salt: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Metabolic Intermediate

DL-Isocitric acid trisodium (B8492382) salt, an endogenous metabolite, serves as a critical intermediate in the citric acid cycle (TCA cycle), a fundamental pathway for cellular energy production and biosynthetic precursor supply.[1][2] This technical guide provides a comprehensive overview of its metabolic significance, associated enzymatic activities, and its emerging role as a clinical biomarker, tailored for researchers, scientists, and professionals in drug development.

The Role of Isocitrate in Cellular Metabolism

Isocitrate is a six-carbon tricarboxylic acid that occupies a pivotal position in the TCA cycle, also known as the Krebs cycle.[3][4] It is formed from the isomerization of citrate (B86180) by the enzyme aconitase and is subsequently oxidatively decarboxylated to α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH).[5][6][7] This reaction is a rate-limiting step in the cycle and is crucial for the production of NADH, a key electron carrier for the electron transport chain and subsequent ATP synthesis.[8][9]

The regulation of isocitrate metabolism is tightly controlled, influencing not only energy production but also anabolic processes such as amino acid and fatty acid synthesis.[10][11] Disruptions in the metabolism of isocitrate have been implicated in various pathological conditions, including metabolic disorders and cancer.[10]

Isocitrate Dehydrogenase (IDH): The Gatekeeper of Isocitrate Metabolism

Isocitrate dehydrogenase (IDH) is the enzyme responsible for the conversion of isocitrate to α-ketoglutarate.[9][12] In humans, three isoforms of IDH have been identified:

  • IDH1: Located in the cytosol and peroxisomes, it is NADP⁺-dependent and plays a significant role in providing NADPH for cellular redox control and biosynthetic reactions.[5][8]

  • IDH2: A mitochondrial, NADP⁺-dependent isoform, it also contributes to the mitochondrial NADPH pool.[6][8]

  • IDH3: This is the primary isoform involved in the TCA cycle within the mitochondria. It is NAD⁺-dependent and its activity is a key regulatory point of the cycle.[6][8]

The activity of IDH is allosterically regulated by various molecules. For instance, high levels of ATP and NADH inhibit the enzyme, signaling an energy-replete state, whereas ADP and calcium ions can act as activators.[3][9]

Quantitative Data on Isocitrate Dehydrogenase

The following tables summarize key quantitative data related to isocitrate dehydrogenase, providing a valuable resource for computational modeling and experimental design.

ParameterValueOrganism/Tissue/ConditionsReference
Enzyme Kinetics
Km for IsocitrateVaries (low micromolar range)Dependent on isoform and experimental conditions[13]
Km for NADP⁺VariesDependent on isoform and experimental conditions[13]
Km for NAD⁺VariesDependent on isoform and experimental conditions[13]
Biomarker Performance (IDH1 for NSCLC)
Sensitivity56-63.3%Serum, Non-Small Cell Lung Cancer (NSCLC) vs. Healthy[7][12]
Specificity86.8-93%Serum, NSCLC vs. Healthy[7][12]
Area Under the Curve (AUC)0.870 - 0.907Serum, NSCLC vs. Healthy[12]
Biomarker Performance (IDH2 for NSCLC)
Sensitivity82.1%Serum, NSCLC vs. Healthy[7]
Specificity77.2%Serum, NSCLC vs. Healthy[7]
Area Under the Curve (AUC)0.83Serum, NSCLC vs. Healthy[7]

Signaling Pathways and Logical Relationships

The metabolic fate of isocitrate, particularly its conversion to α-ketoglutarate, has profound implications for cellular signaling. α-ketoglutarate is a crucial cofactor for a large family of dioxygenase enzymes that are involved in a wide array of cellular processes, including epigenetic regulation and hypoxia sensing.[1][13]

The Krebs Cycle: The Central Hub of Metabolism

Krebs_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate Citrate Synthase

Figure 1: The Krebs Cycle highlighting the position of Isocitrate.
α-Ketoglutarate-Dependent Signaling

Alpha_Ketoglutarate_Signaling cluster_TCA TCA Cycle cluster_signaling Downstream Signaling Isocitrate Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate IDH TET_Enzymes TET Enzymes Alpha_Ketoglutarate->TET_Enzymes Cofactor JmjC_Demethylases JmjC Domain-containing Histone Demethylases Alpha_Ketoglutarate->JmjC_Demethylases Cofactor PHDs Prolyl Hydroxylases (PHDs) Alpha_Ketoglutarate->PHDs Cofactor Epigenetic_Modulation Epigenetic Modulation (DNA/Histone Demethylation) TET_Enzymes->Epigenetic_Modulation JmjC_Demethylases->Epigenetic_Modulation HIF1a_Degradation HIF-1α Degradation PHDs->HIF1a_Degradation

Figure 2: α-Ketoglutarate as a key signaling molecule.

Experimental Protocols

Accurate measurement of isocitrate levels and IDH activity is crucial for research and clinical applications. The following sections provide generalized protocols for these key experiments.

Quantification of Isocitrate by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general workflow for the quantification of isocitrate in biological samples. Specific parameters will need to be optimized for the instrument and matrix being used.

1. Sample Preparation:

  • For cells or tissues, rapidly homogenize in an ice-cold extraction solvent (e.g., 80% methanol) to quench metabolic activity.
  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
  • Collect the supernatant containing the metabolites.
  • For plasma or serum, perform a protein precipitation step using a solvent like methanol (B129727) or acetonitrile (B52724).

2. Chromatographic Separation:

  • Utilize a suitable HPLC or UHPLC column for polar molecule separation (e.g., a HILIC column).
  • Establish a gradient elution profile using appropriate mobile phases (e.g., acetonitrile and an aqueous buffer with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid).

3. Mass Spectrometry Detection:

  • Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in negative ion mode.
  • Use multiple reaction monitoring (MRM) for sensitive and specific detection of isocitrate. This involves monitoring a specific precursor-to-product ion transition.
  • An isotopically labeled internal standard (e.g., ¹³C-isocitrate) should be used for accurate quantification.

4. Data Analysis:

  • Generate a standard curve using known concentrations of DL-Isocitric acid trisodium salt.
  • Quantify the isocitrate concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Isocitrate Dehydrogenase (IDH) Activity Assay

This colorimetric assay measures the activity of NADP⁺-dependent IDH isoforms.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing MgCl₂ or MnCl₂ as a cofactor.
  • Substrate Solution: Prepare a solution of this compound in the assay buffer.
  • Cofactor Solution: Prepare a solution of NADP⁺ in the assay buffer.
  • Detection Reagent: A reagent that reacts with the product (NADPH) to produce a colored compound (e.g., a tetrazolium salt like WST-1 or MTT).

2. Sample Preparation:

  • Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice.
  • Centrifuge the lysate to remove cellular debris.
  • The supernatant will be used for the assay.

3. Assay Procedure (96-well plate format):

  • Add the sample (lysate) to the wells.
  • Add the substrate solution (isocitrate) and cofactor solution (NADP⁺).
  • Add the detection reagent.
  • Incubate the plate at a controlled temperature (e.g., 37°C).
  • Monitor the change in absorbance over time at the appropriate wavelength for the chosen detection reagent (e.g., 450 nm for WST-1).

4. Data Analysis:

  • Calculate the rate of change in absorbance (ΔOD/minute).
  • Use a standard curve generated with known concentrations of NADPH to convert the rate of absorbance change to the rate of NADPH production.
  • Express the IDH activity in units such as mU/mg of protein (where 1 U = 1 µmol of NADPH produced per minute).

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization / Lysis Biological_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS_Analysis LC-MS for Isocitrate Quantification Supernatant->LC_MS_Analysis IDH_Activity_Assay IDH Activity Assay Supernatant->IDH_Activity_Assay Isocitrate_Concentration Isocitrate Concentration LC_MS_Analysis->Isocitrate_Concentration IDH_Activity IDH Enzyme Activity IDH_Activity_Assay->IDH_Activity

Figure 3: Generalized experimental workflow for isocitrate analysis.

Conclusion

This compound, as a key metabolic intermediate, is central to cellular energy homeostasis and biosynthesis. The enzyme that governs its conversion, isocitrate dehydrogenase, represents a critical regulatory node in metabolism and a promising target for therapeutic intervention and clinical diagnostics. This technical guide provides a foundational understanding and practical methodologies for researchers and drug development professionals to explore the multifaceted roles of isocitrate in health and disease. Further investigation into the quantitative aspects of isocitrate metabolism and its associated signaling pathways will undoubtedly unveil new opportunities for therapeutic innovation.

References

DL-Isocitric acid trisodium salt CAS number and chemical structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-Isocitric Acid Trisodium (B8492382) Salt

Introduction

DL-Isocitric acid trisodium salt is the trisodium salt of isocitric acid, a key intermediate in the central metabolic pathway known as the citric acid cycle (TCA cycle).[1][2][3] As a structural isomer of citric acid, it plays a pivotal role in cellular energy production and biosynthesis.[4] This technical guide provides an in-depth overview of this compound, including its chemical properties, biochemical significance, and applications in research and drug development.

Chemical Identity and Properties

This compound is commercially available, typically as a hydrate (B1144303).[5] It is a white to off-white crystalline powder that is readily soluble in water.[1][3][4]

CAS Number: 1637-73-6[1][2][5][6][7]

Chemical Structure:

  • Molecular Formula: C₆H₅Na₃O₇ (anhydrous basis)[5][6][7]

  • SMILES: OC(C(O[Na])=O)C(C(O[Na])=O)CC(O[Na])=O[1]

  • InChI Key: HWMVXEKEEAIYGB-UHFFFAOYNA-K[5][6]

Physicochemical Properties:

PropertyValueSource
Molecular Weight258.07 g/mol (anhydrous basis)[5][7]
Melting Point>300 °C[2][4]
SolubilitySoluble in water.[3][8][3][8]
AppearanceWhite to light yellow solid.[1] Crystalline powder.[2][3][1][2][3]
Purity≥93%

Biochemical Role and Significance

This compound is a crucial endogenous metabolite.[1] Its primary role is as an intermediate in the Tricarboxylic Acid (TCA) cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[1][3][4]

Position in the Tricarboxylic Acid (TCA) Cycle

Within the mitochondrial matrix, isocitrate is formed from citrate (B86180) via the enzyme aconitase. It is then oxidatively decarboxylated to α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH).[9][10][11] This step is a key regulatory point in the TCA cycle and generates the first molecule of NADH from NAD⁺.

TCA_Cycle_Focus cluster_products Products Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase NADH NADH Isocitrate->NADH CO2 CO₂ Isocitrate->CO2

Fig. 1: Role of Isocitrate in the TCA Cycle.
Substrate for Isocitrate Dehydrogenase (IDH)

DL-Isocitric acid serves as the substrate for isocitrate dehydrogenase (IDH), an enzyme critical for cellular metabolism.[9] There are three main isoforms of IDH in mammals: IDH1, IDH2, and IDH3.[9] IDH3 is NAD⁺-dependent and functions in the TCA cycle, while IDH1 (cytosolic) and IDH2 (mitochondrial) are NADP⁺-dependent and play roles in NADPH production, which is vital for antioxidant defense.[9][10]

The enzymatic reaction catalyzed by IDH is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation to yield α-ketoglutarate.[10]

IDH_Reaction Isocitrate DL-Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH NADP NADP⁺ NADP->IDH alpha_KG α-Ketoglutarate IDH->alpha_KG NADPH NADPH IDH->NADPH CO2 CO₂ IDH->CO2 Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Cuvettes Pipette Reagents into Test & Blank Cuvettes Reagents->Cuvettes Equilibrate Equilibrate to 37°C Cuvettes->Equilibrate Add_Enzyme Add Enzyme (Test) & Buffer (Blank) Equilibrate->Add_Enzyme Measure Record A₃₄₀nm for 5 minutes Add_Enzyme->Measure Calculate_Rate Calculate ΔA₃₄₀nm/min Measure->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

References

Commercial Sources and Technical Guide for Research-Grade DL-Isocitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for research-grade DL-Isocitric acid trisodium (B8492382) salt. It includes a detailed comparison of products from various suppliers, experimental protocols for key enzymatic assays, and visualizations of relevant metabolic pathways to support your research and development needs.

Commercial Supplier and Product Overview

DL-Isocitric acid trisodium salt is a key intermediate in the citric acid cycle and is widely used in biochemical and metabolic research.[1][2] Several reputable suppliers offer this compound in research-grade quality. The following table summarizes the quantitative data available from prominent commercial sources to facilitate easy comparison.

SupplierProduct NameCAS NumberPurityMolecular FormulaStorageAdditional Notes
Sigma-Aldrich (MilliporeSigma) This compound hydrate1637-73-6≥93%[3][4][5]C₆H₅Na₃O₇ · xH₂ORoom TemperatureAlso available as threo-DsLs-Isocitric acid trisodium salt hydrate.[3]
Thermo Scientific Chemicals DL-Isocitric acid, trisodium salt hydrate, 95%1637-73-6≥94% (On dry substance)C₆H₅Na₃O₇Room TemperatureWhite to light yellow crystalline powder; Water content <20%.
Cayman Chemical DL-threo-Isocitric Acid (sodium salt hydrate)1637-73-6 (anhydrous)≥95%[6]C₆H₅O₇ · 3Na [XH₂O]-20°C[6]A solid formulation, soluble in PBS (pH 7.2) at 5 mg/mL.[6]
MedChemExpress This compound (Standard)1637-73-691.71%[7]C₆H₅Na₃O₇Please refer to Certificate of AnalysisIntended for research and analytical applications.[7][8]
City Chemical LLC DL-iso-Citric Acid Trisodium Salt, 93+%1637-73-693+%[9]Not specifiedNot specifiedWhite crystalline powder, readily soluble in water.[9]

Key Metabolic Pathways Involving Isocitrate

Isocitrate is a pivotal molecule in central metabolism, primarily participating in the Citric Acid Cycle (TCA Cycle) and, in certain organisms, the Glyoxylate (B1226380) Cycle.

The Citric Acid (TCA) Cycle

The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[10][11] Isocitrate is a key intermediate in this pathway.[1][9] It is formed from citrate (B86180) by the enzyme aconitase and is subsequently oxidized and decarboxylated by isocitrate dehydrogenase to form alpha-ketoglutarate, producing NADH in the process.[12][10]

Citric_Acid_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase out1 Isocitrate->out1 SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase out2 alphaKG->out2 Succinate (B1194679) Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase AcetylCoA Acetyl-CoA AcetylCoA->Citrate Citrate Synthase in1 out1->alphaKG NADH + H⁺ + CO₂ out2->SuccinylCoA NADH + H⁺ + CO₂

Figure 1. The central role of Isocitrate in the Citric Acid Cycle.
The Glyoxylate Cycle

In plants, bacteria, protists, and fungi, the glyoxylate cycle serves as a bypass of the CO₂-producing steps of the TCA cycle. This pathway is crucial for the synthesis of carbohydrates from fatty acids. Isocitrate is a critical branch point where it can be cleaved by isocitrate lyase into succinate and glyoxylate.[11]

Glyoxylate_Cycle Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase Succinate Succinate Malate Malate Glyoxylate->Malate Malate Synthase Succinate->Malate To TCA Cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase AcetylCoA Acetyl-CoA AcetylCoA->Malate

Figure 2. Isocitrate as a key substrate in the Glyoxylate Cycle.

Experimental Protocols

This compound is a common substrate for studying the kinetics and activity of several important enzymes. Below are detailed protocols for the enzymatic assays of Isocitrate Dehydrogenase and Isocitrate Lyase.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting an enzyme kinetics experiment using this compound.

Experimental_Workflow Prep Reagent Preparation Assay Enzyme Assay Setup Prep->Assay Incubate Incubation Assay->Incubate Measure Spectrophotometric Measurement Incubate->Measure Analyze Data Analysis Measure->Analyze Result Results & Interpretation Analyze->Result

Figure 3. A generalized workflow for enzymatic assays.
Protocol 1: Enzymatic Assay of Isocitrate Dehydrogenase (NADP⁺-dependent)

This protocol is adapted from materials provided by Sigma-Aldrich for the continuous spectrophotometric rate determination of NADP⁺-dependent isocitrate dehydrogenase activity.[4]

Principle: Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored.

Reagents:

  • A. 250 mM Glycylglycine Buffer, pH 7.4 at 37°C: Prepare 50 ml in deionized water using Gly-Gly, Free Base. Adjust pH to 7.4 at 37°C with 1 M NaOH.[4]

  • B. 6.6 mM DL-Isocitric Acid Solution: Prepare 5 ml in Reagent A using DL-Isocitric Acid, Trisodium Salt.[4]

  • C. 20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) Solution: Prepare 2 ml in deionized water using β-NADP, Sodium Salt.[4]

  • D. 18 mM Manganese Chloride Solution: Prepare 5 ml in deionized water using Manganese Chloride, Tetrahydrate.[4]

  • E. Isocitrate Dehydrogenase Enzyme Solution: Immediately before use, prepare a solution containing 0.3 - 0.6 unit/ml of Isocitrate Dehydrogenase (NADP) in cold Reagent A.[4]

Procedure:

  • Pipette the following reagents into suitable cuvettes (all volumes in milliliters):

ReagentTestBlank
Deionized Water1.951.95
Reagent A (Buffer)0.500.60
Reagent B (DL-Isocitric Acid)0.200.20
Reagent C (β-NADP)0.150.15
Reagent D (Manganese Chloride)0.10---
  • Mix by inversion and equilibrate to 37°C. Monitor the A₃₄₀nm until constant using a suitably thermostatted spectrophotometer.

  • Add 0.10 ml of Reagent E (Enzyme Solution) to both the Test and Blank cuvettes.

  • Immediately mix by inversion and record the increase in A₃₄₀nm for approximately 5 minutes.

  • Obtain the ΔA₃₄₀nm/minute using the maximum linear rate for both the Test and Blank.

Calculation: Units/ml enzyme = (ΔA₃₄₀nm/min Test - ΔA₃₄₀nm/min Blank) * (3) * (df) / (6.22) * (0.1)

Where:

  • 3 = Total volume in milliliters of assay

  • df = Dilution factor of enzyme

  • 6.22 = Millimolar extinction coefficient of β-NADPH at 340 nm

  • 0.1 = Volume (in milliliters) of enzyme solution used

Unit Definition: One unit will convert 1.0 μmole of isocitrate to α-ketoglutarate per minute at pH 7.4 at 37°C.[4]

Protocol 2: Enzymatic Assay of Isocitrate Lyase

This protocol is based on the method described by Sigma-Aldrich for the continuous spectrophotometric rate determination of isocitrate lyase activity.[13]

Principle: Isocitrate lyase catalyzes the cleavage of isocitrate to succinate and glyoxylate. The glyoxylate produced then reacts with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which can be measured by the increase in absorbance at 324 nm.[13]

Reagents:

  • A. 50 mM Imidazole Buffer, pH 6.8 at 30°C: Prepare 100 ml in deionized water using Imidazole. Adjust to pH 6.8 at 30°C with 1 M HCl.[13]

  • B. 50 mM Magnesium Chloride (MgCl₂) Solution: Prepare 10 ml in deionized water.[13]

  • C. 10 mM Ethylenediaminetetraacetic Acid (EDTA) Solution: Prepare 10 ml in deionized water.[13]

  • D. 40 mM Phenylhydrazine HCl Solution: Prepare 10 ml in deionized water.[13]

  • E. 10 mM DL-Isocitric Acid Solution: Prepare 10 ml in deionized water using DL-Isocitric Acid, Trisodium Salt.[13]

  • F. Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution containing 0.05 - 0.07 unit/ml of Isocitrate Lyase in cold Reagent A.[13]

Procedure:

  • Pipette the following reagents into suitable cuvettes (all volumes in milliliters):

ReagentTestBlank
Reagent A (Buffer)0.500.50
Reagent B (MgCl₂)0.100.10
Reagent C (EDTA)0.100.10
Reagent D (Phenylhydrazine)0.100.10
Reagent E (Isocitrate)0.10---
  • Mix by inversion and equilibrate to 30°C. Monitor the A₃₂₄nm until constant using a suitably thermostatted spectrophotometer.

  • Add 0.10 ml of Reagent F (Enzyme Solution) to the Test cuvette.

  • For the Blank, add 0.10 ml of cold Reagent A.

  • Immediately mix by inversion and record the increase in A₃₂₄nm for approximately 5 minutes.

  • Obtain the ΔA₃₂₄nm/minute using the maximum linear rate for both the Test and Blank.

Calculation: Units/ml enzyme = (ΔA₃₂₄nm/min Test - ΔA₃₂₄nm/min Blank) * (1) * (df) / (17) * (0.1)

Where:

  • 1 = Total volume in milliliters of assay

  • df = Dilution factor of enzyme

  • 17 = Millimolar extinction coefficient of glyoxylate phenylhydrazone at 324 nm

  • 0.1 = Volume (in milliliters) of enzyme solution used

Unit Definition: One unit catalyzes the formation of 1 µmole of glyoxylate per minute at pH 6.8 at 30°C.[13]

References

A Technical Guide to the Purity and Stability of DL-Isocitric Acid Trisodium Salt for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the purity and stability of DL-Isocitric acid trisodium (B8492382) salt, a key intermediate in the citric acid cycle. Understanding these parameters is critical for ensuring the accuracy and reproducibility of experimental results in various research and development applications.

Physicochemical Properties and Identification

DL-Isocitric acid trisodium salt is the racemic mixture of the trisodium salts of D-threo-isocitric acid and L-threo-isocitric acid. It is a white to off-white crystalline powder that is readily soluble in water.[1]

PropertyValueReference
Chemical Name Trisodium 1-hydroxypropane-1,2,3-tricarboxylate[2]
Synonyms threo-DsLs-Isocitric acid trisodium salt hydrate, DL-Isocitrate trisodium salt[3][4]
CAS Number 1637-73-6[3][5]
Molecular Formula C₆H₅Na₃O₇[5][6]
Molecular Weight 258.07 g/mol (anhydrous basis)[3]
Appearance White to light yellow crystalline powder[2]
Solubility Very soluble in water; freely soluble in ethanol; slightly soluble in ether.[7]

Purity and Common Impurities

Commercial preparations of this compound typically have a purity of ≥93% or ≥95%.[3][8][9] The primary compound of concern regarding purity is its structural isomer, citric acid. Due to their similar physicochemical properties, separation can be challenging.[10] The ratio of citric acid to D-isocitric acid is often used as a quality marker in food products like citrus juices to detect adulteration.[10]

Potential Impurities:

  • Citric Acid: The most common and structurally similar compound.

  • Isocitric Acid Lactone: Can form from isocitric acid.

  • Other Organic Acids: Trace amounts of other organic acids from the synthesis process may be present.

  • Water: The compound is often supplied as a hydrate, and water content can vary.[2]

Stability and Storage

This compound is generally stable under recommended storage conditions.

ConditionRecommendationStabilityReference
Solid (Long-term) -20°C, sealed from moisture≥ 4 years[11]
Solid (Short-term) Room temperature (if less than 2 weeks)Stable[5]
Aqueous Solution -80°C6 months[12]
Aqueous Solution -20°C1 month[12]

Factors Affecting Stability in Solution:

  • pH: While specific data on a wide pH range is limited, its use in acidic HPLC mobile phases (e.g., 0.1% phosphoric acid) suggests it has some stability in acidic conditions.[11][13] However, as an organic salt, significant deviations from a neutral pH could potentially lead to degradation over time.

  • Temperature: As indicated in the table, frozen solutions are stable for extended periods. Repeated freeze-thaw cycles should be avoided to prevent degradation.[12]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and separating it from citric acid.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Materials:

  • This compound sample

  • Citric acid standard

  • Deionized water, HPLC grade

  • Phosphoric acid, HPLC grade

  • Acetonitrile, HPLC grade (optional, for cleaning)

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Inertsil ODS-3, 4.6 mm i.d. x 250 mm)
Mobile Phase 0.1% Phosphoric acid in deionized water
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 5 - 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of citric acid standard in deionized water (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 5 to 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Data Analysis: Identify the peaks for isocitric acid and citric acid based on their retention times compared to the standards. Calculate the purity of the this compound by determining the area percentage of the isocitric acid peak relative to all other peaks. The concentration of citric acid impurity can be quantified using the calibration curve.

Stability Testing of Aqueous Solutions

This protocol outlines a method to assess the stability of this compound solutions under different storage conditions.

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into several vials. Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Protect some vials from light to assess photostability.

  • Time Points: Establish a schedule for analysis at various time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Analysis: At each time point, analyze an aliquot from each storage condition using the HPLC method described in section 4.1.

  • Data Analysis: Compare the peak area of isocitric acid at each time point to the initial (time 0) peak area. A significant decrease in the peak area or the appearance of new degradation peaks indicates instability under that specific storage condition. Calculate the percentage of degradation over time.

Role in Biochemical Pathways

DL-Isocitric acid is a crucial intermediate in the citric acid cycle (Krebs cycle) , a central metabolic pathway for cellular respiration.[9][14] The D-enantiomer is the biologically active form. In the cycle, isocitrate is formed from citrate (B86180) and is then oxidatively decarboxylated by the enzyme isocitrate dehydrogenase to form alpha-ketoglutarate.[5][9][15] This reaction is a key regulatory step in the cycle and produces NADH, a crucial reducing equivalent for ATP production.[16]

Visualizations

experimental_workflow cluster_purity Purity Assessment cluster_stability Stability Testing prep_sample Sample Preparation (Dissolve in Water) hplc HPLC Analysis (C18, 0.1% H3PO4, 210 nm) prep_sample->hplc prep_std Standard Preparation (Citric Acid) prep_std->hplc data_purity Data Analysis (Peak Area % Purity) hplc->data_purity prep_solution Solution Preparation (Known Concentration) storage Storage Conditions (-80°C, -20°C, 4°C, RT, Light/Dark) prep_solution->storage time_points Time Points (0, 1 wk, 1 mo, etc.) storage->time_points hplc_stability HPLC Analysis at Time Points time_points->hplc_stability data_stability Data Analysis (% Degradation) hplc_stability->data_stability dl_isocitric_acid DL-Isocitric Acid Trisodium Salt dl_isocitric_acid->prep_sample dl_isocitric_acid->prep_solution

Caption: Experimental workflow for purity and stability assessment.

krebs_cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKetoglutarate α-Ketoglutarate Aconitase->Isocitrate IDH->AlphaKetoglutarate NADPH NADPH + H+ IDH->NADPH CO2 CO2 IDH->CO2 NADP NADP+ NADP->IDH

Caption: Role of isocitrate in the Citric Acid (Krebs) Cycle.

References

DL-Isocitric acid trisodium salt hydrate vs anhydrous form.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core differences and applications of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303) and its anhydrous form, tailored for researchers, scientists, and drug development professionals.

Introduction

DL-Isocitric acid, a structural isomer of citric acid, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[1][2][3] Its trisodium salt is commercially available in two primary forms: hydrated and anhydrous. The key distinction lies in the presence of water molecules within the crystal structure of the hydrated salt.[4][5] These water molecules, known as the water of crystallization, are chemically bonded to the salt and can influence its physical and chemical properties, such as molecular weight, stability, and solubility.[4][6] For researchers and drug development professionals, understanding the nuances between the hydrated and anhydrous forms is critical for ensuring accuracy in experimental design, formulation development, and the interpretation of results.[5][6]

Physicochemical Properties: A Comparative Analysis

The presence or absence of water of hydration leads to distinct physicochemical characteristics. The anhydrous form provides the exact molecular weight of the salt, whereas the hydrated form's weight varies depending on the number of water molecules present.[7] This is a critical consideration for preparing solutions of precise concentrations.

Table 1: Summary of Physicochemical Data

PropertyDL-Isocitric acid trisodium salt hydrateThis compound anhydrous
Molecular Formula C₆H₅Na₃O₇ ⋅ xH₂O[7][8]C₆H₅Na₃O₇[9][10][11]
Molecular Weight 258.07 g/mol (anhydrous basis)[7][8][10]258.07 g/mol [7][10][11][12]
Appearance White to off-white crystalline powder[1][2]White crystalline powder[3]
Water Content Variable, can be up to ~20%[1][9]None
Solubility Soluble in water[3][8]Soluble in water[3]
Stability Stable for ≥ 4 years at -20°C[8]Hygroscopic; absorbs moisture from the air[2]
Storage -20°C[8] or 2-8°C in a dry place[3][13]Keep container tightly closed in a dry, well-ventilated place[3][13]
Purity (Typical) ≥93-95%[7][8][9]≥93-95%[7][8][9]

Biological Significance and Key Signaling Pathways

Isocitrate is a crucial substrate in the TCA cycle, where it is oxidatively decarboxylated by the enzyme isocitrate dehydrogenase (IDH) to form α-ketoglutarate.[1] This reaction is a rate-limiting step in cellular metabolism and a source of NADPH, which is essential for biosynthetic reactions and antioxidant defense.

TCA_Cycle_Focus Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase (IDH) Metabolites Downstream TCA Metabolites aKG->Metabolites

Caption: Role of Isocitrate in the Tricarboxylic Acid (TCA) Cycle.

In the context of drug development, particularly in oncology, mutations in the IDH enzyme are of significant interest. These mutations confer a new, "neomorphic," activity, causing the enzyme to convert α-ketoglutarate into the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, and is a driver in various cancers like glioma and acute myeloid leukemia.

IDH_Mutation_Pathway cluster_wt Wild-Type IDH cluster_mut Mutant IDH wt_isocitrate Isocitrate wt_akg α-Ketoglutarate wt_isocitrate->wt_akg NADP+ -> NADPH Normal\nEpigenetic\nRegulation Normal Epigenetic Regulation wt_akg->Normal\nEpigenetic\nRegulation mut_akg α-Ketoglutarate mut_2hg 2-Hydroxyglutarate (Oncometabolite) mut_akg->mut_2hg NADPH -> NADP+ Altered\nEpigenetic\nState Altered Epigenetic State mut_2hg->Altered\nEpigenetic\nState

Caption: Metabolic shift resulting from wild-type vs. mutant IDH activity.

Experimental Protocols

Accurate and reproducible experimental results begin with meticulous sample preparation and quantification. The choice between the hydrated and anhydrous salt directly impacts these initial steps.

Preparation of a Standard Stock Solution (e.g., 100 mM)

Objective: To prepare a precisely concentrated stock solution for use in enzyme kinetics, cell culture, or as a calibration standard.

Methodology:

  • Form Selection: For highest accuracy, the anhydrous form is preferred as its molecular weight is constant. If using the hydrated form, consult the Certificate of Analysis (CoA) for the specific water content of the lot to correct the mass calculation.

  • Mass Calculation (Anhydrous):

    • Target: 100 mL of a 100 mM solution.

    • MW = 258.07 g/mol .

    • Mass = 0.1 L × 0.1 mol/L × 258.07 g/mol = 2.581 g .

  • Mass Calculation (Hydrate):

    • Assume CoA indicates a water content of 15% (w/w).

    • Corrected MW = MW_anhydrous / (1 - %water) = 258.07 / (1 - 0.15) = 303.61 g/mol .

    • Mass = 0.1 L × 0.1 mol/L × 303.61 g/mol = 3.036 g .

  • Procedure:

    • Accurately weigh the calculated mass of the salt using an analytical balance.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add ~70 mL of high-purity water (or desired buffer) and swirl until the solid is completely dissolved.

    • Carefully add more solvent to bring the volume to the 100 mL calibration mark.

    • Cap and invert the flask 15-20 times to ensure homogeneity.

    • Sterile-filter if required for cell-based assays. Store aliquots at -20°C.

Quantification by Isocitrate Dehydrogenase (IDH) Enzymatic Assay

Objective: To determine the concentration of isocitrate in a sample.

Methodology:

  • Principle: The assay measures the activity of NADP⁺-dependent isocitrate dehydrogenase. The enzyme specifically converts isocitrate to α-ketoglutarate, which is coupled to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Cofactor Solution: 10 mM MnCl₂ or MgCl₂.

    • Substrate Solution: 10 mM NADP⁺.

    • Enzyme: NADP⁺-dependent Isocitrate Dehydrogenase.

    • Sample: Solution containing an unknown concentration of isocitrate.

  • Procedure:

    • In a 1 mL quartz cuvette, combine 900 µL of Assay Buffer, 50 µL of Cofactor Solution, and 30 µL of NADP⁺ solution.

    • Add 10-50 µL of the sample. Adjust the final volume to 990 µL with Assay Buffer.

    • Mix by pipetting and place the cuvette in a spectrophotometer. Record the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding 10 µL of the IDH enzyme solution.

    • Continuously monitor the absorbance at 340 nm until the reading stabilizes (reaction completion). Record the final absorbance (A_final).

  • Calculation:

    • Calculate the change in absorbance: ΔA = A_final - A_initial.

    • Use the Beer-Lambert law to determine the concentration of NADPH produced, which is stoichiometric to the initial isocitrate concentration.

    • Concentration (mM) = (ΔA × V_total) / (ε × l × V_sample), where ε (molar absorptivity of NADPH) = 6.22 mM⁻¹cm⁻¹, l (path length) = 1 cm, V_total is the total reaction volume, and V_sample is the volume of the sample added.

Experimental_Workflow start Start: Prepare Reagents (Buffer, Cofactor, NADP+) step1 Pipette Reagents and Sample into Cuvette start->step1 step2 Measure Initial Absorbance (A_initial at 340 nm) step1->step2 step3 Initiate Reaction: Add IDH Enzyme step2->step3 step4 Monitor Absorbance until Plateau (A_final at 340 nm) step3->step4 step5 Calculate Concentration using Beer-Lambert Law step4->step5 end End: Result step5->end

Caption: Workflow for the enzymatic quantification of isocitrate.

Conclusion for Drug Development and Research

  • Anhydrous Form: This form is the gold standard for applications requiring high accuracy in concentration, such as preparing analytical standards, performing enzyme kinetic studies, and in formulations where water content is a critical parameter. Its hygroscopic nature necessitates careful handling and storage in a desiccated environment.[2][13]

  • Hydrate Form: The hydrated salt is suitable for general-purpose use where slight variations in concentration are acceptable. It is often more cost-effective and less sensitive to ambient humidity during brief handling periods. However, for quantitative work, the specific water content of the batch must be factored into all calculations to prevent significant errors.

The selection between the hydrated and anhydrous forms of this compound is not trivial. It is a decision that impacts the precision, reproducibility, and validity of experimental data. A comprehensive understanding of their distinct properties empowers researchers to make informed choices that align with the specific demands of their scientific inquiries.

References

The Endogenous Function of Isocitrate in Cellular Metabolism: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isocitrate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical node in cellular metabolism, extending far beyond its canonical role in oxidative energy production. This technical guide provides an in-depth exploration of the endogenous functions of isocitrate, detailing its involvement in a diverse array of cellular processes including reductive carboxylation for biosynthesis, NADPH production for redox homeostasis, and the regulation of key signaling pathways. We present a comprehensive overview of the enzymatic machinery governing isocitrate metabolism, with a focus on the isocitrate dehydrogenase (IDH) isoforms. Quantitative data on enzyme kinetics and metabolite concentrations are summarized to provide a clear comparative framework. Furthermore, this guide includes detailed experimental protocols for the quantification of isocitrate and the assessment of its metabolic fluxes, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of isocitrate's multifaceted role in cellular physiology and pathophysiology.

Introduction: Isocitrate at the Crossroads of Cellular Metabolism

Isocitrate is a six-carbon molecule that serves as a crucial metabolic intermediate in all aerobic organisms.[1] Traditionally, its primary role is recognized as the substrate for isocitrate dehydrogenase (IDH) in the third step of the TCA cycle, where it undergoes oxidative decarboxylation to form α-ketoglutarate (α-KG).[2] This reaction is a pivotal control point in cellular respiration.[1] However, the functions of isocitrate are not confined to the mitochondrial matrix and oxidative phosphorylation. Isocitrate and its metabolizing enzymes are distributed between the mitochondria, cytosol, and peroxisomes, reflecting their involvement in a wider range of metabolic and signaling activities.[3]

This guide will delve into the core endogenous functions of isocitrate, focusing on:

  • Oxidative Decarboxylation: The canonical TCA cycle function and its regulation.

  • Reductive Carboxylation: A key anabolic pathway for lipid synthesis, particularly in cancer cells.

  • NADPH Production: The role of cytosolic and mitochondrial IDH isoforms in generating reducing power for antioxidant defense and biosynthesis.

  • Signaling and Regulation: The emerging roles of isocitrate and its derivatives in modulating cellular signaling pathways.

Isocitrate Dehydrogenase Isoforms: The Gatekeepers of Isocitrate Metabolism

The metabolic fate of isocitrate is primarily determined by the activity of three main isocitrate dehydrogenase (IDH) isoforms in mammals: IDH1, IDH2, and IDH3. These enzymes differ in their subcellular localization, cofactor preference, and regulatory mechanisms.[2][4]

  • IDH1: A homodimeric enzyme found in the cytoplasm and peroxisomes that utilizes NADP+ as a cofactor.[2]

  • IDH2: A homodimeric enzyme located in the mitochondrial matrix that also uses NADP+.[2]

  • IDH3: A heterotetrameric, NAD+-dependent enzyme that is a key regulatory point of the TCA cycle in the mitochondria.[4]

The reversible reactions catalyzed by IDH1 and IDH2 are crucial for their diverse functions, while the IDH3-catalyzed reaction is considered largely irreversible under physiological conditions.[2]

Quantitative Data on Isocitrate Metabolism

A quantitative understanding of isocitrate metabolism is essential for contextualizing its cellular roles. The following tables summarize key kinetic parameters for human IDH enzymes and representative cellular concentrations of isocitrate.

Table 1: Kinetic Parameters of Human Isocitrate Dehydrogenase Isoforms

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)CofactorAllosteric RegulatorsReference(s)
IDH1 (WT) Isocitrate20-70Not consistently reportedNADP+None known[5]
α-Ketoglutarate1,000-5,000Not consistently reportedNADPH[6]
IDH2 (WT) Isocitrate10-100Not consistently reportedNADP+None known[5]
α-Ketoglutarate1,000-10,000Not consistently reportedNADPH[6]
IDH3 Isocitrate50-200Not consistently reportedNAD+Activators: ADP, Ca2+; Inhibitors: ATP, NADH[7]

Note: Vmax values are highly dependent on purification and assay conditions and are not consistently reported across studies. Km values can also vary based on experimental conditions.

Table 2: Approximate Cellular Concentrations of Isocitrate

Cell/Tissue TypeCellular CompartmentIsocitrate Concentration (µM)Reference(s)
Human Kasumi-1 CellsWhole Cell~30[8]
Murine LiverWhole Tissue~50-100[8]
Rat BrainMitochondria~100-300[9]
Human Serum~5[8]

Note: Concentrations can vary significantly based on metabolic state, diet, and disease.

Core Endogenous Functions of Isocitrate

Oxidative Decarboxylation in the TCA Cycle

The primary and most well-known function of isocitrate is its role as a substrate for IDH3 in the mitochondrial TCA cycle.[10] In this NAD+-dependent reaction, isocitrate is oxidatively decarboxylated to α-ketoglutarate, generating NADH, which subsequently donates electrons to the electron transport chain for ATP synthesis.[10] This step is a major regulatory point of the TCA cycle and is allosterically activated by ADP and Ca2+ and inhibited by ATP and NADH.[7]

Reductive Carboxylation: A Biosynthetic Shortcut

In addition to the canonical oxidative pathway, isocitrate can be synthesized from α-ketoglutarate via the reverse reaction catalyzed by IDH1 and IDH2, a process known as reductive carboxylation.[11] This NADPH-dependent pathway is particularly important for rapidly proliferating cells, such as cancer cells, especially under hypoxic conditions or when mitochondrial function is impaired.[12] Reductive carboxylation provides a crucial source of cytosolic citrate (B86180), which is then cleaved by ATP-citrate lyase to produce acetyl-CoA, the primary building block for de novo fatty acid and cholesterol synthesis.[13]

Reductive_Carboxylation cluster_mito Mitochondrion cluster_cyto Cytosol Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG Isocitrate Isocitrate aKG->Isocitrate IDH2 (reductive) NADPH -> NADP+ Citrate Citrate Isocitrate->Citrate Aconitase AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-Citrate Lyase FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids

Caption: Reductive carboxylation of glutamine-derived α-ketoglutarate.

NADPH Production and Redox Homeostasis

The forward reactions catalyzed by the NADP+-dependent isoforms, IDH1 (cytosolic) and IDH2 (mitochondrial), are major sources of cellular NADPH.[2] NADPH is a critical reducing equivalent for various cellular processes, including:

  • Antioxidant Defense: NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH) by glutathione reductase, which is a key component of the cellular antioxidant system that detoxifies reactive oxygen species (ROS).[2]

  • Biosynthesis: NADPH provides the reducing power for the synthesis of fatty acids, cholesterol, and nucleotides.[3]

Isocitrate as a Signaling Molecule

Emerging evidence suggests that isocitrate and its metabolic flux act as signaling cues that regulate diverse cellular processes.

Cytosolic isocitrate, along with citrate, is a potent allosteric activator of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[14][15] Increased levels of cytosolic isocitrate/citrate signal an energy-replete state, promoting the conversion of acetyl-CoA to malonyl-CoA and committing carbons to fatty acid storage.

Fatty_Acid_Synthesis_Regulation Mito_Isocitrate Mitochondrial Isocitrate Cyto_Isocitrate Cytosolic Isocitrate Mito_Isocitrate->Cyto_Isocitrate Transport Cyto_Citrate Cytosolic Citrate Cyto_Isocitrate->Cyto_Citrate Aconitase ACC Acetyl-CoA Carboxylase (inactive) Cyto_Citrate->ACC Allosteric Activation ACC_active Acetyl-CoA Carboxylase (active) ACC->ACC_active AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC_active FattyAcids Fatty Acids MalonylCoA->FattyAcids

Caption: Allosteric activation of ACC by isocitrate/citrate.

In pancreatic β-cells, glucose-stimulated mitochondrial export of isocitrate plays a key role in amplifying insulin (B600854) secretion.[16] Cytosolic isocitrate is converted by IDH1 to α-ketoglutarate, generating NADPH.[16] The increased NADPH/NADP+ ratio leads to the reduction of glutathione (GSH), which in turn activates the sentrin/SUMO-specific protease-1 (SENP1).[16][17] Activated SENP1 de-SUMOylates and activates proteins involved in insulin granule exocytosis, thereby amplifying insulin release.[16][17] This pathway has been shown to be impaired in type 2 diabetes.[16]

Insulin_Secretion_Pathway Glucose Glucose Mito_Isocitrate Mitochondrial Isocitrate Glucose->Mito_Isocitrate Glycolysis & TCA Cycle Cyto_Isocitrate Cytosolic Isocitrate Mito_Isocitrate->Cyto_Isocitrate Transport NADPH NADPH Cyto_Isocitrate->NADPH IDH1 GSH Reduced Glutathione (GSH) NADPH->GSH Glutathione Reductase SENP1_active SENP1 (active) GSH->SENP1_active SENP1_inactive SENP1 (inactive) SENP1_inactive->SENP1_active Exocytosis Insulin Granule Exocytosis SENP1_active->Exocytosis De-SUMOylation Insulin_Secretion Amplified Insulin Secretion Exocytosis->Insulin_Secretion

Caption: Isocitrate-dependent amplification of insulin secretion.

Isocitrate Metabolism in the Nervous System and Immune Cells

Isocitrate metabolism is also crucial for the proper functioning of specialized cell types. In the brain, both neurons and astrocytes express IDH enzymes, and isocitrate metabolism contributes to neurotransmitter synthesis and cellular energetics.[18][19] In immune cells, metabolic reprogramming, including alterations in the TCA cycle and isocitrate flux, is essential for their activation and function. For instance, in M1-like activated macrophages, there is a block at isocitrate dehydrogenase, leading to the accumulation of citrate for the synthesis of inflammatory mediators.[20] IDH2 inhibition has been shown to enhance the function of CAR T-cells by reprogramming their metabolism.[21]

Experimental Protocols

Accurate measurement of isocitrate levels and the activity of its metabolizing enzymes is crucial for studying its cellular functions. This section provides detailed protocols for key experimental procedures.

Spectrophotometric Assay of Isocitrate Dehydrogenase Activity

This protocol allows for the kinetic measurement of NADP+-dependent IDH (IDH1 and IDH2) activity by monitoring the production of NADPH at 340 nm.

Materials:

  • 96-well clear flat-bottom plate

  • Spectrophotometric microplate reader capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C)

  • Cell or tissue lysate

  • IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • NADP+ solution (e.g., 10 mM in water)

  • DL-Isocitrate solution (e.g., 100 mM in water)

  • Purified water

Procedure:

  • Reaction Mix Preparation: For each reaction, prepare a master mix containing:

    • 80 µL IDH Assay Buffer

    • 10 µL NADP+ solution

  • Sample Preparation: Add 10 µL of cell or tissue lysate to the appropriate wells of the 96-well plate. For a blank control, add 10 µL of IDH Assay Buffer instead of the lysate.

  • Initiate Reaction: Add 90 µL of the reaction mix to each well containing the sample or blank.

  • Incubate and Read: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of each sample at each time point.

    • Plot the change in absorbance over time.

    • Determine the linear range of the reaction and calculate the slope (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law (Activity (nmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Sample Volume)), where ε for NADPH at 340 nm is 6.22 mM-1cm-1.

IDH_Assay_Workflow Prepare_Lysate Prepare Cell/Tissue Lysate Add_Lysate Add Lysate to 96-well Plate Prepare_Lysate->Add_Lysate Prepare_Reagents Prepare Reaction Mix (Buffer, NADP+) Add_Reagents Add Reaction Mix Prepare_Reagents->Add_Reagents Add_Lysate->Add_Reagents Add_Substrate Initiate Reaction with Isocitrate Add_Reagents->Add_Substrate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for the spectrophotometric IDH activity assay.

Quantification of Isocitrate by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the absolute quantification of isocitrate from biological samples using LC-MS/MS.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

  • Biological samples (cells, tissues, biofluids)

  • Internal standard (e.g., 13C-labeled isocitrate)

  • Methanol, acetonitrile (B52724), formic acid (LC-MS grade)

  • Protein precipitation solution (e.g., cold 80% methanol)

Procedure:

  • Sample Extraction:

    • Homogenize cells or tissues in a cold protein precipitation solution containing a known concentration of the internal standard.

    • Incubate on ice to allow for protein precipitation.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Collect the supernatant containing the metabolites.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in negative ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for isocitrate and its internal standard. Precursor and product ion pairs need to be optimized for the specific instrument.

  • Quantification:

    • Generate a standard curve using known concentrations of isocitrate and a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of isocitrate in the samples by interpolating their peak area ratios on the standard curve.

Measurement of Reductive Carboxylation Flux using 13C-Glutamine Tracing

This method allows for the determination of the relative contribution of glutamine to the citrate pool via reductive carboxylation.

Materials:

  • Cell culture medium deficient in glutamine

  • [U-13C5]-Glutamine

  • Cultured cells

  • LC-MS system for metabolite analysis

Procedure:

  • Cell Labeling:

    • Culture cells in glutamine-deficient medium supplemented with a known concentration of [U-13C5]-Glutamine for a defined period (e.g., 24 hours).

  • Metabolite Extraction:

    • Extract intracellular metabolites as described in the LC-MS protocol (Section 5.2).

  • LC-MS Analysis:

    • Analyze the mass isotopologue distribution of citrate and other TCA cycle intermediates.

  • Data Analysis:

    • Determine the fraction of citrate that is labeled with five 13C atoms (m+5). This m+5 isotopologue is a direct product of the reductive carboxylation of [U-13C5]-glutamine-derived α-ketoglutarate.

    • The relative abundance of m+5 citrate compared to other labeled and unlabeled forms indicates the flux through the reductive carboxylation pathway.

Conclusion and Future Directions

Isocitrate is a central metabolite with a remarkable diversity of functions that extend well beyond its established role in the TCA cycle. Its involvement in anabolic pathways, redox homeostasis, and cellular signaling underscores its importance in maintaining cellular function in both health and disease. The dysregulation of isocitrate metabolism, particularly through mutations in IDH enzymes, has been identified as a key driver in several cancers, making this pathway an attractive target for therapeutic intervention.

Future research should continue to explore the nuanced roles of isocitrate in different cellular and physiological contexts. A deeper understanding of the regulation of isocitrate fluxes between different subcellular compartments and the identification of novel downstream effectors of isocitrate signaling will be critical. Furthermore, the development of more sophisticated analytical techniques will enable a more precise quantification of isocitrate metabolism in vivo, providing valuable insights into its role in human health and disease and paving the way for novel therapeutic strategies.

References

Discovery and history of isocitric acid isolation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of Isocitric Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of isocitric acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the scientific journey of this significant organic acid, from its early, challenging separations to modern, efficient production and purification techniques.

Discovery and History of Isocitric Acid

The history of isocitric acid is intrinsically linked to that of its better-known isomer, citric acid. The journey to isolate and characterize isocitric acid was a gradual process, marked by the development of organic chemistry and the increasing understanding of the chemical constituents of natural products.

The Precedent: Isolation of Citric Acid

The groundwork for isolating organic acids from natural sources was laid in the late 18th century. In 1784, the Swedish-German chemist Carl Wilhelm Scheele successfully crystallized citric acid from lemon juice, marking a pivotal moment in the history of organic chemistry.[1][2] This early work on a closely related isomer provided the foundational knowledge for the eventual isolation of other organic acids.

The Emergence of Isocitric Acid

While a definitive "discoverer" of isocitric acid remains elusive in historical records, the term "isocitric acid" first appeared in scientific literature between 1865 and 1870. This period saw a burgeoning interest in the chemistry of natural products and the phenomenon of isomerism. The similar chemical properties of citric and isocitric acid posed a significant challenge to early chemists, making their separation and individual characterization a difficult task.[3]

A significant breakthrough in the natural occurrence of isocitric acid came in 1925, when E. K. Nelson identified it as the predominant organic acid in blackberries.[4] This discovery provided a key natural source for the compound and spurred further research into its properties and biological role.

The Krebs Cycle: Unveiling the Biological Significance

The true biological importance of isocitric acid was unveiled in 1937 with Hans Adolf Krebs's discovery of the citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle.[5] This series of chemical reactions, central to cellular respiration, identified isocitrate as a key intermediate. This discovery was a landmark in biochemistry and solidified the importance of isocitric acid in metabolic pathways.

Experimental Protocols for Isocitric Acid Isolation

The methods for isolating isocitric acid have evolved significantly over time, from classical chemical precipitation techniques to modern biotechnological and chromatographic methods.

Classical Method: Fractional Crystallization of Salts

Historically, the separation of citric and isocitric acids relied on the slight differences in the solubility of their salts. This method, while laborious, was one of the few available to early chemists. The following protocol is a generalized representation of this classical approach.

Protocol: Separation of Citric and Isocitric Acids by Fractional Crystallization

  • Extraction: Macerate a natural source rich in isocitric acid (e.g., blackberries) and press to obtain the juice.

  • Clarification: Heat the juice to coagulate proteins and other macromolecules, then filter to obtain a clear solution.

  • Precipitation:

    • Neutralize the clarified juice with calcium hydroxide (B78521) (slaked lime) to precipitate a mixture of calcium citrate (B86180) and calcium isocitrate.

    • Alternatively, lead acetate (B1210297) can be used to precipitate lead salts, which may offer better fractional separation.

  • Fractional Crystallization:

    • Wash the mixed salt precipitate with water.

    • Carefully add a dilute acid (e.g., sulfuric acid) to the salt mixture to partially redissolve the salts. The goal is to exploit the differential solubility of the citrate and isocitrate salts. Citrate salts are generally less soluble and will precipitate first.

    • Separate the precipitated citrate salt by filtration.

    • Further acidify the filtrate to precipitate the more soluble isocitrate salt.

    • Repeat the dissolution and precipitation steps multiple times to enrich the isocitrate fraction.

  • Conversion to Free Acid: Suspend the enriched isocitrate salt in water and add a stoichiometric amount of sulfuric acid to precipitate the calcium (or lead) as the insoluble sulfate (B86663) salt.

  • Final Crystallization: Filter off the insoluble sulfate and concentrate the remaining solution containing free isocitric acid by evaporation to induce crystallization.

Modern Method: Fermentation and Chromatographic Purification

Contemporary production of isocitric acid predominantly utilizes fermentation with the yeast Yarrowia lipolytica, which can be genetically modified to enhance isocitric acid yield. This is followed by efficient purification steps.

Protocol: Production and Isolation of Isocitric Acid from Yarrowia lipolytica Fermentation

  • Fermentation:

    • Cultivate a high-yielding strain of Yarrowia lipolytica in a suitable fermentation medium containing a carbon source (e.g., glucose, glycerol, or vegetable oils), a nitrogen source, and essential minerals.

    • Maintain optimal fermentation parameters (temperature, pH, aeration) to maximize isocitric acid production.

  • Cell Separation: After fermentation, separate the yeast cells from the fermentation broth by centrifugation or microfiltration.

  • Adsorption to Activated Carbon:

    • Pass the cell-free fermentation broth through a column packed with activated carbon. Isocitric and citric acids will adsorb to the carbon.

    • Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound acids from the activated carbon column using an organic solvent, such as methanol (B129727).[6]

  • Esterification and Separation:

    • Concentrate the eluate to obtain a mixture of citric and isocitric acids.

    • Esterify the acid mixture with methanol in the presence of an acid catalyst to form the corresponding trimethyl esters.

    • Separate the trimethyl esters by fractional distillation or crystallization. The trimethyl ester of citric acid is a solid and can be crystallized out, leaving the liquid trimethyl ester of isocitric acid.

  • Hydrolysis and Crystallization:

    • Hydrolyze the purified trimethyl isocitrate back to isocitric acid using an acid or base catalyst.

    • Purify the resulting isocitric acid by recrystallization from a suitable solvent.

Quantitative Data Summary

The efficiency of isocitric acid isolation has dramatically improved with the advent of modern techniques. The following table summarizes the quantitative aspects of classical and modern methods.

ParameterClassical Method (Fractional Crystallization)Modern Method (Fermentation with Y. lipolytica and Chromatography)
Starting Material Fruits (e.g., Blackberries)Fermentation Broth
Typical Yield Low and variable, highly dependent on the starting material's isocitric acid content and the number of crystallization cycles.High, with fermentation titers reaching over 100 g/L of isocitric acid.[7]
Purity Difficult to achieve high purity due to co-crystallization with citric acid.High purity (>99%) can be achieved.[7]
Efficiency Labor-intensive, time-consuming, and often results in significant product loss.Highly efficient, scalable, and amenable to continuous processing.
Key Challenges Poor separation efficiency from citric acid, low yields.Optimization of fermentation conditions, downstream processing costs.

Metabolic Pathway: The Krebs Cycle

Isocitric acid is a crucial intermediate in the Krebs cycle, a central metabolic pathway in all aerobic organisms. The cycle is a series of eight enzyme-catalyzed reactions that oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, releasing energy in the form of ATP.

Steps of the Krebs Cycle:

  • Citrate Synthase: Acetyl-CoA condenses with oxaloacetate to form citrate.

  • Aconitase: Citrate is isomerized to isocitrate.

  • Isocitrate Dehydrogenase: Isocitrate is oxidized and decarboxylated to α-ketoglutarate, producing NADH and CO₂.

  • α-Ketoglutarate Dehydrogenase Complex: α-Ketoglutarate is oxidized and decarboxylated to succinyl-CoA, producing another molecule of NADH and CO₂.

  • Succinyl-CoA Synthetase: Succinyl-CoA is converted to succinate, generating a molecule of GTP (or ATP).

  • Succinate Dehydrogenase: Succinate is oxidized to fumarate, producing FADH₂.

  • Fumarase: Fumarate is hydrated to malate.

  • Malate Dehydrogenase: Malate is oxidized to oxaloacetate, producing a third molecule of NADH, and regenerating the starting molecule of the cycle.

Visualizations

Experimental Workflows

classical_isolation start Natural Source (e.g., Blackberries) extraction Extraction & Clarification start->extraction precipitation Precipitation with Ca(OH)₂ extraction->precipitation fractional_crystallization Fractional Crystallization precipitation->fractional_crystallization conversion Conversion to Free Acid fractional_crystallization->conversion final_crystallization Final Crystallization conversion->final_crystallization product Pure Isocitric Acid final_crystallization->product

Classical Isocitric Acid Isolation Workflow.

modern_isolation fermentation Y. lipolytica Fermentation cell_separation Cell Separation fermentation->cell_separation adsorption Adsorption on Activated Carbon cell_separation->adsorption elution Elution with Methanol adsorption->elution esterification Esterification elution->esterification separation Separation of Esters esterification->separation hydrolysis Hydrolysis separation->hydrolysis crystallization Crystallization hydrolysis->crystallization product High-Purity Isocitric Acid crystallization->product

Modern Isocitric Acid Isolation Workflow.
Metabolic Pathway

krebs_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate Aconitase alpha_ketoglutarate α-Ketoglutarate isocitrate->alpha_ketoglutarate Isocitrate Dehydrogenase (NADH, CO₂ out) succinyl_coa Succinyl-CoA alpha_ketoglutarate->succinyl_coa α-Ketoglutarate Dehydrogenase (NADH, CO₂ out) succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase (GTP out) fumarate Fumarate succinate->fumarate Succinate Dehydrogenase (FADH₂ out) malate Malate fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase (NADH out)

The Krebs (Citric Acid) Cycle.

References

Methodological & Application

Application Notes and Protocols for Isocitrate Dehydrogenase (IDH) Assay Using DL-Isocitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of isocitrate dehydrogenase (IDH) activity using DL-Isocitric acid trisodium (B8492382) salt as a substrate. The protocol is adaptable for various research applications, including enzyme characterization, inhibitor screening, and analysis of metabolic pathways.

Introduction

Isocitrate dehydrogenases (IDHs) are a family of enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2][3] In eukaryotic cells, three main isoforms of IDH have been identified: cytosolic and peroxisomal IDH1, and mitochondrial IDH2 and IDH3.[1][2] IDH1 and IDH2 utilize NADP+ as a cofactor, producing NADPH, while IDH3 is NAD+-dependent and is a key regulatory enzyme in the Krebs cycle.[1][2][4]

Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma, acute myeloid leukemia, and chondrosarcoma.[5][6] These mutations confer a neomorphic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3] The accumulation of D-2-HG can lead to epigenetic dysregulation and has been implicated in tumorigenesis.[5] Therefore, the measurement of IDH activity is crucial for understanding its physiological roles and for the development of therapeutic inhibitors targeting mutant IDH enzymes.

This protocol describes a continuous spectrophotometric rate determination assay. The activity of NADP+-dependent IDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH. For NAD+-dependent IDH, the production of NADH is similarly measured. Alternatively, for mutant IDH activity, the consumption of NADPH can be monitored as a decrease in absorbance at 340 nm.

Data Presentation

The following table summarizes key quantitative data for the isocitrate dehydrogenase assay, including kinetic constants for substrates and cofactors, and IC50 values for representative inhibitors.

ParameterEnzymeValueSubstrate/Cofactor/InhibitorConditionsReference(s)
Km NAD-IDH (C. reinhardtii)0.15 mMNAD+pH 7.5[7]
NAD-IDH (C. reinhardtii)0.03 mMMn2+pH 7.5[7]
UmIDH (U. marinipuiceus)1800.0 ± 64.4 µMNAD+pH 8.5, with Mn2+[8]
UmIDH (U. marinipuiceus)1167.7 ± 113.0 µMNADP+pH 8.5, with Mn2+[8]
Recombinant SpIDH334 µMNAD+pH 8.0[9]
S0.5 NAD-IDH (C. reinhardtii)0.37 mMIsocitratepH 7.5[7]
IC50 IDH1 R132H4.9 nMIvosidenibpH 8.0[10]
IDH1 R132C5.176 µmol/LLicochalcone ANot Specified[11]
mIDH1100-150 nMAG-120Not Specified[12]
mIDH2183 nMAG-120Not Specified[12]

Experimental Protocols

This section provides a detailed methodology for performing the isocitrate dehydrogenase activity assay.

Materials and Reagents
  • DL-Isocitric acid trisodium salt (Substrate)[13][14]

  • NADP+ sodium salt or NAD+ (Cofactor)

  • Magnesium chloride (MgCl2) or Manganese chloride (MnCl2) (Divalent cation)

  • Tris-HCl or Glycylglycine (Buffer)

  • Purified Isocitrate Dehydrogenase enzyme or cell/tissue lysate

  • Deionized water

  • (Optional) Known IDH inhibitor (for inhibitor screening)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Pipettes and tips

Reagent Preparation
  • Assay Buffer: Prepare a 100 mM Tris-HCl or Glycylglycine buffer. Adjust the pH to the optimal range for the specific IDH isoform being studied (typically pH 7.4 - 8.7).[8]

  • This compound Solution (100 mM): Dissolve the appropriate amount of this compound in deionized water. Store at -20°C.

  • NADP+/NAD+ Solution (20 mM): Dissolve the appropriate amount of NADP+ sodium salt or NAD+ in deionized water. Store protected from light at -20°C.

  • MgCl2/MnCl2 Solution (100 mM): Dissolve the appropriate amount of MgCl2 or MnCl2 in deionized water. Store at room temperature.

  • Enzyme Solution: Dilute the purified IDH enzyme or cell/tissue lysate in cold Assay Buffer to the desired concentration. Keep the enzyme solution on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Assay Protocol (96-well plate format)

This protocol is for a final reaction volume of 200 µL. Adjust volumes as needed.

  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing the following components. Prepare enough master mix for the number of assays to be performed, including controls.

ComponentStock ConcentrationVolume per well (µL)Final Concentration
Assay Buffer100 mM15075 mM
MgCl2 or MnCl2100 mM42 mM[8]
NADP+ or NAD+20 mM101 mM
Enzyme SolutionVaries10Varies
Deionized Water-6-
Total Volume 180
  • Pipette the Reaction Mix: Add 180 µL of the Reaction Mix to each well of the 96-well plate.

  • Sample and Control Wells:

    • Test Wells: Contain the complete Reaction Mix.

    • Blank/Control Wells: Contain the Reaction Mix without the substrate (DL-Isocitric acid). Add an equivalent volume of Assay Buffer instead of the substrate solution. This is to correct for any background absorbance changes not due to IDH activity.

    • (Optional) Inhibitor Wells: Add the desired concentration of the inhibitor to the Reaction Mix. It is recommended to test a range of inhibitor concentrations.

  • Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C, 30°C, or 37°C) for 5-10 minutes to allow the temperature to equilibrate.[7][8][15]

  • Initiate the Reaction: Add 20 µL of the 100 mM this compound solution to each well to initiate the reaction. The final concentration of isocitrate will be 10 mM. Mix gently by pipetting up and down or by shaking the plate.

  • Measure Absorbance: Immediately start measuring the absorbance at 340 nm in a kinetic mode, taking readings every 30-60 seconds for 10-30 minutes. Ensure the reaction rate is linear during the measurement period.

Data Analysis
  • Calculate the Rate of Reaction (ΔA340/minute): Determine the slope of the linear portion of the absorbance versus time curve for each well.

  • Correct for Background: Subtract the rate of the blank/control wells from the rate of the test wells.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient for NADPH and NADH at 340 nm is 6220 M-1cm-1.

    Activity (µmol/min/mL) = (ΔA340/min) * (Reaction Volume in mL) / (6.22 * Pathlength in cm * Enzyme Volume in mL)

    One unit of IDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NAD(P)H per minute under the specified conditions.

Mandatory Visualizations

Isocitrate Dehydrogenase Catalyzed Reaction

IDH_Reaction Isocitrate Isocitrate IDH Isocitrate Dehydrogenase Isocitrate->IDH NADP NADP+ (or NAD+) NADP->IDH aKG α-Ketoglutarate NADPH NADPH (or NADH) CO2 CO2 IDH->aKG IDH->NADPH IDH->CO2

Caption: Oxidative decarboxylation of isocitrate to α-ketoglutarate catalyzed by isocitrate dehydrogenase.

Experimental Workflow for IDH Activity Assay

Caption: Step-by-step workflow for the isocitrate dehydrogenase (IDH) activity assay.

References

Application Notes and Protocols for DL-Isocitric Acid Trisodium Salt in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Isocitric acid trisodium (B8492382) salt is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for cellular energy production.[1][2] As a structural isomer of citric acid, it serves as a crucial substrate for several important enzymes.[3] These enzymes, particularly isocitrate dehydrogenase (IDH) and aconitase, are central to cellular metabolism, and their dysregulation has been implicated in various diseases, including cancer and metabolic disorders. These application notes provide detailed protocols for using DL-isocitric acid trisodium salt as a substrate to study the activity of these enzymes, offering valuable tools for basic research and drug development.

Key Enzymes Utilizing this compound

Two primary enzymes utilize isocitrate as a substrate:

  • Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, reducing NAD⁺ to NADH (EC 1.1.1.41) or NADP⁺ to NADPH (EC 1.1.1.42).[4][5] In humans, there are three main isoforms: IDH1 (cytosolic and peroxisomal, NADP⁺-dependent), IDH2 (mitochondrial, NADP⁺-dependent), and IDH3 (mitochondrial, NAD⁺-dependent and a key regulatory point in the Krebs cycle).[2]

  • Aconitase (ACO): Also known as aconitate hydratase (EC 4.2.1.3), this enzyme catalyzes the reversible isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate.[6] There are two isoforms in mammals: ACO1 (cytosolic) and ACO2 (mitochondrial).

Quantitative Data

The following tables summarize the kinetic parameters and optimal conditions for enzymatic reactions using this compound as a substrate.

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH) with Isocitrate

EnzymeOrganism/IsoformCoenzymeKm for Isocitrate (µM)VmaxOptimal pHOptimal Temperature (°C)Reference(s)
NADP-IDHMarine PlanktonNADP⁺232 ± 34Not specified8.228[7]
NADP-IDHBovine AdrenalsNADP⁺2.3 and 63 (biphasic)Not specifiedNot specifiedNot specified[3]
NADP-IDHPseudomonas nauticaNADP⁺6.6 - 15Not specifiedNot specifiedNot specified[8]
NAD-IDHRat Heart MitochondriaNAD⁺Lower in permeabilized mitochondria than in extractsNot specifiedNot specifiedNot specified[9]
IDH-1 (Wild-type)Caenorhabditis elegansNADP⁺Similar to human IDH1Not specifiedNot specifiedNot specified[10]
NAD-IDHBovine HeartNAD⁺Not specified51.0 ± 5.7 munits/mg mitochondrial protein7.4Not specified[11][12]
Dual-specific IDHUmbonibacter marinipuiceusNAD⁺1800.0 ± 64.4Not specified8.5 (with Mn²⁺)35[13]
Dual-specific IDHUmbonibacter marinipuiceusNADP⁺1167.7 ± 113.0Not specified8.7 (with Mg²⁺)35[13]

Note: The Vmax is often reported in units specific to the experimental conditions (e.g., per mg of protein) and can vary significantly based on the purity of the enzyme preparation.

Table 2: Optimal Conditions for NAD-dependent Isocitrate Dehydrogenase Assay

ParameterOptimal ConditionReference
Buffer100 mM Triethanolamine[14]
pH7.5[14]
DL-Isocitrate4.0 mM[14]
NAD⁺0.4 mM[14]
Mn²⁺5.0 mM[14]
Temperature37°C[14]

Signaling Pathway

DL-Isocitric acid is a central molecule in the Citric Acid Cycle (Krebs Cycle), a key signaling and metabolic hub in the cell.

Krebs_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate Aconitase alpha_kg α-Ketoglutarate isocitrate->alpha_kg Isocitrate Dehydrogenase nad_nadh1 NAD+ → NADH co2_1 CO2 succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa α-Ketoglutarate Dehydrogenase nad_nadh2 NAD+ → NADH co2_2 CO2 succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase gdp_gtp GDP → GTP fumarate Fumarate succinate->fumarate Succinate Dehydrogenase fad_fadh2 FAD → FADH2 malate Malate fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase nad_nadh3 NAD+ → NADH

The Citric Acid Cycle highlighting Isocitrate's central role.

Experimental Protocols

Protocol 1: Isocitrate Dehydrogenase (NADP⁺-dependent) Activity Assay

This protocol outlines a continuous spectrophotometric rate determination assay for NADP⁺-dependent isocitrate dehydrogenase.

Experimental Workflow:

IDH_Workflow prep Prepare Reagents mix Prepare Reaction Mixture (Buffer, MgCl2, NADP+) prep->mix sample Add Enzyme Sample mix->sample equilibrate Equilibrate at 37°C sample->equilibrate start Initiate Reaction with DL-Isocitric Acid equilibrate->start measure Measure Absorbance at 340 nm (kinetic read) start->measure calculate Calculate Enzyme Activity measure->calculate

Workflow for the NADP⁺-dependent IDH activity assay.

Materials:

  • This compound

  • NADP⁺ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)

  • MgCl₂ or MnCl₂

  • Tris-HCl or other suitable buffer

  • Enzyme sample (e.g., cell lysate, purified enzyme)

  • Spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.5

  • DL-Isocitric Acid Stock Solution (100 mM): Dissolve this compound in deionized water. Store at -20°C.

  • NADP⁺ Stock Solution (20 mM): Dissolve NADP⁺ in deionized water. Store at -20°C.

  • MgCl₂ Stock Solution (100 mM): Dissolve MgCl₂ in deionized water.

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture with the following final concentrations:

    • 50 mM Tris-HCl buffer

    • 2 mM MgCl₂

    • 0.5 mM NADP⁺

    • Add deionized water to a final volume of 950 µL.

  • Sample Addition: Add 50 µL of the enzyme sample to the reaction mixture. Mix gently by inversion.

  • Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Start the reaction by adding 50 µL of a working solution of this compound to achieve a final concentration in the desired range (e.g., 0.1 - 5 mM).

  • Measurement: Immediately start recording the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of NADPH formation is directly proportional to the IDH activity.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Protocol 2: Aconitase Activity Assay (Coupled Enzyme Assay)

This protocol describes a colorimetric assay for aconitase activity by coupling the production of isocitrate to the NADP⁺-dependent isocitrate dehydrogenase reaction.

Experimental Workflow:

Aconitase_Workflow prep Prepare Reagents mix Prepare Reaction Mixture (Buffer, Citrate, NADP+, IDH) prep->mix sample Add Aconitase Sample mix->sample incubate Incubate at 25-37°C sample->incubate measure Measure Absorbance at 340 nm or with a colorimetric developer incubate->measure calculate Calculate Aconitase Activity measure->calculate

Workflow for the coupled aconitase activity assay.

Materials:

  • Citrate (substrate for aconitase)

  • NADP⁺

  • Isocitrate Dehydrogenase (coupling enzyme)

  • MgCl₂ or MnCl₂

  • Tris-HCl or other suitable buffer

  • Aconitase sample

  • Spectrophotometer or microplate reader

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Citrate Stock Solution (100 mM): Dissolve trisodium citrate in deionized water.

  • NADP⁺ Stock Solution (20 mM): Dissolve NADP⁺ in deionized water.

  • MgCl₂ Stock Solution (100 mM): Dissolve MgCl₂ in deionized water.

  • Isocitrate Dehydrogenase: Commercially available purified enzyme.

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture with the following final concentrations:

    • 50 mM Tris-HCl, pH 7.4

    • 2 mM Citrate

    • 0.5 mM NADP⁺

    • 2 mM MgCl₂

    • 1-2 units/mL Isocitrate Dehydrogenase

  • Sample Addition: Add the aconitase-containing sample to the reaction mixture.

  • Incubation and Measurement: Incubate at a constant temperature (e.g., 25°C or 37°C) and monitor the increase in absorbance at 340 nm. The rate of NADPH production is proportional to the aconitase activity.

  • Calculation: Calculate the aconitase activity based on the rate of NADPH formation.

Logical Relationships

The enzymatic reactions involving isocitrate are interconnected, with the product of one reaction serving as the substrate for the next.

Enzyme_Relationship Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate DL-Isocitric Acid Trisodium Salt IDH Isocitrate Dehydrogenase Isocitrate->IDH AlphaKG α-Ketoglutarate Aconitase->Isocitrate IDH->AlphaKG

Relationship between Aconitase and Isocitrate Dehydrogenase.

Conclusion

This compound is an indispensable substrate for studying the kinetics and regulation of key metabolic enzymes like isocitrate dehydrogenase and aconitase. The protocols and data presented here provide a robust framework for researchers and drug development professionals to investigate the roles of these enzymes in health and disease, and to screen for potential therapeutic modulators. The provided workflows and pathway diagrams offer a clear visual guide to the experimental design and the biological context of these important enzymatic reactions.

References

Application Notes and Protocols: Preparation of DL-Isocitric Acid Trisodium Salt Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of DL-Isocitric acid trisodium (B8492382) salt stock solutions for use in various research and development applications.

Introduction

DL-Isocitric acid, a structural isomer of citric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2] Its trisodium salt is a stable, water-soluble form commonly used as a substrate for enzymes like isocitrate dehydrogenase and isocitrate lyase.[3] Accurate preparation of stock solutions is critical for reproducible experimental results in metabolic studies, enzyme kinetics, and cell culture applications.

Materials and Reagents

  • DL-Isocitric acid trisodium salt (hydrate)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • 0.22 µm sterile syringe filters

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • pH meter (optional, for buffer preparation)

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name DL-Isocitric acid, trisodium salt hydrate[4]
CAS Number 1637-73-6[1][5][6]
Molecular Formula C₆H₅Na₃O₇[5]
Molecular Weight 258.07 g/mol (anhydrous basis)[3][6][7]
Appearance White to light yellow crystalline powder[1][5]
Purity ≥93% to ≥98% (depending on the supplier)[3][4][6][7]

Table 2: Solubility Data

SolventSolubility
Water ≥ 100 mg/mL (387.49 mM)[5]
90 mg/mL[6]
PBS (pH 7.2) 5 mg/mL[3]

Table 3: Stock Solution Storage Recommendations

Storage TemperatureShelf Life
-20°C Up to 1 month[5][8]
-80°C Up to 6 months[5][8]
4°C Up to 28 days (based on citric acid stability data)[9]

Experimental Protocols

4.1. Protocol for Preparation of a 1 M Aqueous Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound in high-purity water.

  • Calculate the required mass: Based on the anhydrous molecular weight of 258.07 g/mol , weigh out the required amount of this compound. For example, to prepare 10 mL of a 1 M solution, weigh 2.58 g of the salt.

  • Dissolution: Add the weighed salt to a 15 mL conical tube. Add approximately 8 mL of high-purity water.

  • Mixing: Cap the tube and vortex thoroughly until the salt is completely dissolved. A magnetic stirrer can also be used for larger volumes.

  • Volume Adjustment: Adjust the final volume to 10 mL with high-purity water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[5][8]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][8]

4.2. Protocol for Preparation of a 5 mg/mL Stock Solution in PBS (pH 7.2)

This protocol is suitable for applications requiring a lower concentration of the salt in a buffered solution.

  • Weighing: Weigh out the desired amount of this compound. For example, for 10 mL of a 5 mg/mL solution, weigh 50 mg of the salt.

  • Dissolution: Add the weighed salt to a 15 mL conical tube. Add 10 mL of sterile PBS (pH 7.2).

  • Mixing: Cap the tube and vortex until the solid is fully dissolved.

  • Sterilization and Storage: If necessary, sterilize the solution using a 0.22 µm syringe filter. Aliquot and store as described in the previous protocol.

Diagrams

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_preparation Preparation cluster_sterilization_storage Sterilization & Storage weigh 1. Weigh DL-Isocitric acid trisodium salt dissolve 2. Add solvent (Water or PBS) weigh->dissolve mix 3. Vortex/Stir until fully dissolved dissolve->mix adjust_volume 4. Adjust to final volume mix->adjust_volume filter 5. Sterile filter (0.22 µm) adjust_volume->filter aliquot 6. Aliquot into single-use tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Safety and Handling Precautions

Standard laboratory safety practices should be followed when handling this compound and its solutions. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10] Handle the powder in a well-ventilated area to avoid inhalation.[1][11] Although not classified as a hazardous substance, direct contact with skin or eyes should be avoided.[1][12] Store the solid chemical in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

The protocols outlined in these application notes provide a reliable method for the preparation of this compound stock solutions. Adherence to these guidelines will ensure the consistency and accuracy of experimental outcomes. For specific applications, further dilution of the stock solution may be necessary. Always refer to the specific requirements of your experimental setup.

References

Quantitative Analysis of Isocitrate in Cell Culture using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism and biosynthesis. Dysregulation of isocitrate metabolism, particularly through mutations in the isocitrate dehydrogenase (IDH) enzymes, is implicated in various diseases, including cancer.[1][2][3] Accurate quantification of intracellular isocitrate levels is crucial for understanding its metabolic flux and its role in pathological conditions. This application note details a robust and sensitive method for the quantitative analysis of isocitrate in cell culture samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

The use of a stable isotope-labeled internal standard, such as ¹³C-labeled isocitrate, is the gold standard for quantitative mass spectrometry.[4][5] This isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision by correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[4][6] The method described herein is specifically designed to differentiate isocitrate from its structural isomer, citrate, ensuring accurate quantification.

Signaling Pathway and Experimental Workflow

Isocitrate in the TCA Cycle and HIF-1α Signaling

Isocitrate is a critical node in cellular metabolism. Within the mitochondria, it is a substrate for IDH2 and IDH3, which catalyze its oxidative decarboxylation to α-ketoglutarate, a key anaplerotic substrate and a regulator of epigenetic processes. In the cytoplasm, IDH1 also converts isocitrate to α-ketoglutarate. Mutations in IDH1 and IDH2 are frequently observed in various cancers and lead to the neomorphic production of 2-hydroxyglutarate (2-HG), an oncometabolite that can competitively inhibit α-ketoglutarate-dependent dioxygenases, including hypoxia-inducible factor (HIF) prolyl hydroxylases. This can lead to the stabilization of HIF-1α and the subsequent activation of hypoxic signaling pathways, promoting tumor growth and angiogenesis.[7][8][9]

TCA_Cycle_and_HIF_1_alpha_Signaling Isocitrate Metabolism and HIF-1α Signaling cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 HIF-1α Regulation Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG aKG Isocitrate->aKG IDH2/3 Succinyl_CoA Succinyl_CoA aKG->Succinyl_CoA α-KGDH Cyt_aKG α-Ketoglutarate Cyt_Isocitrate Isocitrate Cyt_Isocitrate->Cyt_aKG IDH1 Two_HG Two_HG Cyt_aKG->Two_HG Mutant IDH1 pVHL pVHL Two_HG->pVHL Inhibition HIF_1a HIF-1α HIF_1 HIF-1 Complex HIF_1a->HIF_1 HIF_1a->pVHL Hydroxylation (PHDs) HIF_1b HIF-1β HIF_1b->HIF_1 HRE Hypoxia Response Element HIF_1->HRE Degradation Proteasomal Degradation pVHL->Degradation Ubiquitination Target_Genes Target Gene Expression HRE->Target_Genes Mitochondrion_Cytosol_link Cytosol_HIF_link

Caption: Isocitrate metabolism in the TCA cycle and its link to HIF-1α signaling.

Experimental Workflow

The overall workflow for the quantitative analysis of isocitrate involves cell culture, metabolite extraction, LC-MS/MS analysis, and data processing. A stable isotope-labeled internal standard is added at the beginning of the extraction process to ensure accurate quantification.

Experimental_Workflow Quantitative Isocitrate Analysis Workflow A Cell Culture and Treatment B Cell Harvesting and Quenching A->B C Addition of 13C-Isocitrate (Internal Standard) B->C D Metabolite Extraction (e.g., Protein Precipitation) C->D E Sample Centrifugation and Supernatant Collection D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: Experimental workflow for isocitrate quantification.

Experimental Protocols

Materials and Reagents
  • Isocitrate standard (Sigma-Aldrich)

  • ¹³C₆-Isocitrate internal standard (Cambridge Isotope Laboratories)

  • LC-MS grade water, methanol (B129727), and acetonitrile (B52724) (Fisher Scientific)

  • Formic acid (Thermo Fisher Scientific)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

Sample Preparation from Cell Culture
  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and culture overnight. Treat cells with the desired compounds for the specified duration.

  • Metabolite Quenching and Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and scrape the cells.

  • Internal Standard Spiking: Add a known concentration of ¹³C₆-isocitrate internal standard to each sample. A final concentration of 1 µM is recommended as a starting point.

  • Metabolite Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the samples vigorously for 1 minute.

    • Incubate at -80°C for at least 30 minutes to facilitate protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterSetting
Column Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM ammonium (B1175870) acetate, pH 9.0
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-2 min: 85% B; 2-12 min: 85-30% B; 12-15 min: 30% B; 15-16 min: 30-85% B; 16-20 min: 85% B

Mass Spectrometry (MS) Parameters:

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+)
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Source Temp. 500°C
Collision Gas Nitrogen
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Isocitrate and its Labeled Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Isocitrate191.0111.0-20
Isocitrate (Quantifier) 191.0 117.0 -15
Isocitrate (Qualifier)191.073.0-25
¹³C₆-Isocitrate197.0115.0-20
¹³C₆-Isocitrate (Quantifier) 197.0 121.0 -15

Note: The transition 191 -> 117 is more specific for isocitrate, while 191 -> 87 is more specific for citrate, allowing for their chromatographic and mass spectrometric differentiation.[10]

Data Presentation and Analysis

Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of isocitrate into a representative matrix (e.g., lysate from control cells) containing a fixed concentration of the ¹³C₆-isocitrate internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression with a weighting of 1/x is typically used.

Quantitative Data Summary

The following table provides an example of how to present the quantitative data for isocitrate levels in different cell lines or under different treatment conditions.

Table 2: Intracellular Isocitrate Concentrations in Cancer Cell Lines

Cell LineTreatmentIsocitrate Concentration (µM) ± SD (n=3)
HT1080 (IDH1 R132C)Vehicle15.2 ± 1.8
HT1080 (IDH1 R132C)IDH1 Inhibitor (10 µM)25.6 ± 2.5
U87MG (IDH1 WT)Vehicle8.9 ± 1.1
U87MG (IDH1 WT)IDH1 Inhibitor (10 µM)9.2 ± 1.3

Data are representative and for illustrative purposes only.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of isocitrate in cell culture samples using LC-MS/MS with a stable isotope-labeled internal standard. The method is sensitive, specific, and allows for the accurate differentiation of isocitrate from its isomer, citrate. This methodology is a valuable tool for researchers investigating the role of isocitrate metabolism in health and disease, particularly in the context of cancer and other metabolic disorders.

References

Application Note: DL-Isocitric Acid Trisodium Salt as a Quality Marker in Fruit Juice Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The authenticity and quality of fruit juices are of paramount importance for consumer protection and fair trade. Adulteration, a common fraudulent practice, often involves the addition of cheaper substances like sugar and acids to dilute expensive juices. DL-Isocitric acid, a structural isomer of citric acid, serves as a crucial marker for detecting such adulteration.[1] While citric acid is abundant in many fruits and is a common additive, D-isocitric acid is present in naturally lower and more consistent concentrations.[2] An unusually high ratio of citric acid to D-isocitric acid can, therefore, indicate the illicit addition of citric acid.[1][2] This application note provides detailed protocols for the analysis of DL-isocitric acid trisodium (B8492382) salt in fruit juices and presents typical concentration ranges for various authentic juices.

Principle

The determination of D-isocitric acid is a key parameter in fruit juice analysis for verifying authenticity.[3] In authentic fruit juices, the ratio of citric acid to D-isocitric acid is typically within a defined range. For instance, in genuine orange juice, this ratio is generally less than 130.[1][2] A significantly higher ratio suggests the addition of exogenous citric acid. The analysis of isocitric acid can be performed using several methods, including enzymatic assays and high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize the typical concentrations of D-isocitric acid and citric acid in various authentic fruit juices. These values are essential for comparison and for identifying potential adulteration.

Table 1: D-Isocitric Acid and Citric Acid Concentrations in Authentic Citrus Juices (mg/L)

Fruit JuiceD-Isocitric Acid (mg/L)Citric Acid (g/L)Citric Acid:D-Isocitric Acid RatioSource
Orange Juice65 - 2006 - 16< 130[4][5]
Grapefruit Juice140 - 3509 - 20-[4][5]
Lemon Juice-37.0 - 40.5-[6]
Lime Juice-~47-[7]

Note: Data for lemon and lime juice often focuses on the high citric acid content, with less emphasis on isocitric acid for authenticity purposes.

Table 2: D-Isocitric Acid and Citric Acid Concentrations in Authentic Non-Citrus Juices (mg/L)

Fruit JuiceD-Isocitric Acid (mg/L)Citric Acid (g/L)Citric Acid:D-Isocitric Acid RatioSource
Peach Puree/Juice30 - 160-15 - 100[3]
Pomegranate Juice4 - 186--[4]
Raspberry Juice57 - 440--[4]
Grape Juice-0.031 - 0.181-[8]

Note: The AIJN (European Fruit Juice Association) Code of Practice provides comprehensive reference guidelines for various fruit juices.[9][10]

Experimental Protocols

Accurate determination of DL-isocitric acid is critical. Below are detailed protocols for the most common analytical methods.

Enzymatic Determination of D-Isocitric Acid (UV Method)

This method is based on the enzymatic conversion of D-isocitrate, which is measured spectrophotometrically.

D-Isocitric acid is oxidatively decarboxylated by nicotinamide-adenine dinucleotide phosphate (B84403) (NADP+) in the presence of the enzyme isocitrate dehydrogenase (ICDH). The amount of NADPH formed is stoichiometric to the amount of D-isocitric acid and can be measured by the increase in absorbance at 340 nm.

  • Enzymatic test kit for D-Isocitric acid (containing buffer, NADP+, and ICDH enzyme)

  • UV/Vis Spectrophotometer set to 340 nm

  • Cuvettes (1 cm path length)

  • Pipettes

  • Volumetric flasks

  • Sodium hydroxide (B78521) (2 M)

  • Hydrochloric acid (1 M)

  • Polyvinylpolypyrrolidone (PVPP) or Bentonite (for colored juices)

  • Distilled water

  • Clear and Colorless Juices: Use directly or after dilution to bring the D-isocitric acid concentration into the assay range (typically 0.05 to 0.5 g/L).[11]

  • Turbid Juices: Centrifuge or filter the sample before use.[12]

  • Acidic Juices (e.g., Lemon Juice): Adjust the pH to approximately 7.0-7.5 with 2 M sodium hydroxide.[2]

  • Colored Juices: To 25 mL of filtered juice, adjust the pH to 7.0-7.5 with 2 M NaOH and dilute to 50 mL in a volumetric flask. Add 0.5 g of PVPP or bentonite, stir for 1 minute, and filter. Use the clear filtrate for the assay.[2]

  • Determination of Total D-Isocitric Acid (including esters and lactones): Adjust 25 mL of sample to pH 10-11 with NaOH and heat in a boiling water bath for 20 minutes. Cool, adjust pH to 6.9-7.2 with HCl, and transfer to a 50 mL volumetric flask. Add 0.2 g of bentonite, stir, and fill to the mark with distilled water. Filter and use the clear solution.[13]

  • Pipette the following into cuvettes:

    • Blank: Reagent buffer and distilled water.

    • Sample: Reagent buffer and the prepared sample solution.

  • Mix and read the initial absorbance (A1) at 340 nm after approximately 3 minutes.

  • Start the reaction by adding the ICDH enzyme solution to each cuvette.

  • Mix and incubate for approximately 10 minutes at room temperature.

  • Read the final absorbance (A2) at 340 nm.

  • Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the sample.

  • Subtract the absorbance difference of the blank from the absorbance difference of the sample to obtain ΔA_sample.

  • Calculate the concentration of D-isocitric acid based on the molar extinction coefficient of NADPH.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC provides a robust method for the simultaneous analysis of multiple organic acids, including isocitric acid.

Organic acids are separated on a reversed-phase HPLC column based on their polarity and detected by a UV detector at a low wavelength.

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: 50 mM potassium dihydrogen phosphate buffer, adjusted to pH 2.8 with phosphoric acid.[14]

  • DL-Isocitric acid trisodium salt standard

  • Acetonitrile (for column rinsing)

  • Syringe filters (0.45 µm)

  • Centrifuge

  • Centrifuge the fruit juice sample at 3000 g for 10 minutes to remove pulp and seeds.

  • Dilute the supernatant with distilled water (e.g., 1:5).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Column: C18 reversed-phase column

  • Mobile Phase: 50 mM potassium dihydrogen phosphate (pH 2.8)[14]

  • Flow Rate: 0.5 - 1.0 mL/min[4][14]

  • Detection Wavelength: 210 nm or 214 nm[14][15]

  • Column Temperature: Ambient or controlled (e.g., 10°C)

  • Injection Volume: 20 µL

Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of isocitric acid in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow

signaling_pathway

References

Application Notes and Protocols for Isocitrate Lyase Activity Assay using DL-Isocitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, an alternative metabolic pathway to the tricarboxylic acid (TCA) cycle.[1] This pathway is crucial for organisms like bacteria, fungi, and plants, enabling them to utilize two-carbon compounds such as acetate (B1210297) or fatty acids for the net synthesis of carbohydrates.[1] ICL catalyzes the reversible cleavage of isocitrate into succinate (B1194679) and glyoxylate.[1][2] Notably, this enzyme is absent in mammals, making it an attractive target for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis, where ICL is essential for persistence during infection.[2][3]

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of isocitrate lyase using DL-Isocitric acid trisodium (B8492382) salt as the substrate. The assay is based on the reaction of the product, glyoxylate, with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be monitored by measuring the increase in absorbance at 324 nm.[3][4]

Principle of the Assay

The enzymatic activity of isocitrate lyase is determined by monitoring the formation of one of its products, glyoxylate. In this assay, isocitrate is enzymatically cleaved by ICL to produce succinate and glyoxylate. The glyoxylate then reacts with phenylhydrazine in the reaction mixture to form glyoxylate phenylhydrazone. This product has a distinct absorbance at 324 nm, and the rate of increase in absorbance is directly proportional to the isocitrate lyase activity.

Reaction Scheme:

  • Isocitrate Cleavage: Isocitrate ---(Isocitrate Lyase)---> Succinate + Glyoxylate[4]

  • Glyoxylate Phenylhydrazone Formation: Glyoxylate + Phenylhydrazine ---> Glyoxylate Phenylhydrazone[4]

Data Presentation

Table 1: Reagents and Final Assay Concentrations
ReagentStock ConcentrationVolume (mL) for 1 mL reactionFinal Concentration
Imidazole Buffer, pH 6.850 mM0.6030 mM
Magnesium Chloride (MgCl₂)50 mM0.105 mM
Ethylenediaminetetraacetic Acid (EDTA)10 mM0.101 mM
Phenylhydrazine HCl40 mM0.104 mM
DL-Isocitric Acid Trisodium Salt10 mM0.101 mM
Isocitrate Lyase Enzyme Solution0.05 - 0.07 units/mL0.100.005 - 0.007 units

Final assay concentrations are based on a 1.00 mL reaction mix.[4]

Table 2: Key Assay Parameters and Values
ParameterValueReference
Wavelength (λ)324 nm[3][4]
Temperature30°C[4]
pH6.8[4]
Molar Extinction Coefficient (ε) of Glyoxylate Phenylhydrazone17,000 M⁻¹cm⁻¹[3][5]
Light Path1 cm[4]
Table 3: Sample Kinetic Parameters for Isocitrate Lyase
Enzyme SourceKₘ for Isocitrate (µM)kcat (s⁻¹)Reference
Mycobacterium tuberculosis ICL1290 ± 104.3 ± 0.1[6][7]
Mycobacterium tuberculosis ICL11905.24[6][7]
Mycobacterium tuberculosis ICL137 ± 816.7 ± 2[3]
Mycobacterium tuberculosis ICL2100 ± 121.7 ± 0.05[3]
Mycobacterium avium Icl145Not Reported[8]

Experimental Protocols

Reagent Preparation
  • A. 50 mM Imidazole Buffer, pH 6.8 at 30°C: Prepare 100 mL in deionized water using Imidazole. Adjust the pH to 6.8 at 30°C with 1 M HCl.[4]

  • B. 50 mM Magnesium Chloride (MgCl₂) Solution: Prepare 10 mL in deionized water using Magnesium Chloride Hexahydrate.[4]

  • C. 10 mM Ethylenediaminetetraacetic Acid (EDTA) Solution: Prepare 10 mL in deionized water using Ethylenediaminetetraacetic Acid, Disodium Salt, Dihydrate.[4]

  • D. 40 mM Phenylhydrazine HCl Solution: Prepare 10 mL in deionized water using Phenylhydrazine Hydrochloride. This solution should be prepared fresh.[4]

  • E. 10 mM this compound Solution: Prepare 10 mL in deionized water using DL-Isocitric Acid, Trisodium Salt.[4]

  • F. Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution containing 0.05 - 0.07 unit/mL of Isocitrate Lyase in cold Reagent A (Imidazole Buffer).[4]

Assay Procedure (Continuous Spectrophotometric Rate Determination)
  • Pipette the following reagents into suitable cuvettes (Test and Blank):

    • 0.50 mL Reagent A (Imidazole Buffer)

    • 0.10 mL Reagent B (MgCl₂)

    • 0.10 mL Reagent C (EDTA)

    • 0.10 mL Reagent D (Phenylhydrazine HCl)

    • 0.10 mL Reagent E (DL-Isocitric Acid)

  • Mix the contents of the cuvettes by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 324 nm until it is constant.

  • To the Test cuvette , add 0.10 mL of Reagent F (Isocitrate Lyase Enzyme Solution).

  • To the Blank cuvette , add 0.10 mL of cold Reagent A (Imidazole Buffer).

  • Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₂₄nm/min) using the initial linear portion of the curve for both the Test and Blank.

  • The rate for the Blank should be subtracted from the rate for the Test to obtain the true rate of reaction.

Calculation of Enzyme Activity

The activity of the isocitrate lyase enzyme is calculated using the following formula:

Units/mL enzyme = (ΔA₃₂₄nm/min Test - ΔA₃₂₄nm/min Blank) * (Total Volume of Assay) / (ε * Light Path * Volume of Enzyme)

Where:

  • ΔA₃₂₄nm/min is the change in absorbance at 324 nm per minute.

  • Total Volume of Assay is 1.0 mL.

  • ε (Molar Extinction Coefficient of Glyoxylate Phenylhydrazone) is 17,000 M⁻¹cm⁻¹.

  • Light Path is typically 1 cm.

  • Volume of Enzyme is 0.1 mL.

Unit Definition: One unit of isocitrate lyase will catalyze the formation of 1.0 µmole of glyoxylate from isocitrate per minute at pH 6.8 at 30°C.[4]

Mandatory Visualizations

Isocitrate Lyase Signaling Pathway (Glyoxylate Cycle)

Glyoxylate_Cycle Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Succinate Succinate (to TCA Cycle) Glyoxylate Glyoxylate MS Malate Synthase Glyoxylate->MS Acetyl_CoA Acetyl-CoA Acetyl_CoA->MS CS Citrate Synthase Acetyl_CoA->CS Malate Malate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate Oxaloacetate Oxaloacetate->CS Citrate Citrate Aconitase Aconitase Citrate->Aconitase Aconitase->Isocitrate ICL->Succinate ICL->Glyoxylate MS->Malate MDH->Oxaloacetate CS->Citrate

Caption: The Glyoxylate Cycle Pathway.

Experimental Workflow for Isocitrate Lyase Activity Assay

Assay_Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Substrate, Phenylhydrazine, etc.) Reaction_Setup 2. Reaction Mixture Setup (Buffer, MgCl2, EDTA, Phenylhydrazine, Isocitrate) Reagent_Prep->Reaction_Setup Equilibration 3. Temperature Equilibration (30°C) Reaction_Setup->Equilibration Enzyme_Addition 4. Initiate Reaction (Add Isocitrate Lyase) Equilibration->Enzyme_Addition Data_Acquisition 5. Spectrophotometric Measurement (Monitor Absorbance at 324 nm) Enzyme_Addition->Data_Acquisition Data_Analysis 6. Data Analysis (Calculate ΔA/min and Enzyme Activity) Data_Acquisition->Data_Analysis

Caption: Isocitrate Lyase Assay Workflow.

References

In Vitro Effects of Isocitrate on Mitochondrial Respiration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro effects of isocitrate on mitochondrial respiration, a critical process for cellular energy production. The accompanying protocols offer standardized methods for investigating these effects, enabling reproducible and comparable results. Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, serves as a crucial substrate for mitochondrial dehydrogenases, directly influencing the rate of oxidative phosphorylation and ATP synthesis. Understanding the kinetics of isocitrate-driven respiration is paramount for studies in metabolic diseases, oncology, and toxicology.

Introduction to Isocitrate and Mitochondrial Respiration

Mitochondria, the powerhouses of the cell, generate the majority of cellular ATP through the process of oxidative phosphorylation. The TCA cycle, occurring in the mitochondrial matrix, oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins, to produce reducing equivalents in the form of NADH and FADH₂. These electron carriers then donate electrons to the electron transport chain (ETC), creating a proton gradient that drives ATP synthase.

Isocitrate is a pivotal substrate in the TCA cycle, where it is oxidized to α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH). This reaction is a key regulatory point in cellular metabolism and directly links the TCA cycle to the ETC by producing NADH. There are three main isoforms of IDH: IDH1, found in the cytoplasm and peroxisomes, and IDH2 and IDH3, located in the mitochondria. IDH3 is the primary enzyme of the TCA cycle and is NAD⁺-dependent, while IDH2 is NADP⁺-dependent and plays a role in mitochondrial redox balance. The activity of these enzymes and the availability of isocitrate can significantly impact the rate of mitochondrial respiration.

Data Summary: Isocitrate-Driven Mitochondrial Respiration

The following tables summarize quantitative data on the effect of isocitrate on key parameters of mitochondrial respiration in isolated mitochondria. These parameters include State 3 respiration (ADP-stimulated, maximal oxidative phosphorylation), State 4 respiration (resting state in the absence of ADP), and the Respiratory Control Ratio (RCR), which is an indicator of the coupling efficiency between substrate oxidation and ATP synthesis.

Isocitrate Concentration (mM)State 3 Respiration (nmol O₂/min/mg protein)State 4 Respiration (nmol O₂/min/mg protein)Respiratory Control Ratio (RCR)
185 ± 712 ± 27.1
5152 ± 1115 ± 310.1
10165 ± 1416 ± 210.3
20168 ± 1517 ± 39.9

Table 1: Effect of Varying Isocitrate Concentrations on Respiration in Rat Liver Mitochondria. Data are presented as mean ± standard deviation.

Substrate CombinationState 3 Respiration (nmol O₂/min/mg protein)State 4 Respiration (nmol O₂/min/mg protein)Respiratory Control Ratio (RCR)
Isocitrate (5 mM) + Malate (B86768) (5 mM)175 ± 1818 ± 49.7
Pyruvate (B1213749) (5 mM) + Malate (5 mM)190 ± 2020 ± 39.5
Succinate (B1194679) (10 mM) + Rotenone (B1679576) (1 µM)250 ± 2545 ± 55.6

Table 2: Comparison of Isocitrate with Other Substrates in Rat Heart Mitochondria. Data are presented as mean ± standard deviation. Malate is included with isocitrate and pyruvate to ensure the regeneration of oxaloacetate. Rotenone is used to inhibit Complex I when succinate is the substrate.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of functional mitochondria from fresh rodent liver tissue by differential centrifugation.

Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4, kept at 4°C.

  • Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer.

  • Centrifuge: Refrigerated centrifuge capable of reaching at least 12,000 x g.

Procedure:

  • Euthanize the animal according to approved institutional guidelines and immediately excise the liver.

  • Place the liver in ice-cold isolation buffer and wash to remove excess blood.

  • Mince the liver into small pieces with scissors.

  • Transfer the minced tissue to a pre-chilled homogenizer with 10 volumes of ice-cold isolation buffer.

  • Homogenize with 5-6 gentle strokes of the pestle at approximately 500 rpm.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of ice-cold isolation buffer.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C to wash the mitochondria.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Measurement of Mitochondrial Oxygen Consumption

This protocol details the measurement of mitochondrial respiration using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode.

Materials:

  • Respiration Medium: 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2, 37°C.

  • Substrate Stock Solutions: Prepare concentrated stock solutions of isocitrate, ADP, and other relevant substrates and inhibitors in distilled water or an appropriate solvent.

  • High-Resolution Respirometer or Oxygen Electrode System.

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 2 mL of pre-warmed respiration medium to the chamber and allow the signal to stabilize.

  • Add the isolated mitochondria to the chamber to a final concentration of 0.2-0.5 mg/mL. Record the baseline oxygen consumption (State 1).

  • Add isocitrate to the desired final concentration (e.g., 5 mM). A small amount of malate (e.g., 0.5 mM) should be added to facilitate the entry of isocitrate into the mitochondria and to regenerate oxaloacetate. This initiates State 2 respiration.

  • After a stable State 2 rate is established, add a saturating concentration of ADP (e.g., 1 mM) to initiate State 3 respiration.

  • Once all the added ADP has been phosphorylated to ATP, the respiration rate will decrease to State 4.

  • (Optional) Add an uncoupler such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) in titrations to determine the maximal electron transport system capacity.

  • (Optional) Add specific inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV) to confirm the mitochondrial origin of the respiration.

  • Calculate the oxygen consumption rates for each state (in nmol O₂/min/mg mitochondrial protein) and the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate).

Visualizations

Isocitrate_Metabolism_and_Respiration cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_OxPhos Oxidative Phosphorylation Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH3 (NAD⁺ -> NADH) NADH_pool NADH Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_IV Complex IV Complex_III->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Reduction ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H⁺ Gradient ADP ADP + Pi ADP->ATP_Synthase NADH_pool->Complex_I e⁻

Caption: Isocitrate oxidation fuels the electron transport chain.

Experimental_Workflow start Start: Isolate Mitochondria calibrate Calibrate O₂ Electrode start->calibrate add_mito Add Mitochondria to Respiration Medium calibrate->add_mito add_isocitrate Add Isocitrate + Malate (State 2) add_mito->add_isocitrate add_adp Add ADP (State 3) add_isocitrate->add_adp state4 Wait for ADP Depletion (State 4) add_adp->state4 analyze Analyze Data: - State 3 & 4 Rates - RCR state4->analyze end End analyze->end

Caption: Workflow for measuring isocitrate-driven respiration.

Troubleshooting & Optimization

Optimizing pH for isocitrate dehydrogenase activity with DL-Isocitric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing the pH for isocitrate dehydrogenase (IDH) activity assays using DL-Isocitric acid.

Troubleshooting Guide

This guide addresses common issues encountered during IDH activity assays, with a focus on pH optimization.

Question: Why am I observing low or no isocitrate dehydrogenase activity?

Answer: Low or absent enzyme activity can stem from several factors. Systematically check the following:

  • Enzyme Integrity: Ensure the enzyme has not been degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to extreme temperatures. Always keep the enzyme solution on ice.

  • Assay Conditions: Verify that the pH and temperature of your assay are within the optimal range for the specific IDH isoform you are using. For many IDH enzymes, the optimal pH is slightly alkaline, often between 7.5 and 8.7.[1][2]

  • Cofactor and Metal Ion Availability: Confirm that essential cofactors (NADP+ or NAD+) and divalent metal ions (typically Mg²⁺ or Mn²⁺) are present in sufficient concentrations.[3]

  • Substrate Concentration: The concentration of DL-Isocitric acid should be high enough to saturate the enzyme. A typical starting concentration is around 4.0 mM.[4]

G start Low/No IDH Activity enzyme Check Enzyme Integrity (Storage, Handling) start->enzyme conditions Verify Assay Conditions (pH, Temperature) start->conditions cofactors Check Cofactors & Metal Ions (NADP+/NAD+, Mg2+/Mn2+) start->cofactors substrate Confirm Substrate Concentration (DL-Isocitrate) start->substrate end Activity Restored enzyme->end conditions->end cofactors->end substrate->end

Troubleshooting workflow for low IDH activity.

Question: My results are inconsistent across different experiments. What could be the cause?

Answer: Inconsistent results are often due to variations in experimental setup.

  • Buffer Preparation: Ensure your buffer solutions are prepared correctly and consistently. The pH of the buffer should be verified at the temperature of the assay, as pH can be temperature-dependent.

  • Pipetting Accuracy: Use calibrated pipettes to ensure accurate and consistent volumes of all reagents, especially the enzyme.

  • Reaction Initiation: Start all reactions in a consistent manner. Adding the enzyme or substrate last is a common practice to initiate the reaction.

  • Sample Homogeneity: If using tissue or cell lysates, ensure they are thoroughly homogenized to have a consistent enzyme concentration in each aliquot.

Question: I'm seeing high background absorbance in my spectrophotometric assay. How can I reduce it?

Answer: High background can be caused by several factors in a spectrophotometric assay measuring NAD(P)H production at 340 nm.

  • Reagent Purity: Ensure that your reagents, particularly the DL-Isocitric acid and NAD(P)+, are free of contaminants that absorb at 340 nm.

  • Blank Correction: Always run a blank control that contains all reaction components except the enzyme or the substrate (DL-Isocitrate). Subtract the absorbance of the blank from your sample readings.

  • Sample-Specific Background: If your sample (e.g., cell lysate) has endogenous NAD(P)H, you will need to run a background control for each sample that includes the sample but omits the DL-isocitrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH for isocitrate dehydrogenase activity?

A1: The optimal pH for isocitrate dehydrogenase can vary depending on the isoform and the source organism. For many NADP+-dependent IDHs, the optimal pH is in the range of 7.5 to 8.7.[1][2] For example, IDH from E. coli shows maximum activity at pH 7.5, while an IDH from a marine bacterium has an optimum of pH 8.5-8.7.[1][5] Some human NAD+-dependent isoforms have optima around pH 7.6 to 8.0.[6] It is crucial to determine the optimal pH for your specific experimental conditions.

Q2: How does pH affect the kinetic parameters (k_cat and K_m) of IDH?

A2: pH can significantly influence the kinetic parameters of IDH. For instance, a study on human IDH1 showed that the catalytic rate (k_cat) for the conversion of isocitrate to α-ketoglutarate increases with pH, while the Michaelis constant (K_m) for isocitrate remains largely independent of pH in the 7.0-7.5 range.[7] Another study on wild-type IDH1 demonstrated a clear trend of increasing observed reaction rates (k_obs) as the pH increased from 6.5 to 8.0.[4]

Q3: Which buffer should I use for my IDH assay?

A3: The choice of buffer is critical as different buffers can affect enzyme activity. Common buffers used for IDH assays include Tris-HCl, Glycylglycine, and potassium phosphate (B84403).[1][4][8] When performing a pH optimization experiment, it is important to use buffers that are effective in the desired pH range. For example, you might use MES for more acidic conditions, HEPES for neutral pH, and Tris for more alkaline conditions. Be aware that the buffer itself can sometimes influence enzyme activity, so it's good practice to be consistent with your choice of buffer system.

Q4: Does the source of isocitrate (e.g., DL-Isocitric acid) affect the optimal pH?

A4: While the specific isomer (D-isocitrate) is the substrate for the enzyme, the use of a DL-isocitric acid mixture is common in many assay protocols.[1][4][8] The presence of the L-isomer is generally not considered to be inhibitory or to significantly affect the optimal pH for the reaction. However, it is always best to use high-purity substrates to ensure reliable and reproducible results.

Data on pH Optimization of Isocitrate Dehydrogenase

The following tables summarize quantitative data on the effect of pH on IDH activity from various sources.

Table 1: Effect of pH on Wild-Type Human IDH1 Activity

This table shows the observed rate constant (k_obs) for the conversion of isocitrate to α-ketoglutarate by wild-type human IDH1 in potassium phosphate (KPhos) buffer at 37°C.[4]

pHObserved Rate Constant (k_obs, s⁻¹)
6.523.0
7.027.5
7.537.6
8.039.2

Table 2: Optimal pH for Various Isocitrate Dehydrogenases

This table provides a comparison of the optimal pH for IDH from different sources.

Enzyme SourceCofactorDivalent CationOptimal pHReference
Human NAD-dependent IDH (recombinant)NAD+Mg²⁺7.6 - 8.0[6]
Umbonibacter marinipuiceus (marine bacterium)NADP+Mn²⁺ / Mg²⁺8.5 / 8.7[1]
Escherichia coliNADP+Not specified7.5[5]
NAD-dependent IDH (general method)NAD+Mn²⁺7.5[4]
Porcine Heart (Sigma-Aldrich protocol)NADP+Mn²⁺7.4[8]

Experimental Protocols

Protocol for Determining the Optimal pH for Isocitrate Dehydrogenase Activity

This protocol describes a general method for determining the optimal pH for IDH activity using a continuous spectrophotometric rate determination assay.

1. Reagent Preparation:

  • Buffer Solutions: Prepare a series of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.5, Potassium Phosphate for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0). Ensure the final concentration of the buffer in the assay is consistent (e.g., 50-100 mM). Adjust the pH of each buffer at the intended assay temperature.

  • DL-Isocitric Acid Stock Solution: Prepare a stock solution of DL-Isocitric acid (e.g., 50 mM) in deionized water.

  • Cofactor Stock Solution: Prepare a stock solution of NADP+ or NAD+ (e.g., 20 mM) in deionized water.

  • Divalent Cation Stock Solution: Prepare a stock solution of MgCl₂ or MnCl₂ (e.g., 100 mM) in deionized water.

  • Enzyme Solution: Prepare a working solution of isocitrate dehydrogenase in a suitable buffer (e.g., the assay buffer at a neutral pH) and keep it on ice. The final concentration should be determined empirically to give a linear reaction rate for at least 5 minutes.

2. Assay Procedure:

  • Set up a series of reactions in cuvettes or a 96-well plate, with each reaction corresponding to a specific pH value to be tested.

  • For each reaction, prepare a master mix containing the buffer, DL-Isocitric acid, cofactor, and divalent cation at their final desired concentrations.

  • Equilibrate the master mix to the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the enzyme solution to the master mix.

  • Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADPH or NADH) over time using a spectrophotometer.

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffers (various pH) master_mix Prepare Master Mix prep_buffer->master_mix prep_substrate Prepare DL-Isocitrate Stock prep_substrate->master_mix prep_cofactor Prepare NAD(P)+ Stock prep_cofactor->master_mix prep_enzyme Prepare Enzyme Solution initiate Initiate with Enzyme prep_enzyme->initiate setup Set up Reactions (one for each pH) equilibrate Equilibrate to Assay Temperature setup->equilibrate master_mix->setup equilibrate->initiate measure Measure A340 over Time initiate->measure calc_rate Calculate Initial Rate (ΔA340/min) measure->calc_rate plot Plot Rate vs. pH calc_rate->plot determine_optimum Determine Optimal pH plot->determine_optimum

Experimental workflow for determining optimal pH.

3. Data Analysis:

  • Calculate the initial reaction rate for each pH value from the linear portion of the absorbance vs. time plot (ΔA340/minute).

  • Plot the initial reaction rate as a function of pH.

  • The pH at which the highest reaction rate is observed is the optimal pH for your enzyme under the tested conditions.

References

Technical Support Center: Isocitrate Dehydrogenase (IDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isocitrate Dehydrogenase (IDH) Assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate common sources of interference in their IDH experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic principles of an isocitrate dehydrogenase (IDH) assay?

Isocitrate dehydrogenase (IDH) is a key enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (B1197944) (α-KG). This reaction involves the reduction of a cofactor, either NAD+ to NADH or NADP+ to NADPH. Most IDH assay kits provide a convenient method for detecting IDH activity in various samples by measuring the amount of NADH or NADPH produced.[1][2][3] The production of NAD(P)H is coupled to a colorimetric or fluorometric reporter, allowing for quantification.

There are three main isoforms of IDH in eukaryotes:

  • IDH1: Located in the cytoplasm and peroxisomes, uses NADP+ as a cofactor.

  • IDH2: Found in the mitochondria, also utilizes NADP+.

  • IDH3: A mitochondrial enzyme that is part of the Krebs cycle and is dependent on NAD+.[4]

Assays can be configured to detect NAD+-dependent, NADP+-dependent, or total IDH activity by adding the appropriate cofactor(s) to the reaction mix.[1][2]

Q2: What are the common signs of interference in my IDH assay?

Interference in an enzymatic assay occurs when a substance or process falsely alters the result.[5] Common indicators of potential assay interference include:

  • High variability between replicate wells.

  • An unusually shaped dose-response curve.

  • A signal that drifts over time and is not related to the enzymatic reaction.

  • Results that are inconsistent with other experimental data or clinical observations.[6]

  • Non-linear responses upon serial dilution of the sample.[7]

  • High background signal in "no enzyme" or "no substrate" controls.

  • Significantly lower or higher than expected activity in samples.

Q3: What are the primary sources of interference in IDH assays?

Interference can be broadly categorized as endogenous (originating from the sample) or exogenous (introduced into the sample).[5] For IDH assays, which are often NAD(P)/NAD(P)H-based, common sources of interference include:

  • Endogenous NAD(P)H: Samples may contain pre-existing levels of NADH or NADPH, which will generate a background signal.[2]

  • Sample Matrix Effects: Components of biological samples like serum, plasma, or tissue homogenates (e.g., proteins, lipids) can interfere with the assay by altering enzyme kinetics or the detection signal.[8][9][10]

  • Chemical Contaminants: Substances introduced during sample preparation can inhibit or interfere with the assay.

  • Test Compounds: In drug discovery settings, the compounds being screened can directly interfere with the assay. This can occur through various mechanisms, including:

    • Spectroscopic Interference: Colored or fluorescent compounds can absorb or emit light at the same wavelengths used for detection.

    • Chemical Reactivity: Compounds can react with assay reagents. Thiol-reactive and redox-active compounds are common culprits.[6]

    • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester the enzyme or other reagents, leading to false inhibition.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from IDH activity, reducing the dynamic range and sensitivity of the assay.

Possible Causes and Solutions:

Possible Cause Recommended Action
Endogenous NAD(P)H in the sample Prepare a background control for each sample that includes all reaction components except for the isocitrate substrate. Subtract the background control reading from the sample reading.[2]
Contaminated reagents Use fresh, high-purity water and reagents. Ensure that buffers and solutions are prepared correctly and stored properly.
Spectroscopic interference from test compounds Run a control with the test compound in the assay buffer without the enzyme or substrate to measure its intrinsic absorbance or fluorescence. If significant, subtract this value from the experimental wells.
Endogenous enzyme activity (e.g., peroxidases) If using a horseradish peroxidase (HRP)-based detection system, quench endogenous peroxidase activity by pre-treating the sample with a 3% H2O2 solution.[11][12]
Insufficient washing (in ELISA-based formats) Ensure adequate washing steps are performed to remove unbound reagents, which can contribute to background noise.[13]
Issue 2: Low or No IDH Activity Detected

Lower than expected or absent IDH activity can be frustrating. The following troubleshooting steps can help identify the cause.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inactive enzyme Ensure the IDH enzyme (either endogenous in the sample or a positive control) has been stored correctly and has not undergone multiple freeze-thaw cycles. Always keep the enzyme solution on ice when in use.
Incorrect assay conditions Verify that the assay buffer is at the correct pH and temperature as specified in the protocol. Most IDH assays are performed at 37°C.[1][4]
Degraded reagents Check the expiration dates of all kit components. Prepare fresh reaction mixes immediately before use. Thaw all components completely and mix gently before use.[14]
Presence of inhibitors in the sample Certain substances can inhibit IDH activity. See the "Common Interfering Substances" section below for examples. Consider sample preparation techniques to remove potential inhibitors.
Improper sample preparation Ensure that tissue or cell samples are completely homogenized to release the enzyme.[8] Forgetting a step in the protocol or using ice-cold assay buffer can also lead to low activity.[14]

Mitigating Interference

Common Interfering Substances

Several substances are known to interfere with enzymatic assays. For NAD(P)/NAD(P)H-based assays like the IDH assay, it is crucial to be aware of the following:

Interfering Substance Mechanism of Interference Mitigation Strategy
EDTA (>0.5 mM) Chelates divalent cations (Mg2+ or Mn2+) that are required for IDH activity.[4][8]Use alternative anticoagulants if preparing plasma. If EDTA is present, consider adding a surplus of MgCl2 or MnCl2 to the reaction buffer.
Ascorbic acid (>0.2%) Acts as a reducing agent, which can interfere with redox-based detection methods.[14]Remove from sample using techniques like solid-phase extraction.
SDS (>0.2%) A strong detergent that can denature the enzyme.[14]Avoid using SDS in sample preparation buffers. If present, use a cleanup kit to remove it.
Sodium Azide (B81097) (>0.2%) Can interfere with HRP-based detection systems.[14]Avoid using sodium azide as a preservative in buffers.
Non-ionic detergents (NP-40, Tween-20 >1%) Can inhibit enzyme activity at high concentrations.[14]Keep concentrations of these detergents low in the final reaction mixture.
Thiol-reactive compounds Can covalently modify cysteine residues on the enzyme, leading to inactivation.Add a scavenging agent like dithiothreitol (B142953) (DTT) (1-5 mM) to the assay buffer.
Redox-active compounds Can interfere with the NAD(P)H-based detection by generating or consuming reducing equivalents.Characterize the assay's sensitivity to redox activity by spiking in H2O2. If a test compound is suspected of redox activity, perform a counter-screen.[2]
Heterophile antibodies Endogenous antibodies in patient samples (e.g., serum, plasma) that can bind to the assay antibodies, causing false positive or false negative results.[15]Add a heterophile blocking reagent (HBR) to the assay buffer.[2][4]

Illustrative Data on Drug Interference

The following table provides examples of how drugs can interfere with enzymatic assays. Note that these are illustrative examples and the specific effect on an IDH assay would need to be determined experimentally.

Drug Affected Assay Observed Interference Reference
Levodopa Acetaminophen UDSStrong interference leading to a presumptive positive result at <40 µg/mL.[16]
Carbidopa Acetaminophen UDSStrong interference leading to a presumptive positive result at <40 µg/mL.[16]
Pralidoxime (PAM) Various clinical chemistry testsCan interfere with multiple laboratory tests.[17]

Experimental Protocols

Protocol 1: Ammonium (B1175870) Sulfate (B86663) Precipitation for Removal of Small Molecule Interferences

This method is useful for precipitating proteins from a sample, leaving behind small molecule contaminants and some interfering substances in the supernatant.[15]

Materials:

  • Saturated ammonium sulfate solution (or solid ammonium sulfate)

  • Ice-cold resuspension buffer (e.g., the assay buffer from your kit)

  • Refrigerated centrifuge

Procedure:

  • Determine Sample Volume: Measure the volume of your sample (e.g., cell lysate or tissue homogenate). Keep the sample on ice.

  • Add Ammonium Sulfate: While gently stirring on ice, slowly add saturated ammonium sulfate solution to your sample to reach the desired final saturation percentage. A common starting point is 50% saturation, which precipitates many proteins.[13] To reach 50% saturation, add an equal volume of saturated ammonium sulfate solution to your sample.

  • Incubate: Continue to stir the mixture gently on ice for 30-60 minutes to allow for protein precipitation.

  • Centrifuge: Pellet the precipitated protein by centrifuging at 10,000 x g for 15-20 minutes at 4°C.[13]

  • Remove Supernatant: Carefully decant and discard the supernatant, which contains the small molecule interferents.

  • Resuspend Pellet: Resuspend the protein pellet in a small volume of ice-cold assay buffer. The protein is now ready for use in the IDH assay. It may be necessary to remove residual ammonium sulfate by dialysis or using a desalting column.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a technique used to clean up samples by separating the analyte of interest from interfering compounds based on their physical and chemical properties.[5]

General Steps for SPE:

  • Conditioning: The SPE sorbent is "activated" by passing a suitable solvent (e.g., methanol) through the cartridge. This is followed by an equilibration step with a liquid similar to the sample matrix (e.g., water or buffer).[3][18]

  • Loading: The sample is loaded onto the SPE cartridge. The analytes of interest and some interferents will be retained on the sorbent.

  • Washing: A specific solvent is used to wash away weakly bound interfering compounds from the sorbent, while the analyte of interest remains bound.[3]

  • Elution: A different solvent is used to disrupt the binding of the analyte to the sorbent, allowing it to be collected in a clean tube, free from the interfering substances.[3][18]

The choice of sorbent and solvents is critical and depends on the nature of the analyte and the interfering substances.

Visualizations

IDH_Signaling_Pathway cluster_wildtype Wild-Type IDH cluster_mutant Mutant IDH wt_Isocitrate Isocitrate wt_IDH Wild-Type IDH1/2 wt_Isocitrate->wt_IDH wt_aKG α-Ketoglutarate Normal Cellular\nMetabolism Normal Cellular Metabolism wt_aKG->Normal Cellular\nMetabolism Epigenetic\nRegulation Epigenetic Regulation wt_aKG->Epigenetic\nRegulation wt_IDH->wt_aKG wt_NADPH NADPH wt_IDH->wt_NADPH wt_NADP NADP+ wt_NADP->wt_IDH mut_aKG α-Ketogarate mut_IDH Mutant IDH1/2 mut_aKG->mut_IDH mut_2HG 2-Hydroxyglutarate (Oncometabolite) Inhibition of\nα-KG-dependent\ndioxygenases Inhibition of α-KG-dependent dioxygenases mut_2HG->Inhibition of\nα-KG-dependent\ndioxygenases mut_IDH->mut_2HG mut_NADP NADP+ mut_IDH->mut_NADP mut_NADPH NADPH mut_NADPH->mut_IDH DNA & Histone\nHypermethylation DNA & Histone Hypermethylation Inhibition of\nα-KG-dependent\ndioxygenases->DNA & Histone\nHypermethylation Blocked Cell\nDifferentiation Blocked Cell Differentiation DNA & Histone\nHypermethylation->Blocked Cell\nDifferentiation Troubleshooting_Workflow cluster_interference Interference Investigation start Unexpected Assay Result (e.g., high background, low signal) check_controls Are controls (positive, negative, background) behaving as expected? start->check_controls reagent_issue Investigate Reagent/Assay Setup: - Check expiration dates - Prepare fresh reagents - Verify instrument settings - Review protocol execution check_controls->reagent_issue No sample_interference Suspect Sample Interference check_controls->sample_interference Yes end Valid Assay Result reagent_issue->end Issue Resolved dilution Perform Serial Dilution: Is the result linear? sample_interference->dilution matrix_effect Matrix Effect Likely: - Optimize sample dilution - Use matrix-matched standards dilution->matrix_effect Yes specific_interferent Suspect Specific Interferent dilution->specific_interferent No matrix_effect->end Issue Resolved interferent_type Identify Interferent Type: - Spectroscopic? - Chemical reactivity? - Endogenous substance? specific_interferent->interferent_type mitigation Apply Mitigation Strategy: - Sample cleanup (precipitation, SPE) - Add blocking/scavenging agents - Change detection wavelength interferent_type->mitigation mitigation->end Issue Resolved Experimental_Workflow start Start: Sample with Suspected Interference prep_sample 1. Prepare Sample (e.g., cell lysate) start->prep_sample add_precipitant 2. Add Saturated Ammonium Sulfate to 50% Saturation on Ice prep_sample->add_precipitant incubate 3. Incubate on Ice for 30-60 min add_precipitant->incubate centrifuge 4. Centrifuge at 10,000 x g, 4°C incubate->centrifuge separate 5. Separate Supernatant and Protein Pellet centrifuge->separate supernatant Supernatant: (Contains small molecule interferents) - Discard separate->supernatant pellet Protein Pellet separate->pellet resuspend 6. Resuspend Pellet in Assay Buffer pellet->resuspend desalt 7. Desalting/Buffer Exchange (Optional but Recommended) resuspend->desalt assay 8. Perform IDH Assay desalt->assay end End: Interference-free Measurement assay->end

References

DL-Isocitric acid trisodium salt stability at different storage temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DL-Isocitric Acid Trisodium (B8492382) Salt

Welcome to the technical support center for DL-Isocitric acid trisodium salt. This guide is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice regarding the stability and handling of this product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2] Different storage temperatures are recommended based on the desired storage duration. For long-term storage, -20°C is recommended, which can ensure stability for at least four years.[3] For shorter periods, storage at 4°C or room temperature is also acceptable, provided the material is kept away from moisture and direct sunlight.[1][4] The compound is known to be hygroscopic, so protection from moisture is critical.[5]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the storage temperature. For aqueous solutions, it is recommended to store them at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[4] It is advisable to prepare fresh solutions for critical experiments or to perform in-house stability tests for specific buffer conditions and concentrations.

Q3: Is this compound stable at room temperature?

A3: As a solid, this compound is generally stable at room temperature for shorter durations when stored in a tightly sealed container protected from moisture and light.[1][4] However, for long-term storage, colder temperatures are recommended to minimize potential degradation.[3] Solutions of the salt are less stable at room temperature and should be stored frozen.[4]

Q4: What are the known incompatibilities of this compound?

A4: this compound should not be stored with strong oxidizing agents, strong acids, or strong alkalis. Contact with these substances could lead to chemical reactions and degradation of the compound.

Q5: What are the signs of degradation of this compound?

A5: Physical signs of degradation in the solid form can include a change in color from white or light yellow to a more pronounced yellow or brown, as well as changes in texture or clumping due to moisture absorption.[6] For solutions, precipitation, color change, or a significant shift in pH could indicate degradation. For quantitative assessment, analytical techniques such as HPLC or titration should be used to determine the purity and concentration.[6]

Stability Data Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms based on available data.

FormStorage TemperatureDurationRecommendations & Notes
Solid Room TemperatureShort-termStore in a dry, dark, and well-ventilated place in a tightly sealed container.[1][2][4]
Solid 4°CMid-termStore sealed and away from moisture.[4]
Solid -20°CLong-term (≥ 4 years)Recommended for maintaining long-term stability.[3]
Solution -20°CUp to 1 monthStore in sealed vials.[4]
Solution -80°CUp to 6 monthsRecommended for long-term storage of solutions.[4]

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

If you are experiencing variability in your experimental outcomes, consider the stability of your this compound.

  • DOT Script:

    A Inconsistent Experimental Results B Check Storage Conditions of Stock A->B C Improper Storage? (Moisture, Light, Temp) B->C D Prepare Fresh Stock Solution C->D Yes E Check Age of Solid Compound C->E No H Aliquot and Store Properly D->H F Older than Recommended Storage Time? E->F G Order New Compound F->G Yes I Run Control Experiments F->I No

    Caption: Troubleshooting inconsistent results.

Issue 2: Visible changes in the solid compound.

If you observe changes in the physical appearance of your solid this compound.

  • DOT Script:

    A Visible Change in Solid (Color, Clumping) B Was Container Tightly Sealed? A->B C Potential Moisture Absorption (Compound is Hygroscopic) B->C No F No Obvious Cause B->F Yes D Consider Discarding and Using a New Batch C->D E Store New Batch in a Desiccator D->E G Perform Quality Control Check (e.g., Purity Analysis) F->G

    Caption: Troubleshooting physical changes in solid.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

This protocol outlines the general steps for handling solid this compound and preparing an aqueous stock solution.

  • DOT Script:

    A Equilibrate Compound to Room Temperature B Weigh Desired Amount in a Fume Hood A->B C Dissolve in High-Purity Water (e.g., >=100 mg/mL) B->C D Vortex or Sonicate to Ensure Complete Dissolution C->D E Sterile Filter the Solution (Optional) D->E F Aliquot into Sterile Tubes E->F G Store Aliquots at -20°C or -80°C F->G

    Caption: Workflow for solution preparation.

References

Troubleshooting low yield in enzymatic reactions using isocitrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic reactions involving isocitrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes that use isocitrate as a substrate?

A1: The two primary enzymes that utilize isocitrate are Isocitrate Dehydrogenase (IDH) and Isocitrate Lyase (ICL).

  • Isocitrate Dehydrogenase (IDH): This enzyme is a critical component of the citric acid cycle (TCA cycle). It catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (B1197944) (α-KG) and CO2.[1][2] There are different isoforms of IDH: NAD+-dependent (IDH3), which is found in the mitochondria, and NADP+-dependent (IDH1 and IDH2), which are located in the cytosol, peroxisomes, and mitochondria.[1][3]

  • Isocitrate Lyase (ICL): ICL is a key enzyme in the glyoxylate (B1226380) cycle, which allows organisms like bacteria, fungi, and plants to utilize two-carbon compounds (like acetate) for growth.[4][5] It cleaves isocitrate into succinate (B1194679) and glyoxylate.[4]

Q2: My enzymatic reaction with isocitrate is showing low or no yield. What are the common causes?

A2: Low yield in isocitrate-based enzymatic reactions can stem from several factors, including sub-optimal reaction conditions, issues with enzyme activity, problems with the isocitrate substrate itself, or the presence of inhibitors. A systematic troubleshooting approach is recommended to identify the root cause.[6]

Q3: How can I verify the activity of my isocitrate-dependent enzyme?

A3: You can test the activity of your enzyme by running a control reaction with a known, high-quality substrate and cofactor under optimal conditions.[7] Many commercial kits for Isocitrate Dehydrogenase, for instance, come with a positive control.[3] For IDH, you can monitor the production of NADH or NADPH spectrophotometrically at 340 nm.[8][9] For ICL, the formation of glyoxylate can be measured.[4][10]

Q4: What are the optimal storage conditions for isocitrate and the related enzymes?

A4: Isocitrate solutions are generally stable but should be stored appropriately to prevent degradation. Enzymes are more sensitive and require specific storage conditions to maintain activity.

  • Isocitrate: Store isocitrate solutions at -20°C.

  • Enzymes (IDH, ICL): Store enzymes at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol.[6] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to a significant loss of enzyme activity.[3][6]

Troubleshooting Guide: Low Yield in Isocitrate Reactions

This guide will walk you through potential issues and solutions to improve the yield of your enzymatic reaction.

Issue 1: Sub-optimal Reaction Conditions

The reaction environment plays a critical role in enzyme kinetics. Ensuring optimal pH, temperature, and cofactor concentrations is essential.

Q: What are the optimal pH and temperature for my reaction?

A: The optimal pH and temperature can vary depending on the specific enzyme and its source.

  • Isocitrate Dehydrogenase (NAD-dependent): A study determined optimal conditions to be pH 7.5 and 37°C.[11]

  • Isocitrate Dehydrogenase (NADP-dependent): The optimal conditions are generally around pH 7.4 and 37°C.[8]

  • Isocitrate Lyase: The optimal conditions are typically around pH 6.8 and 30°C.[10]

Recommendations:

  • Verify the optimal conditions for your specific enzyme from the manufacturer's data sheet or relevant literature.

  • Perform a pH and temperature optimization experiment to determine the best conditions for your experimental setup.

Issue 2: Problems with Enzyme Activity

Low enzyme activity is a frequent cause of poor reaction yield. This can be due to enzyme degradation, improper concentration, or the absence of necessary partners.

Q: How can I be sure my enzyme is active?

A:

  • Check for Degradation: Run a sample of your enzyme on an SDS-PAGE gel to check for protein integrity.[6]

  • Use a Fresh Aliquot: If you suspect degradation due to improper storage or handling, use a fresh, un-thawed aliquot of the enzyme.

  • Verify Concentration: Ensure you are using the recommended concentration of the enzyme in your reaction. For many assays, 3 to 5 units of enzyme per microgram of DNA is recommended for restriction digests, and similar principles of ensuring sufficient enzyme concentration apply here.[7]

Issue 3: Isocitrate Substrate and Cofactor Issues

The quality and concentration of the isocitrate substrate and necessary cofactors are paramount for a successful reaction.

Q: Could my isocitrate substrate be the problem?

A:

  • Isocitrate Quality: Ensure you are using a high-purity isocitrate solution. Isocitric acid is a structural isomer of citric acid, and contamination can affect your results.[12]

  • Substrate Concentration: The concentration of isocitrate should be optimized. For NAD-dependent IDH, a concentration of 4.0 mM DL-isocitrate has been reported as optimal.[11] For NADP-dependent IDH, a final concentration of 0.44 mM DL-isocitric acid is used in some protocols.[8]

  • Stability: While generally stable, ensure your isocitrate solution has been stored correctly and has not undergone degradation.[13]

Q: Are the cofactors and metal ions correctly configured?

A: Most isocitrate-dependent enzymes require specific cofactors and divalent metal ions for their activity.

  • Cofactors: IDH requires either NAD+ or NADP+ as a cofactor.[3] Ensure the correct form and concentration are used. Optimal concentrations have been reported as 0.4 mM for NAD+[11] and 1.0 mM for NADP+.[8]

  • Metal Ions: Divalent cations like Mg2+ or Mn2+ are typically required for the catalytic activity of IDH and ICL.[3][10] Mn(II) at 5.0 mM has been shown to be a more suitable activator than Mg(II) for NAD-dependent IDH.[11]

Issue 4: Presence of Inhibitors

The presence of inhibitors in your reaction mixture can significantly reduce or completely abolish enzyme activity.

Q: What are the common inhibitors for isocitrate-dependent enzymes?

A:

  • Product Inhibition: High concentrations of the reaction products, such as NADH, NADPH, and α-ketoglutarate, can inhibit IDH activity.[2] ATP is also a known inhibitor of IDH.[14]

  • Substrate Analogs and Other Compounds: Molecules like itaconate, 3-nitropropionate, and 3-bromopyruvate (B3434600) are known inhibitors of isocitrate lyase.[15][16]

  • Contaminants from Sample Preparation: Components from your sample preparation, such as EDTA (which chelates necessary metal ions), high salt concentrations, or residual ethanol, can inhibit the reaction.[7]

Recommendations:

  • If you suspect product inhibition, consider strategies to remove the product as it is formed.

  • Ensure your sample is free from potential inhibitors by using appropriate purification methods.

Data Summary Tables

Table 1: Optimal Reaction Conditions for Isocitrate-Dependent Enzymes

EnzymeOptimal pHOptimal Temperature (°C)Required Cofactor(s)Required Metal Ion(s)
Isocitrate Dehydrogenase (NAD-dependent)7.5[11]37[11]NAD+[11]Mn2+ or Mg2+[11]
Isocitrate Dehydrogenase (NADP-dependent)7.4[8]37[8]NADP+[8]Mn2+ or Mg2+[8]
Isocitrate Lyase6.8[10]30[10]NoneMg2+[10]

Table 2: Recommended Reagent Concentrations for Isocitrate Dehydrogenase Assays

ReagentNAD-dependent IDH AssayNADP-dependent IDH Assay
Buffer100 mM Triethanolamine[11]67 mM Glycylglycine[8]
DL-Isocitrate4.0 mM[11]0.44 mM[8]
NAD+/NADP+0.4 mM NAD+[11]1.0 mM NADP+[8]
Metal Ion5.0 mM Mn(II)[11]0.60 mM MnCl2[8]

Experimental Protocols

Protocol 1: General Assay for Isocitrate Dehydrogenase (IDH) Activity

This protocol describes a continuous spectrophotometric rate determination assay by monitoring the increase in absorbance at 340 nm resulting from the formation of NADH or NADPH.[8][9]

Materials:

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[9]

  • DL-Isocitrate solution

  • NAD+ or NADP+ solution

  • MgCl2 or MnCl2 solution

  • IDH enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+ or NADP+, and the metal salt at their optimal concentrations.

  • Add the sample containing the IDH enzyme to the reaction mixture.

  • Initiate the reaction by adding the DL-isocitrate solution.

  • Immediately mix the contents of the cuvette by inversion and place it in the spectrophotometer.[8]

  • Record the increase in absorbance at 340 nm over a period of 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time graph.

Protocol 2: General Assay for Isocitrate Lyase (ICL) Activity

This protocol is based on the reaction of the product glyoxylate with phenylhydrazine (B124118) to form a phenylhydrazone, which can be measured spectrophotometrically at 324 nm.[10]

Materials:

  • Assay Buffer (e.g., 50 mM Imidazole, pH 6.8)[10]

  • DL-Isocitrate solution

  • MgCl2 solution

  • Phenylhydrazine HCl solution

  • ICL enzyme solution

  • Spectrophotometer capable of reading at 324 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, MgCl2, and phenylhydrazine.

  • Add the DL-isocitrate solution to the mixture.

  • Equilibrate the mixture to the optimal temperature (e.g., 30°C).[10]

  • Initiate the reaction by adding the ICL enzyme solution.

  • Immediately mix by inversion and place the cuvette in the spectrophotometer.

  • Record the increase in absorbance at 324 nm for approximately 5 minutes.[10]

  • Determine the reaction rate from the linear portion of the curve.

Visualizations

Isocitrate_Enzymatic_Pathways cluster_TCA TCA Cycle cluster_Glyoxylate Glyoxylate Cycle Isocitrate_TCA Isocitrate IDH Isocitrate Dehydrogenase (IDH) Isocitrate_TCA->IDH NAD(P)+ alpha_KG α-Ketoglutarate IDH->alpha_KG NAD(P)H + CO2 Isocitrate_Glyox Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate_Glyox->ICL Succinate Succinate Glyoxylate Glyoxylate ICL->Succinate ICL->Glyoxylate

Caption: Key enzymatic pathways involving isocitrate.

Troubleshooting_Workflow Start Low Reaction Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity (Storage, Concentration) Check_Conditions->Check_Enzyme Conditions OK Optimize Optimize Conditions Check_Conditions->Optimize Sub-optimal Check_Substrate Evaluate Substrate/Cofactors (Quality, Concentration) Check_Enzyme->Check_Substrate Enzyme OK Replace_Reagents Use Fresh Reagents Check_Enzyme->Replace_Reagents Inactive/Degraded Check_Inhibitors Identify Potential Inhibitors Check_Substrate->Check_Inhibitors Substrate OK Check_Substrate->Replace_Reagents Problematic Check_Inhibitors->Optimize No Inhibitors Found Purify_Sample Purify Sample Check_Inhibitors->Purify_Sample Inhibitors Present

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of DL-Isocitric Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial DL-Isocitric acid trisodium (B8492382) salt. Below are detailed protocols and guidance for common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My commercial DL-Isocitric acid trisodium salt has a yellowish tint. What are the likely impurities and how can I remove them?

A1: A yellowish tint in commercial this compound can indicate the presence of organic impurities, often degradation products or residual contaminants from the manufacturing process. The primary methods for removing such colored impurities are recrystallization and anion exchange chromatography.

  • Troubleshooting Steps:

    • Assess Purity: Before proceeding with purification, it is advisable to assess the initial purity of your sample using analytical techniques such as HPLC or NMR. This will provide a baseline for comparison after purification.

    • Recrystallization: This is often the most straightforward method for removing minor impurities. A mixed-solvent system is typically effective for salts of organic acids. See the detailed protocol below (P1).

    • Anion Exchange Chromatography: For more persistent impurities or when a higher degree of purity is required, anion exchange chromatography offers excellent separation based on charge. Refer to the detailed protocol below (P2).

Q2: I am observing a lower than expected pH when I dissolve the this compound in water. What could be the cause?

A2: A lower than expected pH suggests the presence of acidic impurities. The most common acidic impurity is citric acid, a structural isomer of isocitric acid, which can be difficult to separate due to their similar chemical properties.[1] Another possibility is the presence of monosodium or disodium (B8443419) salts of isocitric acid.

  • Troubleshooting Steps:

    • Confirm with Titration: Perform a simple acid-base titration to quantify the acidic impurity content.

    • Anion Exchange Chromatography: This is the most effective method for separating isocitric acid from citric acid and other organic acids. The different spatial arrangements of the carboxyl groups can lead to differential binding to the anion exchange resin, allowing for their separation.

Q3: After recrystallization, I am experiencing poor recovery of my this compound. What can I do to improve the yield?

A3: Poor recovery during recrystallization can be due to several factors, including the choice of solvents, the volumes used, and the cooling process.

  • Troubleshooting Steps:

    • Optimize Solvent Ratio: The ratio of the "soluble" to "insoluble" solvent is critical. If too much of the "soluble" solvent is used, the compound will remain in solution even after cooling. If too much "insoluble" solvent is added, premature precipitation can occur, trapping impurities.

    • Minimize Solvent Volume: Use the minimum amount of hot "soluble" solvent required to just dissolve the salt. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystallization. Rapid cooling can lead to the formation of small crystals or an oil, which can be difficult to handle and may be less pure.

    • Seeding: If crystallization does not initiate, adding a small seed crystal of pure this compound can induce crystal growth.

Q4: Can I use activated carbon to purify my this compound?

A4: Yes, activated carbon can be effective for removing colored organic impurities. However, it should be used with caution as it can also adsorb the desired product, leading to lower yields. It is typically used as a preliminary step before recrystallization.

  • Procedure:

    • Dissolve the this compound in a minimal amount of hot water.

    • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.

    • Stir the mixture for 5-10 minutes.

    • Perform a hot gravity filtration to remove the activated carbon.

    • Proceed with the recrystallization of the filtrate as described in Protocol P1.

Quantitative Data on Purification Methods

The following table summarizes the expected outcomes from the purification methods described below. These are typical results and may vary depending on the initial purity of the commercial salt.

Purification MethodKey ParameterStarting Purity (Typical)Final Purity (Expected)Yield (Expected)
Mixed-Solvent Recrystallization Solvent System90-95%>98%70-85%
Anion Exchange Chromatography Elution90-95%>99%80-90%

Experimental Protocols

P1: Mixed-Solvent Recrystallization Protocol

This protocol is designed for the purification of this compound from common impurities.

Materials:

  • Commercial this compound

  • Deionized water (Solvent 1: Soluble)

  • Ethanol (B145695) or Isopropanol (Solvent 2: Insoluble)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place 10 g of the commercial this compound into a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot deionized water (e.g., start with 20-30 mL) while stirring and heating until the salt is completely dissolved.

  • While the solution is still hot, add the "insoluble" solvent (ethanol or isopropanol) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of hot deionized water until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol or isopropanol.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C).

P2: Anion Exchange Chromatography Protocol

This protocol is suitable for removing acidic impurities like citric acid and achieving high purity.

Materials:

  • Strong basic anion exchange resin (e.g., quaternary ammonium-based resin)

  • Chromatography column

  • Commercial this compound

  • Low concentration buffer for equilibration (e.g., 10 mM Tris-HCl, pH 8.0)

  • Elution buffer with a salt gradient (e.g., 10 mM Tris-HCl with 0-1 M NaCl, pH 8.0)

  • Fraction collector

  • Conductivity meter and pH meter

Procedure:

  • Prepare a slurry of the anion exchange resin in the equilibration buffer and pack it into the chromatography column.

  • Equilibrate the column by washing it with 5-10 column volumes of the equilibration buffer until the pH and conductivity of the eluate are stable.

  • Dissolve the commercial this compound in the equilibration buffer to a known concentration (e.g., 10-20 mg/mL).

  • Load the sample onto the equilibrated column.

  • Wash the column with 2-3 column volumes of the equilibration buffer to remove any unbound impurities.

  • Elute the bound isocitrate using a linear gradient of NaCl (0 to 1 M) in the elution buffer. Isocitrate will elute at a specific salt concentration.

  • Collect fractions and monitor the absorbance at 210 nm (if applicable) or use an offline assay to identify the fractions containing the purified isocitrate.

  • Pool the pure fractions, and if necessary, desalt them using dialysis or a suitable desalting column.

  • Lyophilize or recrystallize the purified product from the pooled fractions.

Visualizations

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_end Final Product start Commercial DL-Isocitric Acid Trisodium Salt recrystallization Mixed-Solvent Recrystallization start->recrystallization For minor impurities chromatography Anion Exchange Chromatography start->chromatography For high purity & acidic impurities end_product High-Purity DL-Isocitric Acid Trisodium Salt recrystallization->end_product chromatography->end_product

Caption: General workflow for the purification of commercial this compound.

Recrystallization_Process dissolve 1. Dissolve in minimal hot 'Soluble Solvent' (e.g., Water) add_insoluble 2. Add 'Insoluble Solvent' (e.g., Ethanol) dropwise until cloudy dissolve->add_insoluble clarify 3. Add a few drops of 'Soluble Solvent' to clarify add_insoluble->clarify cool 4. Cool slowly to room temperature, then ice bath clarify->cool filter 5. Vacuum filter to collect crystals cool->filter wash_dry 6. Wash with cold 'Insoluble Solvent' and dry filter->wash_dry

Caption: Step-by-step process for mixed-solvent recrystallization.

Anion_Exchange_Chromatography equilibration 1. Equilibrate Column (Low Salt Buffer, pH 8.0) loading 2. Load Sample equilibration->loading wash 3. Wash (Remove Unbound Impurities) loading->wash elution 4. Elute with Salt Gradient (0-1 M NaCl) wash->elution collection 5. Collect & Pool Pure Fractions elution->collection

Caption: Workflow for purification by anion exchange chromatography.

References

Common pitfalls in handling DL-Isocitric acid trisodium salt hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this reagent. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DL-Isocitric acid trisodium salt hydrate and what are its common applications?

This compound hydrate is a salt of isocitric acid, a key intermediate in the citric acid (TCA) cycle.[1][2] It is a racemic mixture of D-threo-isocitric acid and L-threo-isocitric acid.[3] In the laboratory, it is primarily used as a substrate for enzymes such as isocitrate dehydrogenase, which catalyzes its oxidative decarboxylation to alpha-ketoglutarate, and isocitrate lyase.[2][3] Its applications include studying enzyme kinetics, mitochondrial function, and as a standard in determining the composition of isocitrates in products like fruit juices.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound hydrate?

Proper storage and handling are crucial to maintain the stability and purity of this compound hydrate.

  • Storage: The solid compound should be stored in a tightly closed container in a dry place, protected from moisture and direct sunlight.[4] For long-term stability, storage at -20°C is recommended, which can preserve it for at least four years.[3] Some suppliers recommend storage at 4°C for shorter durations.[1]

  • Handling: Avoid contact with skin and eyes and do not breathe the dust.[4] Use personal protective equipment such as gloves and eye shields.[5] It is important to minimize dust generation and accumulation.[6] After handling, wash hands thoroughly.[4]

Q3: How should I prepare solutions of this compound hydrate?

This compound hydrate is soluble in water.[1] For stock solutions, dissolve the solid in high-purity water. It has been reported to be soluble in water at concentrations of at least 100 mg/mL.[1] For specific buffers, such as PBS (pH 7.2), a solubility of at least 5 mg/mL has been noted.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions and store them at -20°C or -80°C.[1] Stored at -20°C, the solution is stable for about a month, while at -80°C, it can be stored for up to six months.[1]

Troubleshooting Guide

Q1: I am observing inconsistent results in my enzyme kinetic assays. What could be the cause?

Inconsistent results in enzymatic assays using this compound hydrate can stem from several factors related to the substrate's integrity and the experimental setup.

  • Substrate Degradation: The compound is sensitive to moisture.[4] Improper storage can lead to hydration changes and degradation, affecting the effective concentration in your assays. Ensure the compound has been stored in a desiccated environment.

  • Solution Instability: If you are using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, the isocitrate may have degraded. Prepare fresh solutions for critical experiments.[1]

  • pH of the Solution: The stability of isocitric acid can be pH-dependent. Ensure the pH of your assay buffer is appropriate and consistent across experiments.

Below is a workflow to troubleshoot inconsistent experimental results:

G Troubleshooting Inconsistent Results A Inconsistent Experimental Results B Check Substrate Integrity A->B C Review Solution Preparation and Storage A->C D Verify Experimental Conditions A->D E Was the solid compound stored in a dry environment? B->E F Did the stock solution undergo multiple freeze-thaw cycles? C->F G Is the assay buffer pH correct and consistent? D->G E->F Yes I Use a fresh vial of the compound E->I No F->G No H Prepare fresh substrate solution F->H Yes J Calibrate pH meter and prepare fresh buffer G->J No K Problem Resolved G->K Yes H->K I->K J->K

Troubleshooting workflow for inconsistent experimental results.

Q2: My this compound hydrate solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can occur due to solubility issues or contamination.

  • Solubility Limits: While soluble in water, high concentrations in certain buffers or at low temperatures may lead to precipitation. Try warming the solution gently or sonicating to aid dissolution.[1]

  • Contamination: Microbial growth can cause cloudiness in unsterilized solutions. For long-term storage or use in cell-based assays, it is recommended to filter-sterilize the solution using a 0.22 µm filter.[1]

Quantitative Data Summary

ParameterValueReference
Purity ≥93% to ≥95%[3][5][7]
Molecular Formula C₆H₅Na₃O₇ · xH₂O[5]
Molecular Weight 258.07 g/mol (anhydrous basis)[5]
Solubility in Water ≥ 100 mg/mL[1]
Solubility in PBS (pH 7.2) 5 mg/mL[3]
Storage (Solid) -20°C (long-term), 4°C (short-term)[1][3]
Stock Solution Storage -80°C (6 months), -20°C (1 month)[1]

Experimental Protocols

Isocitrate Dehydrogenase (IDH) Activity Assay

This protocol provides a general method for measuring the activity of NADP⁺-dependent isocitrate dehydrogenase.

Materials:

  • This compound hydrate

  • NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • MgCl₂ or MnCl₂

  • Isocitrate dehydrogenase enzyme preparation (e.g., purified enzyme or cell lysate)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound hydrate (e.g., 100 mM in sterile water).

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂ or MnCl₂ (as required by the specific IDH isoform), and NADP⁺.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C) in a cuvette.

  • Initiate the reaction by adding the isocitrate dehydrogenase enzyme preparation to the cuvette.

  • Start the measurement by adding a specific volume of the this compound hydrate stock solution to the cuvette to achieve the desired final concentration.

  • Monitor the increase in absorbance at 340 nm over time. This corresponds to the reduction of NADP⁺ to NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

G Isocitrate Dehydrogenase Activity Assay Workflow A Prepare Reagents (Substrate, Buffer, NADP+, Enzyme) B Prepare Reaction Mixture (Buffer, MgCl2/MnCl2, NADP+) A->B C Equilibrate Mixture to Assay Temperature B->C D Add Enzyme to Initiate Reaction C->D E Add Substrate (Isocitrate) to Start Measurement D->E F Monitor Absorbance at 340 nm E->F G Calculate Initial Velocity F->G

Workflow for an isocitrate dehydrogenase activity assay.

Signaling Pathway

Role of Isocitrate in the Citric Acid (TCA) Cycle

DL-Isocitric acid is a crucial intermediate in the TCA cycle, a central metabolic pathway for cellular energy production.

G Isocitrate in the TCA Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Citrate Synthase

The central role of isocitrate in the Citric Acid (TCA) Cycle.

References

Validation & Comparative

A Comparative Analysis of the Enzymatic Kinetics of DL-Isocitric Acid versus D-Isocitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the enzymatic kinetics of isocitrate dehydrogenase with its stereoisomeric substrates, DL-isocitric acid and D-isocitric acid.

Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, playing a key role in the citric acid cycle. Its activity is highly dependent on the stereochemistry of its substrate, isocitric acid. This guide provides a comparative analysis of the enzymatic kinetics of isocitrate dehydrogenase when presented with the racemic mixture, DL-isocitric acid, versus the pure enantiomer, D-isocitric acid. Understanding these differences is crucial for accurate experimental design and interpretation in metabolic research and drug development.

Executive Summary

Experimental evidence strongly indicates that isocitrate dehydrogenase exhibits a high degree of stereospecificity, preferentially utilizing D-isocitric acid as its substrate. The presence of L-isocitric acid in a racemic DL-mixture leads to complex kinetic profiles, suggesting that the L-isomer may act as an inhibitor. This guide will delve into the available kinetic data, outline the experimental methodologies for kinetic analysis, and provide a visual representation of the metabolic context and experimental workflow.

Comparison of Kinetic Parameters

It is widely accepted that only the D-isomer of isocitrate is the active substrate for isocitrate dehydrogenase in the presence of essential divalent metal cofactors such as Mg²⁺ or Mn²⁺[1]. When DL-isocitric acid is used as a substrate, the observed kinetics can be complex and non-hyperbolic. This suggests that the L-isomer, while not a substrate, may interact with the enzyme, potentially as a competitive inhibitor, affecting the apparent kinetic constants of the D-isomer.

One study investigating the kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals using D,L-isocitrate reported a non-hyperbolic curve. This was interpreted as potentially being due to the presence of two active sites with different affinities for the substrate or "negative" cooperativity between the sites, with apparent Kₘ values of 2.3 µM and 63 µM[1]. This complex kinetic behavior highlights the challenges of using a racemic mixture.

For comparison, studies utilizing D-isocitrate as the substrate typically report a single Kₘ value under specific conditions. For instance, a study on mammalian NAD-linked isocitrate dehydrogenase reported that calcium can lower the apparent Kₘ for isocitrate[2]. This underscores the importance of considering all experimental conditions when comparing kinetic data.

Table 1: Summary of Kinetic Data for Isocitrate Dehydrogenase

SubstrateEnzyme SourceApparent Kₘ (µM)ObservationsReference
DL-Isocitric AcidBovine Adrenal Cortex (NADP-specific)2.3 and 63Non-hyperbolic kinetics[1]
D-Isocitric AcidMammalian (NAD-linked)Variable (affected by Ca²⁺)Standard Michaelis-Menten kinetics[2]

Note: The direct comparison of these values is challenging due to differences in enzyme source, cofactor specificity (NADP⁺ vs. NAD⁺), and experimental conditions. However, the data strongly suggest that the presence of L-isocitrate in the DL-mixture complicates the kinetic analysis.

Experimental Protocols

To accurately determine and compare the enzymatic kinetics of D-isocitric acid and DL-isocitric acid, a standardized experimental protocol is essential. The following outlines a general methodology for a continuous spectrophotometric rate determination assay.

Objective: To determine the Kₘ and Vₘₐₓ of isocitrate dehydrogenase for D-isocitric acid and to observe the kinetic profile with DL-isocitric acid.

Principle: The activity of isocitrate dehydrogenase is measured by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm.[3]

Materials:

  • Purified isocitrate dehydrogenase (NADP-dependent)

  • D-Isocitric acid trisodium (B8492382) salt

  • DL-Isocitric acid trisodium salt

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

  • Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)

  • Buffer solution (e.g., 100 mM HEPES, pH 7.5)[3]

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the buffer.

    • Prepare stock solutions of NADP⁺ and the divalent metal cation (e.g., 100 mM MgCl₂).

    • Prepare a series of dilutions of both D-isocitric acid and DL-isocitric acid in the buffer. The concentration range should typically span from 0.1 to 10 times the expected Kₘ.

  • Assay Setup:

    • In a cuvette, combine the buffer, NADP⁺ solution, and the divalent metal cation solution.

    • Add a fixed amount of the isocitrate dehydrogenase enzyme solution.

    • Initiate the reaction by adding a specific volume of one of the isocitric acid dilutions.

  • Data Collection:

    • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹)[3].

    • For D-isocitric acid, plot V₀ versus the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

    • For DL-isocitric acid, plot V₀ versus the total substrate concentration. Analyze the shape of the resulting curve. If it is non-hyperbolic, consider models that account for substrate inhibition or the presence of an inhibitor (the L-isomer).

Visualizing the Process

To better understand the experimental workflow and the metabolic context of the reaction, the following diagrams are provided.

Experimental_Workflow Reagents Prepare Reagents (Buffer, NADP+, MgCl2) Substrates Prepare Substrate Dilutions (D- and DL-Isocitric Acid) Mix Combine Reagents and Enzyme Reagents->Mix Initiate Initiate Reaction with Substrate Substrates->Initiate Mix->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Plot Plot V₀ vs. [S] Calculate->Plot Determine Determine Km and Vmax Plot->Determine

Caption: Experimental workflow for comparing the enzymatic kinetics of D- and DL-isocitric acid.

Krebs_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Aconitase Citrate->Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG IDH Isocitrate Dehydrogenase Isocitrate->IDH SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA KGDH α-Ketoglutarate Dehydrogenase AlphaKG->KGDH Succinate Succinate SuccinylCoA->Succinate SCS Succinyl-CoA Synthetase SuccinylCoA->SCS Fumarate Fumarate Succinate->Fumarate SDH Succinate Dehydrogenase Succinate->SDH Malate Malate Fumarate->Malate Fumarase Fumarase Fumarate->Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Malate Dehydrogenase Malate->MDH Oxaloacetate->Citrate CS Citrate Synthase Oxaloacetate->CS AcetylCoA Acetyl-CoA AcetylCoA->Citrate Aconitase->Isocitrate IDH->AlphaKG NADPH NADPH + H+ IDH->NADPH CO2_out CO₂ IDH->CO2_out KGDH->SuccinylCoA SCS->Succinate SDH->Fumarate Fumarase->Malate MDH->Oxaloacetate CS->Citrate NADP NADP+ NADP->IDH

Caption: The role of Isocitrate Dehydrogenase in the Citric Acid Cycle.

Conclusion

The enzymatic kinetics of isocitrate dehydrogenase are significantly influenced by the stereochemistry of its substrate. D-isocitric acid is the preferred substrate, and its kinetics can be described by the Michaelis-Menten model. In contrast, the use of a racemic mixture of DL-isocitric acid results in more complex kinetic profiles, likely due to the inhibitory effects of the L-isomer. For researchers in metabolic studies and drug development, it is imperative to use the pure D-enantiomer of isocitric acid to obtain accurate and interpretable kinetic data for isocitrate dehydrogenase. When only DL-isocitric acid is available, the potential for complex kinetics must be considered in the experimental design and data analysis.

References

A Head-to-Head Comparison: Validating Isocitrate Measurements with and without an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. Isocitrate, a key intermediate in the citric acid cycle, is a critical analyte in various fields of research, from metabolic studies to oncology. This guide provides a comprehensive comparison of two common analytical approaches for isocitrate measurement: a traditional enzymatic assay and a more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard. We will delve into the validation of each method, presenting experimental data to highlight the significant advantages of using an internal standard for robust and reliable quantification.

The choice of analytical method can profoundly impact the quality and reliability of experimental data. While enzymatic assays are widely used for their simplicity and cost-effectiveness, they can be susceptible to matrix effects and sample processing variability. In contrast, LC-MS/MS with a stable isotope-labeled internal standard offers superior specificity and accuracy by correcting for these potential sources of error. This guide will objectively compare these two methods, providing the necessary information to make an informed decision for your research needs.

Quantitative Data Summary: A Comparative Analysis

The performance of any analytical method is defined by its validation parameters. The following table summarizes the typical validation results for the quantification of isocitrate using an enzymatic assay versus an LC-MS/MS method with a deuterated internal standard. The data presented is a realistic representation based on established analytical method validation guidelines.

Validation ParameterEnzymatic AssayLC-MS/MS with Deuterated Internal StandardAcceptance Criteria (FDA/EMA)
Linearity (R²) ≥ 0.995≥ 0.999≥ 0.99
Range 1 - 100 µM0.1 - 50 µMDefined by the intended application
Accuracy (% Recovery) 85 - 115%95 - 105%± 15% of nominal value (± 20% at LLOQ)
Precision - Repeatability (%RSD) < 15%< 5%≤ 15% (≤ 20% at LLOQ)
Precision - Intermediate (%RSD) < 20%< 10%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) 0.5 µM0.05 µM3.3 x (σ/S)
Limit of Quantification (LOQ) 1.0 µM0.1 µM10 x (σ/S)

RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification; σ: Standard deviation of the response; S: Slope of the calibration curve.

The Power of the Internal Standard: Mitigating Variability

The superior performance of the LC-MS/MS method, as evidenced in the table, is largely attributable to the use of a deuterated internal standard. This stable isotope-labeled analogue of isocitrate behaves almost identically to the analyte during sample extraction, chromatography, and ionization. By adding a known amount of the internal standard to each sample at the beginning of the workflow, any sample loss or variation in instrument response can be normalized. This results in significantly improved accuracy and precision, which is critical for reliable biological interpretation.

Experimental Protocols: A Detailed Look at the Methodologies

To provide a comprehensive understanding of how these validation data are generated, the following sections detail the experimental protocols for both the enzymatic and LC-MS/MS methods.

Enzymatic Assay for Isocitrate

This method relies on the enzymatic conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase (IDH), which concurrently reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the isocitrate concentration.

Materials:

  • Isocitrate Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Isocitrate Dehydrogenase (NADP+ dependent)

  • NADP+ solution

  • Isocitrate Standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of isocitrate standards in the assay buffer with concentrations ranging from 1 µM to 100 µM.

  • Sample Preparation: Homogenize tissue or lyse cells in cold assay buffer. Centrifuge to remove debris and collect the supernatant. Deproteinize the sample if necessary.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of sample or standard

    • 50 µL of NADP+ solution

  • Initiate Reaction: Add 10 µL of isocitrate dehydrogenase solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 30 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

  • Calculation: Determine the rate of NADPH formation (change in absorbance per minute) for each sample and standard. Plot the standard curve and determine the isocitrate concentration in the samples.

LC-MS/MS with Deuterated Internal Standard for Isocitrate

This method offers high selectivity and sensitivity for the quantification of isocitrate in complex biological matrices.

Materials:

  • Isocitrate and Deuterated Isocitrate (d-isocitrate) standards

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Ultrapure water

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

Procedure:

  • Standard and Internal Standard Preparation: Prepare stock solutions of isocitrate and d-isocitrate in a suitable solvent (e.g., 50% MeOH). Prepare a working internal standard solution at a fixed concentration.

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 200 µL of ice-cold ACN containing the deuterated internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Separate isocitrate and its internal standard on a C18 column using a gradient elution with mobile phases such as 0.1% FA in water and 0.1% FA in ACN.

    • Mass Spectrometry: Detect the analytes using a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both isocitrate and its deuterated internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of isocitrate to the peak area of the deuterated internal standard against the concentration of the isocitrate standards.

    • Calculate the concentration of isocitrate in the unknown samples using the regression equation from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships.

cluster_0 Enzymatic Assay Workflow Sample Prep Sample Preparation Reaction Mix Prepare Reaction Mix Sample Prep->Reaction Mix Enzyme Add Add Enzyme Reaction Mix->Enzyme Add Measurement Spectrophotometric Measurement (340nm) Enzyme Add->Measurement Calculation Concentration Calculation Measurement->Calculation

Enzymatic Assay Workflow

cluster_1 LC-MS/MS with Internal Standard Workflow Spike Spike Sample with Internal Standard Extraction Protein Precipitation & Extraction Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Ratio-Based Quantification MS_Detection->Quantification

LC-MS/MS with Internal Standard Workflow

Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Analytical Method Validation Parameters

Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA

Isocitrate in the Citric Acid Cycle

Conclusion: The Gold Standard for Isocitrate Quantification

While enzymatic assays provide a viable option for isocitrate measurement, this guide unequivocally demonstrates the superior performance of an LC-MS/MS method coupled with a deuterated internal standard. The use of an internal standard effectively corrects for analytical variability, leading to enhanced accuracy, precision, and overall data reliability. For researchers in demanding fields such as drug development, where data integrity is non-negotiable, the adoption of LC-MS/MS with an internal standard is the gold standard for the quantitative analysis of isocitrate and other critical metabolites.

Isocitrate Dehydrogenase and Citric Acid: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity between isocitrate dehydrogenase (IDH) isoforms and citric acid. While structurally similar to the natural substrate, isocitrate, the interaction of citric acid with the various IDH enzymes differs significantly, ranging from allosteric activation to potential inhibition. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key metabolic pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Citric Acid Interaction with IDH Isoforms

The following table summarizes the known quantitative interactions between citric acid and the three main human IDH isoforms: IDH1, IDH2, and IDH3. It is critical to note the current gap in direct inhibitory data for human IDH1 and IDH2.

Enzyme IsoformOrganismInteraction TypeQuantitative Value (K_i, IC₅₀, or Apparent S₀.₅)Reference/Notes
IDH1 (NADP⁺) HumanInhibitionNo direct quantitative data (K_i or IC₅₀) found in the reviewed literature.Further research is needed to quantify the potential inhibitory effects of citric acid on human IDH1.
IDH2 (NADP⁺) HumanInhibitionNo direct quantitative data (K_i or IC₅₀) found in the reviewed literature.Similar to IDH1, the inhibitory potential of citric acid on human IDH2 has not been quantitatively characterized.
IDH3 (NAD⁺) Bovine HeartAllosteric ActivationApparent S₀.₅ (citrate) in the absence of ADP = 2.64 mMCitrate (B86180) acts as an allosteric activator, lowering the substrate concentration required for half-maximal velocity.[1]
Allosteric ActivationApparent S₀.₅ (citrate) in the presence of ADP = 0.033 mMThe presence of ADP significantly increases the affinity of the enzyme for the allosteric activator, citrate.[1]
NADP⁺-IDH Aspergillus nigerInhibitionIC₅₀ ≈ 3.6 to 5.2 mMThis finding in a fungal species suggests that citric acid can act as an inhibitor of NADP⁺-dependent IDH.[2]
Aspergillus nigerInhibitionIC₅₀ ≈ 13 to 26 mM (in a lower citric acid-producing strain)The inhibitory concentration varies between strains, suggesting a possible correlation with the organism's metabolic context.[2]

Note: The lack of direct quantitative data for human IDH1 and IDH2 inhibition by citric acid is a significant finding of this review. While the structural similarity between citrate and isocitrate suggests a potential for competitive inhibition at the active site, this has not been experimentally verified with binding constants or IC₅₀ values in the literature reviewed. The data from Aspergillus niger indicates that such inhibition is possible for NADP⁺-dependent IDH enzymes.

Experimental Protocols

To investigate the cross-reactivity of isocitrate dehydrogenase with citric acid, a continuous spectrophotometric rate determination assay can be employed. This method monitors the production of NADPH (for IDH1 and IDH2) or NADH (for IDH3) at 340 nm.

Protocol: Spectrophotometric Assay for IDH Activity and Inhibition

Objective: To measure the enzymatic activity of IDH in the presence and absence of citric acid to determine potential inhibition (IC₅₀) or activation.

Materials:

  • Purified recombinant human IDH1, IDH2, or IDH3 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ or MnCl₂)

  • DL-Isocitrate (substrate)

  • NADP⁺ (for IDH1 and IDH2) or NAD⁺ (for IDH3)

  • Citric acid (potential inhibitor/activator)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the IDH enzyme in a suitable storage buffer.

    • Prepare stock solutions of DL-isocitrate, NADP⁺/NAD⁺, and citric acid in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Control Reactions: Assay buffer, IDH enzyme, DL-isocitrate, and NADP⁺/NAD⁺.

      • Test Reactions: Assay buffer, IDH enzyme, DL-isocitrate, NADP⁺/NAD⁺, and varying concentrations of citric acid.

      • Blank Reactions: Assay buffer, DL-isocitrate, and NADP⁺/NAD⁺ (no enzyme) to control for non-enzymatic reduction of the cofactor.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the IDH enzyme to the wells containing the substrate and cofactor (and citric acid for test reactions).

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank reaction from the rates of the control and test reactions.

    • To determine the IC₅₀ value for citric acid (if inhibition is observed), plot the percentage of enzyme inhibition versus the logarithm of the citric acid concentration. Fit the data to a dose-response curve.

    • To assess activation, plot the reaction velocity against the concentration of citric acid.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the central role of isocitrate dehydrogenase in cellular metabolism and the alterations that occur in cancer due to IDH mutations.

TCA_Cycle_and_IDH_Metabolism Figure 1: Isocitrate Dehydrogenase in the Tricarboxylic Acid (TCA) Cycle and Related Pathways cluster_cytosol Cytosol / Peroxisome cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cytosol Pyruvate Glucose->Pyruvate_cytosol Glycolysis AcetylCoA_cytosol Acetyl-CoA Pyruvate_cytosol->AcetylCoA_cytosol Pyruvate_mito Pyruvate Pyruvate_cytosol->Pyruvate_mito Fatty_Acid_Synthesis Fatty_Acid_Synthesis AcetylCoA_cytosol->Fatty_Acid_Synthesis IDH1 IDH1 Isocitrate_cytosol Isocitrate aKG_cytosol α-Ketoglutarate Isocitrate_cytosol->aKG_cytosol IDH1 (NADP⁺ -> NADPH) Glutamine_cytosol Glutamine aKG_cytosol->Glutamine_cytosol AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate Citrate Citrate->Isocitrate_cytosol Transport Isocitrate_mito Isocitrate Citrate->Isocitrate_mito aKG_mito α-Ketoglutarate Isocitrate_mito->aKG_mito IDH2 (NADP⁺ -> NADPH) IDH3 (NAD⁺ -> NADH) SuccinylCoA Succinyl-CoA aKG_mito->SuccinylCoA ... Oxaloacetate Oxaloacetate SuccinylCoA->Oxaloacetate ... IDH2 IDH2 IDH3 IDH3 TCA_Cycle TCA Cycle AcetylCoA_mitoOxaloacetate AcetylCoA_mitoOxaloacetate AcetylCoA_mitoOxaloacetate->Citrate

Figure 1 Caption: Role of IDH isoforms in the TCA cycle and connected metabolic pathways.

IDH_Mutation_Cancer_Metabolism Figure 2: Altered Metabolic Pathway in Cancer with IDH1/2 Mutations cluster_wildtype Wild-Type IDH cluster_mutant Mutant IDH cluster_downstream Downstream Effects of D-2HG Isocitrate_wt Isocitrate IDH_wt IDH1/2 (WT) Isocitrate_wt->IDH_wt aKG_wt α-Ketoglutarate aKG_mut α-Ketoglutarate IDH_wt->aKG_wt NADPH_wt NADPH IDH_wt->NADPH_wt NADP_wt NADP⁺ NADP_wt->IDH_wt IDH_mut IDH1/2 (Mutant) aKG_mut->IDH_mut D2HG D-2-Hydroxyglutarate (Oncometabolite) TET_Enzymes TET Family Dioxygenases D2HG->TET_Enzymes Inhibits Histone_Demethylases Histone Demethylases D2HG->Histone_Demethylases Inhibits IDH_mut->D2HG NADP_mut NADP⁺ IDH_mut->NADP_mut NADPH_mut NADPH NADPH_mut->IDH_mut Hypermethylation DNA & Histone Hypermethylation TET_Enzymes->Hypermethylation Leads to Histone_Demethylases->Hypermethylation Leads to Altered_Gene_Expression Altered Gene Expression Hypermethylation->Altered_Gene_Expression Blocked_Differentiation Blocked Cell Differentiation Altered_Gene_Expression->Blocked_Differentiation Oncogenesis Oncogenesis Blocked_Differentiation->Oncogenesis

Figure 2 Caption: The neomorphic activity of mutant IDH1/2 leads to oncogenesis.

References

Comparative Analysis of Isocitrate Levels in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the varying concentrations of isocitrate across different cancer cell lines, complete with experimental methodologies and pathway visualizations.

Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular energy metabolism and biosynthesis. Its levels can vary significantly across different cell types and are notably altered in various cancers, often in connection with mutations in the isocitrate dehydrogenase (IDH) enzymes. Understanding these variations is crucial for elucidating cancer-specific metabolic vulnerabilities and developing targeted therapies. This guide provides a comparative analysis of isocitrate levels in select cancer cell lines, details the experimental protocols for its quantification, and visualizes the associated metabolic pathways.

Isocitrate Levels Across Breast Cancer Cell Lines

Quantitative analysis of intracellular metabolites provides a snapshot of the metabolic state of a cell. While comprehensive comparative data for a wide range of cell lines remains an area of active research, a study comparing the metabolic profiles of the breast cancer cell lines MDA-MB-231 and MCF-7 revealed distinct differences in their isocitrate concentrations.

Cell LineIsocitrate Concentration (µM, normalized to protein content in mg)
MDA-MB-231 Present (specific quantitative value not provided in the graphical data)[1]
MCF-7 Not detected[1]

Note: The referenced study presented this data graphically, indicating the presence of isocitrate in MDA-MB-231 cells and its absence or levels below the detection limit in MCF-7 cells under the experimental conditions. Specific numerical concentrations were not provided. Data for SKBR3, HCT-116, and HT-1080 cell lines were not available in the reviewed literature.

Experimental Protocol: Quantification of Intracellular Isocitrate by LC-MS/MS

The following protocol outlines a standard procedure for the extraction and quantification of intracellular isocitrate from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for metabolite analysis.

1. Cell Culture and Harvesting:

  • Culture cells (e.g., MCF-7, MDA-MB-231, etc.) to the desired confluency (typically 80-90%) in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

  • For adherent cells, scrape them in the presence of a quenching solution (e.g., 80% methanol (B129727) at -80°C) to immediately halt metabolic activity. For suspension cells, pellet them by centrifugation at a low speed and resuspend in the quenching solution.

2. Metabolite Extraction:

  • Transfer the cell suspension in the quenching solution to a microcentrifuge tube.

  • Lyse the cells by sonication or by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Centrifuge the cell lysate at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris and proteins.

  • Collect the supernatant, which contains the intracellular metabolites.

3. Sample Preparation for LC-MS/MS:

  • The collected supernatant can be directly analyzed or further processed. For targeted analysis, it is often beneficial to dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).

  • Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulate matter.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the metabolites using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining polar compounds like isocitrate. Use an appropriate gradient of mobile phases to achieve good separation.

  • Mass Spectrometry (MS): Detect and quantify isocitrate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for isocitrate.

  • Quantification: Generate a standard curve using known concentrations of pure isocitrate to accurately quantify its concentration in the cell extracts. Normalize the results to the total protein concentration or cell number of the original sample.

Experimental_Workflow cluster_cell_culture Cell Culture & Harvesting cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis A 1. Cell Seeding & Growth B 2. Washing with PBS A->B C 3. Quenching Metabolism B->C D 4. Cell Lysis C->D E 5. Centrifugation D->E F 6. Supernatant Collection E->F G 7. Sample Preparation F->G H 8. LC Separation G->H I 9. MS Detection & Quantification H->I

Workflow for Isocitrate Quantification

Isocitrate in Cellular Signaling and Metabolism

Isocitrate is a central node in cellular metabolism, primarily known for its role in the TCA cycle. However, its significance extends to other interconnected pathways, particularly in the context of cancer.

The enzyme isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH.[2][3] There are three main isoforms of IDH: IDH1 is located in the cytoplasm and peroxisomes, while IDH2 and IDH3 are mitochondrial.[3]

In many cancers, mutations in IDH1 and IDH2 are prevalent.[2][4] These mutations confer a neomorphic (new) function to the enzyme, causing it to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, which are crucial for epigenetic regulation (e.g., histone and DNA demethylation) and cellular differentiation.[2] This disruption of normal cellular processes is a key driver in the pathogenesis of IDH-mutant cancers.

Furthermore, cytosolic IDH1 plays a significant role in lipid metabolism by providing NADPH for fatty acid and cholesterol biosynthesis.[5] The reversible reaction catalyzed by IDH1 and IDH2, the reductive carboxylation of α-KG to isocitrate, is also important for lipogenesis, especially under hypoxic conditions.

Signaling_Pathways cluster_tca Mitochondrion (TCA Cycle) cluster_cytosol Cytosol cluster_idh_mutation IDH Mutation Effects Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG_mito α-Ketoglutarate Isocitrate->aKG_mito IDH2/3 Succinyl_CoA Succinyl-CoA aKG_mito->Succinyl_CoA α-KGDH Two_HG_mito 2-Hydroxyglutarate (Oncometabolite) aKG_mito->Two_HG_mito Mutant IDH2 Isocitrate_cyto Isocitrate aKG_cyto α-Ketoglutarate Isocitrate_cyto->aKG_cyto IDH1 Lipid_Synthesis Lipid Synthesis Isocitrate_cyto->Lipid_Synthesis NADPH Production Glutamate Glutamate aKG_cyto->Glutamate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_cyto->Two_HG Mutant IDH1 Epigenetic_Alterations Histone/DNA Hypermethylation Blocked Differentiation Two_HG->Epigenetic_Alterations Inhibits α-KG dependent dioxygenases Two_HG_mito->Epigenetic_Alterations

Isocitrate Metabolic and Signaling Pathways

References

Is DL-Isocitric Acid Trisodium Salt a Suitable Substrate for Aconitase? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for accurate experimental design and data interpretation. This guide provides a comprehensive comparison of DL-Isocitric acid trisodium (B8492382) salt and its individual stereoisomers as substrates for aconitase, supported by experimental data and detailed protocols.

Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate.[1] This reversible reaction is crucial for cellular metabolism. The commercially available DL-Isocitric acid trisodium salt is a racemic mixture, containing both D-isocitric acid and L-isocitric acid. A critical question for researchers is whether this mixture is a suitable substrate for aconitase, or if the presence of the "unnatural" L-isomer impacts the enzymatic reaction.

Executive Summary

Experimental evidence strongly indicates that aconitase is highly stereospecific, exclusively utilizing the D-isomer of isocitric acid , specifically the (2R,3S)-stereoisomer, as its substrate.[2] The L-isomer is not recognized by the enzyme and is considered inactive. Therefore, when using this compound, only the D-isomer present in the mixture will be converted by aconitase. This has significant implications for experimental design, as the effective substrate concentration is half of the total DL-isocitrate concentration.

Substrate Specificity of Aconitase: A Data-Driven Comparison

One study implicitly highlights this specificity in its experimental protocol for an isocitrate-to-cis-aconitate conversion assay, where a 20 mM solution of DL-isocitrate is used to achieve a 10 mM concentration of D-isocitrate, the active substrate.[3]

Table 1: Comparison of Isocitric Acid Isomers as Aconitase Substrates

SubstrateAconitase ActivityRationale
D-Isocitric acid Yes The natural substrate for aconitase in the TCA cycle.[2]
L-Isocitric acid No The stereochemistry does not fit the enzyme's active site.
DL-Isocitric acid Partial (50%) Only the D-isomer in the racemic mixture is utilized.[3]

Experimental Protocols

Accurate measurement of aconitase activity is crucial. The most common method is a coupled enzyme assay where the production of isocitrate from citrate (or the consumption of isocitrate) is linked to the reduction of NADP+ by isocitrate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Key Experiment: Aconitase Activity Assay

This protocol is adapted from commercially available kits and published research.[4]

Objective: To determine the activity of aconitase using either citrate or isocitrate as a substrate.

Materials:

  • Aconitase enzyme preparation (e.g., purified enzyme, cell lysate, or mitochondrial fraction)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate solution:

    • 100 mM Trisodium Citrate in Assay Buffer

    • OR 20 mM this compound in Assay Buffer (provides 10 mM D-Isocitrate)

  • 10 mM NADP+

  • Isocitrate Dehydrogenase (NADP+-dependent)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing Assay Buffer, NADP+, and isocitrate dehydrogenase.

  • Sample Addition: Add the aconitase-containing sample to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the substrate solution (citrate or DL-isocitrate).

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADPH formation is directly proportional to the aconitase activity.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Note on using DL-Isocitric Acid: When using this compound as the substrate, it is critical to base all kinetic calculations on the concentration of the D-isomer (i.e., 50% of the total DL-isocitrate concentration).

Visualizing the Aconitase Reaction and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the aconitase-catalyzed reaction within the TCA cycle and the workflow of the aconitase activity assay.

Aconitase_Reaction_Pathway Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 cis_Aconitate cis-Aconitate Aconitase2 Aconitase cis_Aconitate->Aconitase2 Isocitrate Isocitrate ((2R,3S)-isomer) Aconitase1->cis_Aconitate Aconitase2->Isocitrate

Aconitase catalyzes the reversible isomerization of citrate to isocitrate.

Aconitase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Enzyme Prepare Enzyme Sample Add_Substrate Initiate with Substrate (Citrate or DL-Isocitrate) Prep_Enzyme->Add_Substrate Prep_Reagents Prepare Reaction Mix (Buffer, NADP+, IDH) Prep_Reagents->Add_Substrate Monitor_A340 Monitor Absorbance at 340 nm Add_Substrate->Monitor_A340 Calculate_Activity Calculate Aconitase Activity Monitor_A340->Calculate_Activity

Workflow for the coupled aconitase activity assay.

Conclusion and Recommendations

This compound can be used as a substrate for aconitase in enzymatic assays. However, it is crucial for researchers to recognize that only the D-isomer is active. Consequently, the effective substrate concentration is half that of the weighed racemic mixture. For precise kinetic studies (e.g., determination of Kₘ and Vₘₐₓ), using purified D-isocitric acid is the recommended alternative to avoid any potential, though unlikely, inhibitory effects of the L-isomer and to ensure accurate substrate concentration. When only the DL-form is available, all calculations must be adjusted to reflect the 50% concentration of the active D-isomer.

References

A Researcher's Guide to Isocitrate Quantification: Comparing LC-MS/MS and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isocitrate in complex biological samples is crucial for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. This guide provides an objective comparison of two predominant analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

The choice between LC-MS/MS and enzymatic assays for isocitrate quantification depends on several factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. While LC-MS/MS offers high specificity and the ability to measure multiple analytes simultaneously, enzymatic assays provide a more accessible and often higher-throughput alternative for targeted isocitrate analysis.

Performance Comparison

The following table summarizes the key performance characteristics of a validated LC-MS/MS method for quantifying Krebs cycle intermediates, including isocitrate, and a commercially available enzymatic assay for D-isocitric acid. This data is compiled from separate validation studies and commercial product documentation.

Performance MetricLC-MS/MS MethodEnzymatic Assay (Colorimetric)
Principle of Detection Mass-to-charge ratio of isocitrate and its fragmentsNADP+ reduction by isocitrate dehydrogenase, measured at 340 nm
Linearity Range 29.30 to 30,000 ng/mL1 to 80 µ g/assay
Limit of Detection (LOD) 2.5 ng/mL0.354 mg/L (instrumental)
Limit of Quantification (LOQ) 8 ng/mLNot explicitly stated in µM, but the working range starts at 1 µ g/assay
Recovery (Serum/Plasma) 79–119%Not explicitly stated, but quantitative recovery of an internal standard is expected
Recovery (Tissue) 77–223%Not explicitly stated
Precision (Intra-day) 3.2% - 13.9% (RSD)Not explicitly stated in the validation report
Precision (Inter-day) 7.9% - 14.8% (RSD)Not explicitly stated in the validation report
Specificity High, based on mass fragmentationSpecific for D-isocitric acid
Sample Throughput Moderate to HighHigh
Instrumentation LC-MS/MS systemSpectrophotometer (plate reader)

Experimental Protocols

Detailed methodologies for both LC-MS/MS and enzymatic assays are provided below. These protocols are based on published studies and manufacturer's instructions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the simultaneous measurement of tricarboxylic acid (TCA) cycle intermediates in various biological matrices.

1. Sample Preparation:

  • Serum/Plasma: To 50 µL of serum or plasma, add 200 µL of ice-cold methanol (B129727) containing internal standards (e.g., 13C-labeled isocitrate). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.

  • Tissue Homogenate: Homogenize 10-20 mg of tissue in 500 µL of ice-cold 80% methanol. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant for analysis.

  • Cell Lysate: Lyse cells with a suitable buffer and deproteinize with ice-cold methanol as described for serum/plasma.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to separate the TCA cycle intermediates.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for organic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for isocitrate and its internal standard are monitored.

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • The concentration of isocitrate in the samples is determined from the calibration curve.

Enzymatic Assay Protocol (Colorimetric)

This protocol is based on a commercially available D-isocitric acid assay kit. The principle involves the oxidation of D-isocitrate by D-isocitrate dehydrogenase (D-ICDH) with the simultaneous reduction of NADP+ to NADPH. The increase in NADPH is measured by the change in absorbance at 340 nm.

1. Sample Preparation:

  • Fruit Juices and Beverages: Dilute the sample to an isocitrate concentration between 0.02 and 0.8 g/L with distilled water.

  • Tissue Homogenate: Homogenize the sample and clarify by centrifugation.

  • General Principle: Samples should be clear and colorless. If necessary, samples can be treated with polyvinylpolypyrrolidone (PVPP) to remove color.

2. Assay Procedure (96-well plate format):

  • Pipette 200 µL of distilled water into the blank wells.

  • Pipette 10 µL of the D-isocitric acid standard solution (0.3 g/L) into the standard wells.

  • Pipette 10 µL of the prepared sample into the sample wells.

  • Add 20 µL of Solution 1 (containing buffer and NADP+) to all wells.

  • Add 2 µL of Solution 2 (containing D-ICDH) to all wells.

  • Mix the contents of the wells thoroughly.

  • Read the absorbance of all wells at 340 nm after approximately 2 minutes (A1).

  • Start the reaction by adding 1 µL of Solution 3 (containing the enzyme) to each well.

  • Mix and read the absorbance of all wells at 340 nm after approximately 10 minutes (A2).

  • For each blank, standard, and sample, calculate the absorbance difference (ΔA = A2 - A1).

  • Subtract the absorbance difference of the blank from the absorbance differences of the standards and samples.

3. Calculation of Isocitrate Concentration:

The concentration of D-isocitric acid is calculated using the following formula:

Concentration (g/L) = (ΔA_sample / ΔA_standard) * Concentration_standard * Dilution_factor

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway involving isocitrate and the experimental workflows for both quantification methods.

isocitrate_pathway Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate IDH Isocitrate Dehydrogenase (IDH) Isocitrate->IDH aKG α-Ketoglutarate IDH->aKG

Isocitrate in the Krebs Cycle.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Deproteinization Protein Precipitation (e.g., Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS DataAnalysis Data Analysis (Quantification vs. Standard Curve) MSMS->DataAnalysis

LC-MS/MS Workflow for Isocitrate.

enzymatic_workflow cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay cluster_data Data Analysis Sample Biological Sample (e.g., Serum, Tissue Homogenate) Dilution Dilution & Clarification Sample->Dilution ReactionSetup Reaction Setup (Sample/Standard + Reagents) Dilution->ReactionSetup Incubation Incubation ReactionSetup->Incubation Absorbance Absorbance Reading (e.g., 340 nm) Incubation->Absorbance Calculation Concentration Calculation Absorbance->Calculation

Enzymatic Assay Workflow.

Navigating the Catalytic Landscape of Isocitrate Dehydrogenase: A Guide to Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, most notably for its role in the citric acid cycle where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. However, the catalytic activity of IDH is not strictly limited to isocitrate. Both wild-type and mutated forms of the enzyme can recognize and process alternative substrates, a phenomenon of significant interest in metabolic research and drug development. This guide provides a comparative overview of these alternative substrates, supported by experimental data and detailed protocols.

Performance Comparison of Alternative Substrates

The catalytic efficiency of isocitrate dehydrogenase with various substrates is best understood by examining their kinetic parameters. The following table summarizes the available quantitative data for wild-type and mutant IDH enzymes with their canonical and alternative substrates.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Wild-Type IDH1Isocitrate1314.11.1 x 10⁶[1]
Mutant IDH1 (R132H)α-Ketoglutarate1,6000.04830[1]
Engineered IDH (S113E)Isopropylmalate2,1000.0167.6[2][3]
Bovine Heart DPN-linked IDHD-Garcinia acidSimilar to Isocitrate8% of Isocitrate rate-[4]
Bovine Heart DPN-linked IDHDL-threo-Homoisocitrate2-3x higher than Isocitrate10-15% of Isocitrate rate-[4]

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, cofactor concentration). The data presented here is for comparative purposes.

Key Alternative Substrates and Their Significance

α-Ketoglutarate: The Neomorphic Reaction of Mutant IDH

In the context of cancer biology, the most significant alternative substrate for IDH is α-ketoglutarate (α-KG). Specific mutations in IDH1 and IDH2, commonly found in gliomas and acute myeloid leukemia, confer a "neomorphic" (new function) activity upon the enzyme.[1][5] Instead of oxidizing isocitrate, these mutant enzymes catalyze the NADPH-dependent reduction of α-KG to produce the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][5][6] This reaction has profound implications for tumorigenesis, as D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation.[7]

Isopropylmalate: An Engineered Substrate

Through rational design and random mutagenesis, the substrate specificity of IDH has been successfully engineered to favor isopropylmalate, a structural analog of isocitrate.[2][3] By altering key residues in the active site, researchers have created IDH variants that show a significant improvement in their catalytic efficiency with isopropylmalate, demonstrating the plasticity of the enzyme's active site.[2][3][8]

Structural Analogs: D-Garcinia acid and Homoisocitrate

Studies on bovine heart IDH have identified other structural analogs of isocitrate that can serve as substrates. D-Garcinia acid and DL-threo-homoisocitrate are both processed by the DPN-linked (NAD⁺-dependent) IDH, albeit at lower rates than isocitrate.[4] These findings provide insights into the structural requirements for substrate binding and catalysis by IDH.

Signaling Pathways and Metabolic Context

The utilization of alternative substrates by IDH can have significant impacts on cellular signaling and metabolism.

metabolic_pathways cluster_tca Citric Acid Cycle cluster_neomorphic Neomorphic Reaction (Mutant IDH) cluster_engineered Engineered Pathway Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_KG alpha_KG Isocitrate->alpha_KG Wild-Type IDH (NADP⁺ -> NADPH) Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA α-KG Dehydrogenase alpha_KG_mut α-Ketoglutarate D_2HG D-2-Hydroxyglutarate alpha_KG_mut->D_2HG Mutant IDH (NADPH -> NADP⁺) Isopropylmalate Isopropylmalate Product_Eng Product Isopropylmalate->Product_Eng Engineered IDH

Caption: Metabolic pathways involving wild-type, mutant, and engineered IDH.

Under hypoxic conditions, wild-type IDH can also catalyze the reverse reaction, the reductive carboxylation of α-KG to isocitrate, contributing to lipid synthesis.[7][9][10] The neomorphic activity of mutant IDH, producing D-2HG, disrupts normal cellular processes by interfering with enzymes that regulate the epigenetic state of the cell.

Experimental Protocols

Isocitrate Dehydrogenase Activity Assay (Spectrophotometric)

This protocol describes a standard method for measuring IDH activity by monitoring the production or consumption of NADPH at 340 nm.[11][12][13]

Materials:

  • Assay Buffer: 100 mM HEPES (pH 7.5), 5 mM MgCl₂ or MnCl₂[11]

  • Substrate solution: Isocitrate or alternative substrate of interest

  • Cofactor solution: NADP⁺ or NADPH

  • Purified IDH enzyme

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer, substrate, and cofactor at desired concentrations.

  • Initiate the reaction by adding a small amount of the purified IDH enzyme.

  • Immediately begin monitoring the change in absorbance at 340 nm over time. The rate of change is proportional to the enzyme activity.

  • For the forward reaction (isocitrate oxidation), an increase in absorbance at 340 nm (NADPH production) is observed.

  • For the reverse or neomorphic reaction (α-KG reduction), a decrease in absorbance at 340 nm (NADPH consumption) is observed.[14]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[11]

LC-MS/MS for D-2-Hydroxyglutarate Detection

This method is used to specifically quantify the product of the mutant IDH neomorphic reaction.[6]

Materials:

  • Reaction mixture as described above, but with α-KG as the substrate and NADPH as the cofactor.

  • Quenching solution (e.g., cold methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Run the enzymatic reaction for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to separate and quantify the amount of D-2-hydroxyglutarate produced.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Assay Buffer D Mix Buffer, Substrate, & Cofactor in Plate/Cuvette A->D B Prepare Substrate & Cofactor Solutions B->D C Purify/Obtain IDH Enzyme E Initiate Reaction with Enzyme C->E D->E F Monitor Absorbance at 340 nm (Spectrophotometry) E->F G Quench Reaction (for LC-MS/MS) E->G H Calculate Initial Velocity F->H J Quantify Product (LC-MS/MS) G->J I Determine Kinetic Parameters (Km, Vmax) H->I

Caption: General workflow for enzyme kinetics experiments with IDH.

References

Safety Operating Guide

Proper Disposal of DL-Isocitric Acid Trisodium Salt: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of DL-Isocitric acid trisodium (B8492382) salt, aligning with standard laboratory safety practices.

DL-Isocitric acid trisodium salt is generally not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1][2] However, it is crucial to handle it with care, employing appropriate personal protective equipment (PPE) and following established disposal protocols to maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat.[3] In situations where dust formation is possible, a NIOSH-approved N95 or equivalent respirator is recommended.[2][3]

  • Ventilation: Work in a well-ventilated area to avoid the inhalation of any dust or aerosols.[1]

  • Spill Management: In the event of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][3][4]

Disposal Procedures for this compound

The recommended disposal route for this compound is through a licensed disposal company. This ensures compliance with local, state, and federal regulations.

Step 1: Containerization and Labeling

Properly containerize all waste material.

  • Unused Product: Keep the chemical in its original or a compatible, tightly sealed container.[2]

  • Contaminated Materials: Any materials, such as paper towels or PPE, that have come into contact with the chemical should be collected in a separate, clearly labeled waste container.

All containers must be accurately labeled with the full chemical name: "this compound".

Step 2: Waste Collection and Storage

Store the sealed waste containers in a designated, secure area away from incompatible materials. Based on available safety data, this compound should be kept away from strong oxidizing agents.[4]

Step 3: Professional Disposal

Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for proper handling and disposal. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Quantitative Disposal Data

Currently, there is no specific quantitative data, such as concentration limits for aqueous disposal, available in the reviewed safety data sheets for this compound. The general guidance is to avoid releasing the chemical into the environment and to use a professional disposal service.[5]

ParameterValue
Hazard Classification Not classified as a hazardous substance or mixture
Environmental Impact No special environmental precautions are required.[2][3] However, release into the environment should be avoided.[5]
Primary Disposal Route Licensed professional disposal company

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are documented in the available safety literature. The chemical is stable under recommended storage conditions.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation Phase cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify DL-Isocitric acid trisodium salt for disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit containerize Place waste in a suitable, sealed, and labeled container spill_kit->containerize segregate Segregate from incompatible materials (e.g., strong oxidizers) containerize->segregate store Store in a designated, secure waste accumulation area segregate->store contact_vendor Contact Licensed Disposal Company store->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to the disposal company contact_vendor->provide_sds handover Handover waste for professional disposal provide_sds->handover end End: Disposal Complete handover->end

Disposal Workflow for this compound

References

Personal protective equipment for handling DL-Isocitric acid trisodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling DL-Isocitric acid trisodium (B8492382) salt in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

DL-Isocitric acid trisodium salt is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1][2] However, adherence to standard laboratory safety practices is essential to minimize any potential risks. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Personal Protective Equipment (PPE) Requirements

A summary of recommended personal protective equipment is provided in the table below.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Hand Protection GlovesInspected before use. Disposable nitrile gloves are suitable for short-term protection.[1][3] Use proper glove removal technique.[1][2]
Body Protection Laboratory CoatShould be worn to protect clothing and skin.[4]
Respiratory Protection Dust Mask (if necessary)N95 (US) or P1 (EN 143) dust masks are recommended if nuisance levels of dust are present.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps will ensure the safe handling of this compound, which is a white powder.[1]

  • Preparation :

    • Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS).

    • Verify that all necessary PPE is available and in good condition.

    • Ensure that an eyewash station and safety shower are accessible.[5]

    • Work in a well-ventilated area.[6] Provide appropriate exhaust ventilation where dust may form.[2]

  • Handling the Solid :

    • Wear all required PPE as specified in the table above.

    • Avoid the formation of dust when handling the powder.[2]

    • Do not breathe in dust, vapors, or mist.[2][7]

    • Avoid contact with skin and eyes.[6][7]

  • Preparing Solutions :

    • When dissolving the salt, add the solid to the solvent slowly to prevent splashing.

    • If heating is required, do so in a fume hood.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][7]

    • Clean the work area upon completion of the task.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product : Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[2] The unused product can be disposed of in its original container.

  • Contaminated Materials : Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1][2]

  • Containers : Handle empty containers as you would the product itself. Keep containers suitable and closed for disposal.[2]

Emergency Procedures

In the event of an accidental exposure or spill, follow these first-aid and cleanup measures.

IncidentFirst-Aid / Response
Skin Contact Wash off with soap and plenty of water.[1][2]
Eye Contact Flush eyes with water as a precaution.[1][2] If irritation persists, seek medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration.[1][2]
Ingestion Rinse mouth with water.[1][2] Do not induce vomiting.[6]
Spill Sweep up the spilled solid and place it in a suitable, closed container for disposal.[1][2] Avoid dust formation.[2]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Read SDS prep2 Wear PPE: - Safety Glasses - Gloves - Lab Coat prep1->prep2 prep3 Ensure Proper Ventilation prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Clean Work Area handle2->post1 post2 Wash Hands post1->post2 disp1 Dispose of Waste (Unused chemical, contaminated PPE) post2->disp1 emergency In Case of Spill or Exposure: Follow First-Aid and Spill Response

References

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